N-(Boc-PEG3)-N-bis(PEG3-azide)
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDYUOODYDYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Boc-PEG3)-N-bis(PEG3-azide): A Versatile Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(Boc-PEG3)-N-bis(PEG3-azide), a key heterotrifunctional linker in modern bioconjugation and drug development. Its unique architecture enables the precise and sequential attachment of multiple molecular entities, making it an invaluable tool in the construction of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched molecule featuring a central nitrogen atom to which three distinct functional arms are attached.[1][2] These are:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for a primary amine. This group can be selectively removed under acidic conditions, revealing the amine for subsequent conjugation.[1]
-
Two Terminal Azide (B81097) Groups: The two identical arms are terminated with azide (-N3) moieties. These groups are key for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This allows for the attachment of two molecules containing alkyne or strained alkyne functionalities.[1]
-
PEG3 Spacers: Each arm incorporates a polyethylene (B3416737) glycol (PEG) spacer consisting of three ethylene (B1197577) glycol units. These PEG chains enhance the hydrophilicity, solubility, and bioavailability of the resulting conjugate, while also providing flexibility and reducing steric hindrance between the conjugated molecules.[1]
The combination of these features in a single molecule allows for a controlled, stepwise approach to synthesizing complex, multi-component systems.
Physicochemical and Quantitative Data
| Property | Value |
| Molecular Formula | C21H41N7O8 |
| Molecular Weight | 519.6 g/mol [1] |
| CAS Number | 1258939-38-6[1] |
| Purity | >96% |
Key Applications in Drug Development
The heterotrifunctional nature of N-(Boc-PEG3)-N-bis(PEG3-azide) makes it particularly well-suited for several advanced applications in drug development:
-
Proteolysis-Targeting Chimeras (PROTACs): This linker is widely used in the synthesis of PROTACs, which are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][3][4] The linker can connect a ligand for the target protein and a ligand for the E3 ligase.[3]
-
Antibody-Drug Conjugates (ADCs): The branched structure allows for the attachment of two payload molecules (e.g., cytotoxic drugs) for every one conjugation site on an antibody. This facilitates the creation of ADCs with a precise drug-to-antibody ratio (DAR).[3][5]
-
Multivalent Targeting: By conjugating two targeting ligands, it is possible to enhance the binding avidity to cell surface receptors.[3]
-
Fluorescent Labeling and Imaging: The dual azide groups can be used to attach two reporter molecules, such as fluorophores, which can lead to signal amplification in imaging applications.[3]
Experimental Workflows and Logical Relationships
The utility of N-(Boc-PEG3)-N-bis(PEG3-azide) is best understood through its experimental workflows. Below are diagrams illustrating the key steps in its application.
Detailed Experimental Protocols
The following are representative protocols for the key reactions involving N-(Boc-PEG3)-N-bis(PEG3-azide). These should be considered as general guidelines and may require optimization for specific molecules and applications.[1]
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.[1][3]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.[1][3] A typical concentration is 10-20 mg/mL.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected N-(Amino-PEG3)-N-bis(PEG3-azide).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of alkyne-modified molecules to the azide groups of the linker.[1]
Materials:
-
N-(Amino-PEG3)-N-bis(PEG3-azide) (or a conjugate thereof)
-
Alkyne-functionalized molecule(s)
-
Copper(II) sulfate (CuSO4)[1]
-
Sodium ascorbate[1]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable ligand[1]
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized molecule in DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
Prepare a 20 mM stock solution of CuSO4 in water.[1]
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.[1]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[1]
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide-functionalized linker in the reaction buffer.
-
Add the alkyne-modified molecule(s) to the desired molar excess (e.g., 2-5 fold excess per azide).[1]
-
Add CuSO4 to a final concentration of 50-250 µM.[5]
-
Add the copper ligand to a final concentration of 5-fold molar excess over CuSO4.[1]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[6]
-
-
Purification:
Protocol 3: Conjugation to a Carboxylated Payload via EDC/NHS Chemistry
This protocol details the coupling of a molecule with a carboxylic acid to the deprotected amine of the linker.[3]
Materials:
-
Deprotected N-(Amino-PEG3)-N-bis(PEG3-azide)
-
Carboxylated payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., hydroxylamine)
-
Reverse-phase HPLC system
Procedure:
-
Payload Activation:
-
Conjugation:
-
Quenching and Purification:
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-azide) is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined structure, featuring a selectively addressable amine and two azide handles, provides researchers with precise control over the assembly of multi-component systems. The integrated PEG spacers further enhance the properties of the final conjugate, making this linker a valuable asset in the development of next-generation therapeutics and research agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of this heterotrifunctional linker in a variety of research and development settings.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-azide) is a versatile, heterotrifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique molecular architecture, featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal azide (B81097) functionalities, each extended by a polyethylene (B3416737) glycol (PEG3) spacer, allows for a modular and sequential approach to the synthesis of complex biomolecular conjugates.[2] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization and use, and a discussion of its applications in advanced drug development, such as the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]
The hydrophilic PEG3 spacers enhance the aqueous solubility and bioavailability of the resulting conjugates, while the dual azide groups serve as reactive handles for highly efficient and specific "click chemistry" reactions.[2][3] The Boc-protected amine offers a stable, yet readily cleavable, functional group for subsequent conjugation, providing researchers with precise control over the assembly of intricate molecular architectures.[2]
Core Physicochemical Properties
The physicochemical properties of N-(Boc-PEG3)-N-bis(PEG3-azide) are crucial for its handling, reactivity, and the characteristics of its subsequent conjugates. While some properties are well-documented, others are estimated based on structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.
Table 1: Summary of Physicochemical Properties of N-(Boc-PEG3)-N-bis(PEG3-azide)
| Property | Value | Source/Basis |
| IUPAC Name | tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | [4] |
| Molecular Formula | C₂₁H₄₁N₇O₈ | [2][4] |
| Molecular Weight | 519.6 g/mol | [2][4] |
| CAS Number | 1258939-38-6 | [2][4] |
| Appearance | Colorless to pale yellow oil or waxy solid | Based on similar low MW PEG derivatives[] |
| Purity | ≥95% | [4] |
| Solubility | Readily soluble in polar organic solvents (DMSO, DMF, DCM) and water. | [3] |
| Density | ~1.1 g/cm³ (Estimated) | Based on general PEG derivatives[6][7] |
| Melting Point | Low melting point, may be liquid at room temperature (Estimated) | Based on short-chain PEG derivatives[][8] |
| Boiling Point | >250 °C (Decomposes) (Estimated) | Based on general PEG properties[9] |
| pKa of Boc-amine | ~24 (in DMSO, for the N-H proton) (Estimated) | Based on pKa of Boc-carbamates[10] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of N-(Boc-PEG3)-N-bis(PEG3-azide).
-
Recommended Storage: For long-term stability, the compound should be stored at -20°C, protected from light and moisture.[11]
-
Degradation Factors: The molecule is sensitive to:
-
Elevated Temperatures: Can lead to the decomposition of the energetically unstable azide groups.[11]
-
Light: UV light can initiate the degradation of the azide functionalities.[11]
-
Acidic Conditions: The Boc protecting group is labile in acidic environments, leading to its cleavage and the exposure of the primary amine.[11]
-
-
Handling Precautions:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Use non-metallic spatulas, as azides can react with certain metals.
-
Prepare solutions fresh for each experiment to avoid degradation in solution. If stock solutions are necessary, they should be stored in single-use aliquots at -20°C or below.[11]
-
Experimental Protocols
The following are detailed methodologies for the characterization and application of N-(Boc-PEG3)-N-bis(PEG3-azide).
Characterization Protocols
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
¹H NMR Analysis: The spectrum should exhibit characteristic signals:
-
A singlet at approximately 1.4 ppm corresponding to the protons of the Boc protecting group.[12]
-
A complex multiplet between 3.5 and 3.7 ppm from the PEG backbone protons.[12]
-
A triplet around 3.4 ppm for the methylene (B1212753) protons adjacent to the azide groups.[12]
-
-
¹³C NMR Analysis: The spectrum provides confirmation of the carbon skeleton, with characteristic peaks for the Boc group carbons, the PEG chain carbons, and the carbon attached to the azide group at approximately 50 ppm.[12]
4.1.2 Mass Spectrometry (MS)
MS is used to confirm the molecular weight and identify impurities.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization method for PEG derivatives.[12]
-
Analysis: The mass spectrum should display a prominent peak corresponding to the molecular ion, such as [M+H]⁺ or [M+Na]⁺. The presence of other peaks may indicate impurities or PEG oligomers of different lengths.[12]
4.1.3 High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
-
Column: A reverse-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA), is typically employed.[11]
-
Detection: Since the molecule lacks a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. UV detection at a low wavelength (e.g., 210 nm) can also be used.[11]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.[11]
Application Protocols
4.2.1 Boc Deprotection
This protocol describes the removal of the Boc group to expose the primary amine for conjugation.
-
Materials: N-(Boc-PEG3)-N-bis(PEG3-azide), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).[13]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.[2]
-
4.2.2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction of the azide groups with an alkyne-functionalized molecule.
-
Materials: Deprotected or Boc-protected linker, alkyne-functionalized molecule, solvent (e.g., DMF, DMSO, or a mixture with water), copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).
-
Procedure:
-
Dissolve the N-(H₂)-N-bis(PEG3-azide) linker and the alkyne-functionalized molecule(s) in the chosen solvent.[14]
-
Prepare a premix of CuSO₄ and the ligand in water.
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[14]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Purify the product using an appropriate chromatographic method.
-
Visualizations
The following diagrams illustrate the structure, experimental workflows, and logical relationships of N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Core properties and applications of N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Sequential conjugation workflow using N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Experimental workflow for the physicochemical characterization.
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-azide) is a powerful and versatile chemical tool for the synthesis of complex bioconjugates. Its well-defined structure, combining orthogonal reactive groups with the beneficial properties of PEG spacers, provides researchers with precise control over the construction of novel therapeutics and research probes. Understanding its core physicochemical properties, stability, and the appropriate experimental protocols for its use and characterization is paramount to achieving reproducible and reliable results in the development of next-generation drug modalities.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-N-bis(PEG3-azide), CAS 1258939-38-6 | AxisPharm [axispharm.com]
- 6. ugr.es [ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(Boc-PEG3)-N-bis(PEG3-azide): A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of N-(Boc-PEG3)-N-bis(PEG3-azide), a versatile heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly for the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Compound Data
N-(Boc-PEG3)-N-bis(PEG3-azide) is designed for the sequential and site-specific conjugation of multiple molecular entities. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine, which can be selectively deprotected under acidic conditions to reveal a reactive primary amine.[1][2] The two terminal azide (B81097) groups serve as handles for highly efficient and bioorthogonal "click chemistry" reactions.[1][3]
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₄₁N₇O₈ | [3] |
| Molecular Weight | 519.6 g/mol | [3] |
| CAS Number | 1258939-38-6 |
Applications in Bioconjugation
The unique trifunctional nature of this linker allows for a controlled, stepwise approach to building complex molecular constructs. The branched structure, with two azide functionalities, enables the attachment of two molecules of interest to a single point of conjugation. This is particularly advantageous in applications such as:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single conjugation site on an antibody, facilitating the creation of ADCs with a precise drug-to-antibody ratio (DAR).[3]
-
PROTACs: This linker is well-suited for synthesizing PROTACs by connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[3][4] The PEG spacers enhance the solubility and optimize the spatial orientation of the resulting PROTAC molecule.[4]
Experimental Protocols
The utilization of N-(Boc-PEG3)-N-bis(PEG3-azide) in bioconjugation typically involves a two-stage process: 1) deprotection of the Boc-protected amine and subsequent conjugation, and 2) "click chemistry" ligation of alkyne-containing molecules to the terminal azide groups.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM to a concentration of 10-20 mg/mL.[1][3]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1][3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Evaporate the solvent to yield the deprotected N-amino-N-bis(PEG3-azide).[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the copper-catalyzed click chemistry conjugation of an alkyne-containing molecule to the azide groups of the deprotected linker.
Materials:
-
Deprotected N-amino-N-bis(PEG3-azide) linker (or a conjugate thereof)
-
Alkyne-functionalized molecule(s) of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-functionalized molecule in DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.[5]
-
Prepare a 50 mM stock solution of THPTA in deionized water.[5]
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be prepared fresh immediately before use.[5]
-
-
Reaction Setup:
-
In a reaction tube, combine the deprotected bis-azide linker and the alkyne-functionalized molecule(s) in the desired molar ratio (e.g., 1:2.2 for diconjugation). The use of a slight excess of the alkyne-containing molecule can help drive the reaction to completion.
-
Add the THPTA solution to the CuSO₄ solution to pre-form the copper/ligand complex.[5]
-
Add the copper/ligand complex to the mixture of the linker and alkyne-molecule.[5]
-
-
Initiation and Incubation:
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.[6]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involving N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Sequential conjugation workflow using N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Experimental workflow for a CuAAC "click" bioconjugation reaction.
References
Unveiling the Nomenclature of a Branched PEG Linker: Alternative Names for N-(Boc-PEG3)-N-bis(PEG3-azide)
For researchers, scientists, and professionals in drug development, precise communication is paramount. The chemical compound commonly known as N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation and the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). To facilitate unambiguous identification and streamline literature searches, this guide provides a comprehensive overview of its alternative names and key identifiers.
Systematic and Alternative Nomenclature
The primary alternative and more systematic name for this compound is tert-Butyl bis(2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate . This IUPAC-style name precisely describes the molecular structure, denoting the tert-butoxycarbonyl (Boc) protecting group and the two PEG3-azide arms attached to a central nitrogen atom.
Variations in the common name are also frequently encountered in supplier catalogs and scientific literature. These often involve minor stylistic differences in punctuation and capitalization.
A summary of the identified names and the compound's unique Chemical Abstracts Service (CAS) number is presented in the table below for clarity and easy reference.
| Name Type | Name |
| Common Name | N-(Boc-PEG3)-N-bis(PEG3-azide) |
| Systematic Name | tert-Butyl bis(2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate[1][2] |
| Alternative Common Name | N-Boc-N-bis(PEG3-azide)[1][3][4][5][6] |
| CAS Number | 1258939-38-6[1][2][3][4][5] |
This branched PEG linker is characterized by a Boc-protected amine and two terminal azide (B81097) groups. The azide functionalities are readily used in "click chemistry" reactions, enabling efficient and specific conjugation to molecules containing alkyne groups. The Boc group serves as a protecting group for the amine, which can be deprotected under acidic conditions to allow for further modification.
Logical Relationship of Nomenclature
The relationship between the common name and the systematic name is based on the interpretation of the abbreviations used. The following diagram illustrates how the components of the common name correspond to the fully described chemical structure in the systematic name.
Disclaimer: This document focuses on the alternative names of N-(Boc-PEG3)-N-bis(PEG3-azide). Detailed experimental protocols and extensive quantitative data are beyond the scope of this guide. Researchers should refer to specific product data sheets and relevant scientific literature for in-depth experimental methodologies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Boc-N-bis(PEG3-azide), CAS 1258939-38-6 | AxisPharm [axispharm.com]
- 4. N-Boc-N-bis(PEG3-azide) | 1258939-38-6 | IAC93938 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eMolecules N-Boc-N-bis(PEG3-azide) | 1258939-38-6 | MFCD30458044 | 500mg, | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Synthesis and Purification of N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(Boc-PEG3)-N-bis(PEG3-azide), a versatile heterotrifunctional linker. This branched polyethylene (B3416737) glycol (PEG) derivative is of significant interest in bioconjugation, drug delivery, and the development of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The presence of two terminal azide (B81097) groups allows for dual functionalization via "click chemistry," while the Boc-protected amine offers a latent site for subsequent conjugation following deprotection.
Overview of the Synthetic Strategy
The synthesis of N-(Boc-PEG3)-N-bis(PEG3-azide) is approached through a two-step conversion of a commercially available precursor, N-Boc-N-bis(PEG3-OH). The strategy involves the activation of the terminal hydroxyl groups to a better leaving group, followed by nucleophilic substitution with an azide source.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for N-(Boc-PEG3)-N-bis(PEG3-azide).
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and expected characterization data for the starting material and the final product is provided below.
| Property | N-Boc-N-bis(PEG3-OH) | N-(Boc-PEG3)-N-bis(PEG3-azide) |
| Molecular Formula | C₂₁H₄₃NO₁₀ | C₂₁H₄₁N₇O₈ |
| Molecular Weight | 469.57 g/mol [1] | 519.6 g/mol |
| Appearance | - | - |
| Purity | >95% (typical for commercial starting material) | >96% (achievable with proper purification) |
| ¹H NMR (CDCl₃, δ ppm) | ~1.4 (s, 9H, Boc), 3.5-3.7 (m, PEG backbone), ~3.7 (t, -CH₂OH) | ~1.4 (s, 9H, Boc), 3.5-3.7 (m, PEG backbone), ~3.4 (t, -CH₂N₃) |
| ¹³C NMR (CDCl₃, δ ppm) | - | ~50 (-CH₂N₃), Boc carbons, PEG carbons |
| Mass Spec (ESI) | [M+Na]⁺ expected | [M+H]⁺ or [M+Na]⁺ expected |
Detailed Experimental Protocols
The following protocols are adapted from established methods for the mesylation and azidation of polyethylene glycol derivatives.[2][3] Researchers should consider these as a starting point and may need to optimize conditions for their specific setup.
Step 1: Synthesis of N-Boc-N-bis(PEG3-OMs) (Mesylation)
This procedure converts the terminal hydroxyl groups of the starting material into mesylates, which are excellent leaving groups for the subsequent azidation step.
Materials:
-
N-Boc-N-bis(PEG3-OH)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl Chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG3-OH) (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (2.5 equivalents, 1.25 per -OH group) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (MsCl) (2.2 equivalents, 1.1 per -OH group) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-bis(PEG3-OMs). This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-(Boc-PEG3)-N-bis(PEG3-azide) (Azidation)
This step involves the nucleophilic substitution of the mesylate groups with azide ions.
Materials:
-
Crude N-Boc-N-bis(PEG3-OMs) from Step 1
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Azide (NaN₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware
Procedure:
-
Dissolve the crude N-Boc-N-bis(PEG3-OMs) (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (NaN₃) (at least 3.0 equivalents, 1.5 per-OMs group) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Boc-PEG3)-N-bis(PEG3-azide).
Purification Protocol
Purification of the final product is crucial to remove unreacted starting materials and reaction byproducts. Flash column chromatography on silica (B1680970) gel is a common method for purifying PEG derivatives.[5][6]
Materials:
-
Crude N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Hexanes or Ethyl Acetate (for slurry packing and elution)
-
Chromatography column and accessories
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and pack the chromatography column.
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, allow the solvent to evaporate, and carefully add the dried silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase by introducing methanol. A typical gradient would be from 0% to 10% methanol in DCM.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified N-(Boc-PEG3)-N-bis(PEG3-azide).
Logical Workflow for Method Selection
The choice of synthetic and purification methods can be guided by several factors. The following diagram illustrates a decision-making process for researchers.
Caption: Decision workflow for synthesis and purification.
Conclusion
This technical guide outlines a robust and reproducible pathway for the synthesis and purification of N-(Boc-PEG3)-N-bis(PEG3-azide). By following the detailed protocols for mesylation and azidation, and employing standard purification techniques, researchers can obtain this valuable trifunctional linker in high purity. The provided characterization data serves as a benchmark for confirming the identity and quality of the synthesized product, enabling its confident application in the development of advanced bioconjugates and therapeutics.
References
A Technical Guide to N-(Boc-PEG3)-N-bis(PEG3-azide): A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterotrifunctional linker, N-(Boc-PEG3)-N-bis(PEG3-azide), a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique branched structure enables the precise and sequential assembly of complex molecular architectures, making it particularly valuable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.
Core Properties and Commercial Availability
N-(Boc-PEG3)-N-bis(PEG3-azide) is a polyethylene (B3416737) glycol (PEG) based linker characterized by three key functional components: a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal azide (B81097) groups at the end of flexible PEG3 arms.[1][2] This design allows for a controlled, multi-step conjugation strategy. The Boc group provides a stable, protected amine that can be selectively removed under acidic conditions, while the dual azide moieties serve as reactive handles for highly efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] The PEG spacers enhance the hydrophilicity and bioavailability of the resulting conjugates and provide flexibility to minimize steric hindrance.[3]
Quantitative Data Summary
The key physicochemical properties of N-(Boc-PEG3)-N-bis(PEG3-azide) are summarized below. Data is compiled from various commercial suppliers.
| Property | Value | References |
| Molecular Formula | C₂₁H₄₁N₇O₈ | [1] |
| Molecular Weight | 519.6 g/mol | [1] |
| CAS Number | 1258939-38-6 | [1] |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
Commercial Sources
This linker is available from several specialized chemical suppliers. Researchers can inquire about availability, pricing, and custom synthesis options from the following vendors:
Key Applications and Signaling Pathways
The primary application of this trifunctional linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6][7] The linker plays a crucial role by connecting a POI-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase) which triggers the ubiquitination and subsequent degradation of the POI.[6][7]
Experimental Protocols
The use of N-(Boc-PEG3)-N-bis(PEG3-azide) involves a sequential two-stage process: 1) deprotection of the Boc-protected amine, and 2) conjugation of the azide groups via click chemistry.
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of DCM and TFA. A typical starting concentration is 10-20 mg/mL.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[4][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).[8][9]
-
For neutralization, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution, followed by water and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, N-(amino)-N-bis(PEG3-azide), as a TFA salt or free amine.[8]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing molecule to the azide groups of the deprotected linker.
Materials:
-
N-(amino)-N-bis(PEG3-azide) (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS pH 7.4, or a mixture of water with DMSO, DMF, or t-butanol)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or DMF.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.[3]
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in deionized water.[3]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.[3]
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the N-(amino)-N-bis(PEG3-azide) linker and the alkyne-functionalized molecule in the chosen reaction buffer. A slight molar excess of the alkyne molecule (e.g., 2.2 equivalents for conjugation to both azide groups) is recommended.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:2 to 1:5 molar ratio of copper to ligand is common.[11]
-
Add the copper/ligand premix to the linker/alkyne mixture. The final copper concentration is typically between 100-250 µM.[4]
-
-
Reaction Initiation and Incubation:
-
Purification:
-
Once the reaction is complete (monitored by LC-MS), the final conjugate can be purified. For small molecules, purification may involve extraction and silica (B1680970) gel chromatography.[11] For bioconjugates like ADCs or PROTACs, purification is typically achieved using Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC to remove excess reagents, catalyst, and byproducts.[4][13]
-
Experimental Workflow and Logic Visualization
The sequential nature of the conjugation process is a key advantage of this linker. The following diagrams illustrate the logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating Purity: A Technical Guide to N-(Boc-PEG3)-N-bis(PEG3-azide) Specifications
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This in-depth technical guide addresses the purity specifications of N-(Boc-PEG3)-N-bis(PEG3-azide), a heterobifunctional PROTAC linker. We delve into the analytical methodologies for its characterization and provide a framework for its quality assessment.
N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched linker featuring a Boc-protected amine and two azide (B81097) functionalities, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] The azide groups are amenable to highly efficient and bioorthogonal "click chemistry," while the protected amine offers a site for subsequent conjugation following deprotection.[1] Given its role in creating precisely engineered biomolecules, stringent purity control is essential.
Core Purity Specifications
While lot-specific data will vary, the following table summarizes the typical purity specifications for N-(Boc-PEG3)-N-bis(PEG3-azide) based on industry standards for high-quality reagents. A purity level of greater than 95% is generally acceptable for most applications.[1]
| Parameter | Specification | Analytical Method(s) |
| Appearance | White to off-white solid or oil | Visual Inspection |
| Purity (by HPLC) | ≥ 96% | HPLC-ELSD/CAD |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Molecular Weight | 519.6 g/mol | Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO, DCM, MeOH | Standard Solubility Test |
Understanding Potential Impurities
Impurities in PEG derivatives can arise from the manufacturing process and may include PEG oligomers of varying lengths, as well as byproducts like ethylene (B1197577) oxide and 1,4-dioxane.[1] In the context of N-(Boc-PEG3)-N-bis(PEG3-azide), potential impurities could also include molecules with incomplete functionalization, such as species where one or both azide groups are absent, or where the Boc protecting group has been prematurely cleaved.
Experimental Protocols for Purity Assessment
A multi-technique approach is necessary for the comprehensive evaluation of N-(Boc-PEG3)-N-bis(PEG3-azide) purity.[1]
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended for HPLC analysis.[1]
-
Objective: To determine the percentage purity of the compound by separating it from non-volatile impurities.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), often with 0.1% trifluoroacetic acid (TFA), is employed.[1]
-
Flow Rate: Approximately 1.0 mL/min.[1]
-
Detector: ELSD or CAD.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL.[1]
-
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all detected peaks.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the chemical structure and assessing purity.
-
Objective: To verify the chemical structure and identify any organic impurities.
-
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
-
Data Analysis:
-
¹H NMR: The spectrum should show characteristic signals for the Boc group (a sharp singlet around 1.45 ppm), the PEG backbone (a complex multiplet around 3.64 ppm), and the methylene (B1212753) protons adjacent to the azide and amine functionalities.[2] The integration of these signals should be consistent with the number of protons in the molecule's structure.
-
¹³C NMR: The spectrum should confirm the presence of all expected carbon environments. The chemical shifts of the carbonyl carbon in the N-Boc group can be particularly informative.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
-
Objective: To verify the identity by determining the molecular mass.
-
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Sample Introduction: The sample, dissolved in a suitable solvent, is infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired, typically in positive ion mode.
-
-
Data Analysis: The spectrum is analyzed for the presence of the expected molecular ion peak (e.g., [M+Na]⁺ or [M+H]⁺). The presence of peaks with lower or higher mass-to-charge ratios may indicate impurities or PEG oligomers of different lengths.[1]
Visualizing Workflows and Structures
To further clarify the processes and relationships discussed, the following diagrams are provided.
Figure 1. Chemical Structure of N-(Boc-PEG3)-N-bis(PEG3-azide).
Figure 2. General experimental workflow for purity assessment.
Figure 3. Logical relationship of synthesis and potential impurities.
References
An In-depth Technical Guide to the Storage and Handling of N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling procedures for N-(Boc-PEG3)-N-bis(PEG3-azide), a bifunctional linker critical in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring laboratory safety.
Compound Overview
N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) based linker. It features a tert-butyloxycarbonyl (Boc) protected primary amine and two terminal azide (B81097) groups.[1][2][3] This structure is valuable for "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[4] The PEG spacers enhance solubility and biocompatibility, making it a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[4][5]
Storage and Stability
The stability of N-(Boc-PEG3)-N-bis(PEG3-azide) is primarily affected by temperature, light, and acidic conditions.[6] Elevated temperatures can lead to the decomposition of the energetically unstable azide functional groups, while light, especially UV light, can initiate this decomposition.[6] The Boc protecting group is sensitive to acid and will be cleaved in acidic environments.[6]
Recommended Storage Conditions
For optimal stability and to prevent degradation, proper storage is imperative.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C[6][7][8][9][10] Short-term: 4°C (for a few weeks)[6] | Minimizes the gradual degradation of the thermally sensitive azide groups. |
| Light | Store in the dark, in a light-protecting container (e.g., amber vial).[6][7][11][12][13] | Prevents light-induced decomposition of the azide groups.[6] |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[6] | A desiccated environment prevents hydrolysis.[6] |
Stability Data Summary
While specific long-term stability data is often manufacturer-dependent, the following table provides a representative summary based on the known stability of similar bifunctional PEG-azide linkers. In-house stability studies are recommended for confirmation.[6]
| Storage Condition | Duration | Expected Purity | Notes |
| -20°C, Dark, Dry | 12 months | >98% | Recommended long-term storage condition.[6] |
| 4°C, Dark, Dry | 3 months | ~97% | Suitable for short to medium-term storage.[6] |
| Room Temperature, Dark | 1 month | ~90-95% | Not recommended for extended periods.[6] |
| Room Temperature, Light | 1 week | <90% | Significant degradation can be expected.[6] |
Safe Handling and Personal Protective Equipment (PPE)
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.[7][11][12][13] Therefore, strict safety protocols must be followed.
Engineering Controls
-
Fume Hood: Always handle N-(Boc-PEG3)-N-bis(PEG3-azide) in a well-ventilated chemical fume hood.[6][11]
-
Blast Shield: For reactions involving azides, particularly on a larger scale, the use of a blast shield is required.[11][14]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or splash goggles must be worn.[11][14]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[11][13][14]
General Handling Precautions
-
Avoid Metal: Do not use metal spatulas or other metal instruments to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[6][7][11][12] Use non-metallic spatulas (e.g., plastic or ceramic).
-
Avoid Halogenated Solvents: Never use halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with azides, as this can form extremely unstable di- and tri-azidomethane.[7][11][13]
-
Avoid Acids: Do not mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid.[7][11][13]
-
Temperature Control: Before opening, allow the container to warm to room temperature to prevent condensation, which could lead to hydrolysis.[6]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled waste container.[7] Do not pour azide solutions down the drain, as they can react with lead or copper in the plumbing to form explosive metal azides.[14]
Experimental Protocols
General Workflow for Bioconjugation
The following diagram illustrates a typical workflow for using N-(Boc-PEG3)-N-bis(PEG3-azide) in a bioconjugation experiment, such as labeling a protein.
Protocol for Forced Degradation Study
To understand the degradation pathways of N-(Boc-PEG3)-N-bis(PEG3-azide), a forced degradation study can be performed.
1. Sample Preparation:
-
Prepare a stock solution of N-(Boc-PEG3)-N-bis(PEG3-azide) at 1 mg/mL in a suitable solvent such as acetonitrile.[6]
-
Aliquot the stock solution into separate vials for each stress condition.[6]
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample vial. Incubate at 40°C for 24 hours.[6]
-
Base Hydrolysis: Add 0.1 M NaOH to a sample vial. Incubate at 40°C for 24 hours.[6]
-
Oxidative Degradation: Add 3% hydrogen peroxide to a sample vial. Incubate at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Incubate a solid sample and a solution sample at 60°C for 48 hours in the dark.[6]
3. Analysis:
-
Following incubation, neutralize the acidic and basic samples.
-
Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to assess the extent of degradation and identify any degradation products.
Troubleshooting
The following decision tree provides guidance for troubleshooting common issues encountered when working with N-(Boc-PEG3)-N-bis(PEG3-azide).
Chemical Structure and Properties
The structure of N-(Boc-PEG3)-N-bis(PEG3-azide) is fundamental to its function.
This guide is intended to provide a framework for the safe and effective use of N-(Boc-PEG3)-N-bis(PEG3-azide). Always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before beginning any work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Boc-PEG3)-N-bis(PEG3-azide) [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 9. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]
- 10. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 14. chemistry.unm.edu [chemistry.unm.edu]
The Dual-Action Powerhouse: A Technical Guide to Boc and Azide Groups in PEG Linkers
In the sophisticated landscape of drug development and bioconjugation, precision, control, and efficiency are paramount. Poly(ethylene glycol) (PEG) linkers have emerged as indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1] This technical guide provides an in-depth exploration of PEG linkers functionalized with two critical chemical entities: the tert-butyloxycarbonyl (Boc) protecting group and the azide (B81097) (N₃) group. This powerful combination enables researchers to execute controlled, sequential conjugation strategies, which are fundamental to the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Core Principles: Orthogonal Reactivity for Stepwise Conjugation
The strategic advantage of Boc and azide-functionalized PEG linkers lies in their orthogonal reactivity. This means that each group can be reacted selectively without interfering with the other, allowing for a multi-step and highly controlled approach to building complex molecular architectures.[1]
The Boc Group: A Reversible Shield for Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines in organic synthesis.[2][3] Its primary function is to act as a temporary shield, rendering the amine unreactive to prevent its participation in unintended side reactions during a synthetic sequence.[2] The popularity of the Boc group stems from its stability under a broad range of conditions, including basic and nucleophilic environments, while being easily and cleanly removable under mild acidic conditions.[2][4]
In the context of a heterobifunctional PEG linker, one terminus can be protected with a Boc group while the other end features a different reactive handle. This allows for the controlled attachment of a molecule to the non-protected end. Subsequently, the Boc group is removed, exposing the amine for a second, specific conjugation reaction.[2] This level of control is crucial for producing homogenous and effective targeted therapies.[2]
The Azide Group: The Gateway to "Click Chemistry"
The azide group (N₃) is a cornerstone of "click chemistry," a class of bioorthogonal reactions known for being rapid, high-yielding, and highly specific.[1][5] The most prevalent reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][6] For biological applications where copper ions may be a concern due to toxicity, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is employed, utilizing strained alkynes like DBCO or BCN.[5][7] The bioorthogonal nature of the azide group means it does not react with naturally occurring functional groups in biological systems, making it ideal for in vivo applications.[8][9]
Quantitative Data on Key Reactions
The efficiency and kinetics of both Boc deprotection and azide-alkyne cycloaddition are critical for the successful implementation of these linkers. The following tables summarize key quantitative data for these reactions.
Table 1: Quantitative Data for Boc Deprotection
| Parameter | Reagent/Condition | Typical Value/Range | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) | Most common and efficient method. |
| 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | 5-10 equivalents[10] | Alternative to TFA, often used for substrates sensitive to TFA. | |
| Reaction Time | 20-50% TFA in DCM | 30 minutes to a few hours[11] | Highly substrate-dependent.[12] |
| 4M HCl in 1,4-Dioxane | 1 to 4 hours[11] | Reaction progress should be monitored (e.g., by TLC or LC-MS). | |
| Deprotection Efficiency | Acidic Conditions (TFA or HCl) | >95%[1] | Generally high-yielding under optimal conditions. |
| Scavengers | Triisopropylsilane (TIS) or Dithioethane (DTE) | 2.5-5% (v/v) TIS[1]; 0.5% DTE | Used to trap the reactive tert-butyl cation generated during deprotection, preventing side reactions with sensitive amino acids like Tryptophan or Cysteine.[10][13] |
Table 2: Quantitative Data for Azide-Alkyne Cycloaddition (Click Chemistry)
| Parameter | Reaction Type | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | Copper-Catalyzed (CuAAC) | 10 - 100 M⁻¹s⁻¹[7] | Significantly faster than the uncatalyzed reaction.[6] |
| Strain-Promoted (SPAAC) with BCN | ~0.01 - 0.07 M⁻¹s⁻¹[14] | Rate is dependent on the specific strained alkyne used. | |
| Strain-Promoted (SPAAC) with DIBAC/DBCO | ~0.19 M⁻¹s⁻¹[14] | Generally faster than BCN. | |
| Catalyst | CuAAC | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[15] | A ligand such as THPTA is often used to stabilize the Cu(I) and accelerate the reaction.[16] |
| Reactant Concentration | CuAAC | Biomolecule (alkyne): ~20 µM or higher; Azide: ~2-fold excess[16] | Higher excess of azide may be needed for very low alkyne concentrations. |
| Reaction Time | CuAAC | 30 minutes to 4 hours[17] | Generally rapid and high-yielding. |
| SPAAC | Varies from minutes to hours depending on reactants and concentrations. | ||
| pH Range | CuAAC | 4 to 12[6] | Tolerates a broad pH range. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Boc and azide-functionalized PEG linkers.
Protocol 1: Boc Deprotection of a PEG Linker using TFA
Objective: To remove the Boc protecting group from an amine-terminated PEG linker to expose the primary amine.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1][18]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[1] If the substrate contains sensitive residues, add TIS to a final concentration of 2.5-5% (v/v).[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Continue stirring at room temperature for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[11]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
Azide-functionalized PEG linker
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)[19]
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[19]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)[16]
-
Appropriate reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO or DMF (for dissolving hydrophobic molecules)
Procedure:
-
Dissolve the azide-functionalized PEG linker and the alkyne-functionalized molecule in the reaction buffer. If necessary, use a minimal amount of DMSO or DMF to pre-dissolve hydrophobic components before adding to the buffer.
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ solution with the THPTA ligand solution. A common ratio is 1:5 copper to ligand.[16] Let this mixture stand for a few minutes.
-
Add the premixed copper/ligand solution to the reaction mixture containing the azide and alkyne. The final concentration of copper can range from 50 to 250 µM.[16]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.[16]
-
Allow the reaction to proceed at room temperature for 30-60 minutes, protecting it from light.[19]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC, or gel electrophoresis for biomolecules).
-
Once the reaction is complete, the resulting conjugate can be purified using methods such as size-exclusion chromatography or affinity chromatography to remove excess reagents.[19]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and logical workflows associated with Boc and azide-functionalized PEG linkers.
Caption: Acid-catalyzed mechanism for the deprotection of a Boc-protected amine.
Caption: Schematic of the CuAAC "click chemistry" reaction.
Caption: Workflow for sequential bioconjugation using a Boc-PEG-Azide linker.
Conclusion
PEG linkers functionalized with Boc and azide groups offer a sophisticated and highly adaptable platform for the construction of complex bioconjugates. The combination of a temporarily shielded amine and a bioorthogonal azide group provides a level of control and precision that is essential in modern drug development and chemical biology. By understanding the core principles, quantitative parameters, and experimental protocols associated with these linkers, researchers can effectively leverage their dual functionality to advance the next generation of targeted therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biochempeg.com [biochempeg.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. axispharm.com [axispharm.com]
The Strategic Advantage of Branched PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains, or PEGylation, stands out as a pivotal strategy to enhance the therapeutic properties of biomolecules. This modification can significantly improve a molecule's solubility, stability, and in vivo circulation half-life while reducing its immunogenicity. While linear PEG linkers have been the traditional choice, a growing body of evidence highlights the superior advantages of branched PEG architectures. This technical guide provides a comprehensive exploration of the core functionalities of branched PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental workflows.
Core Principles: The Architectural Advantage of Branched PEG
Branched PEG linkers are characterized by multiple PEG chains extending from a central core molecule.[1] This unique three-dimensional structure imparts several distinct advantages over their linear counterparts in a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs).[1][2]
Key benefits stemming from the branched architecture include:
-
Enhanced Hydrodynamic Volume: The branched structure leads to a larger hydrodynamic radius compared to a linear PEG of the same molecular weight.[3] This increased size effectively reduces renal clearance, thereby prolonging the circulation half-life of the conjugated biomolecule.[3]
-
Increased Drug Loading Capacity: The multiple arms of a branched linker provide more attachment points for therapeutic payloads.[1] This is particularly advantageous in ADCs, where achieving a higher drug-to-antibody ratio (DAR) can lead to enhanced potency without compromising the antibody's binding affinity.[1][4]
-
Improved Pharmacokinetics: The unique architecture of branched PEGs can contribute to a more favorable pharmacokinetic profile, including slower clearance rates and sustained plasma concentrations over time.[1][4] This is often attributed to a superior "stealth" effect, which shields the bioconjugate from the immune system and reduces non-specific uptake.[1]
-
Enhanced Solubility and Reduced Aggregation: The highly hydrophilic nature of branched PEG linkers is particularly effective at mitigating the aggregation of bioconjugates, especially those carrying hydrophobic payloads.[1]
Quantitative Data: A Comparative Analysis
The selection of an optimal linker architecture should be a data-driven decision. The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule | Hydrodynamic Radius (Rh) (nm) |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 |
| Linear | 10 | Human Serum Albumin (HSA) | 5.3 |
| Branched (2-arm) | 10 (2 x 5 kDa) | Not Specified | Generally larger than linear equivalent |
| Branched (4-arm) | 20 (4 x 5 kDa) | Not Specified | Significantly larger than linear equivalent |
Note: While a direct head-to-head comparison with identical total molecular weights can be complex, studies consistently show that for a given total mass, branched structures result in a larger hydrodynamic volume. One study, however, found no significant difference in viscosity radii between branched and linear PEG-proteins of the same total molecular weight, suggesting that extended in vivo half-life may not solely be due to size differences.[5][6]
Table 2: Impact of Linker Architecture on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker Architecture | Payload | Drug-to-Antibody Ratio (DAR) | Clearance Rate | Key Findings | Reference |
| Linear | DM1 | 8 | High | Exhibited faster clearance compared to the branched configuration at a high DAR. | [7] |
| Pendant (Branched) | DM1 | 8 | Low | Demonstrated slower clearance rates, suggesting improved in vivo stability and circulation time. | [7] |
| Linear | MMAE | 8 | ~5 mL/day/kg (for PEG24) | Clearance plateaued at higher PEG lengths. | [7] |
| Branched (Pendant) | MMAE | 4 and 8 | Not Specified | Showed enhanced anti-tumor activity in a xenograft model compared to a non-PEGylated ADC. | [7] |
Table 3: Influence of Branched Linker Length on In Vitro Cytotoxicity of a Homogeneous DAR 6 ADC
| Linker Spacer | IC50 (nM) against HER2+ BT-474 cells |
| Short (PEG3 equivalent) | 0.48 |
| Long (PEG8 equivalent) | 0.074 |
This data highlights that the length of the branched linker can critically affect the cytotoxic activity of an ADC, possibly due to steric hindrance influencing the rate of payload release by lysosomal enzymes.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of branched PEG linkers in bioconjugation.
Protocol 1: Synthesis of a Branched PEG-NHS Ester
This protocol provides a general method for the synthesis of a branched PEG linker activated with an N-Hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
Amino acid (e.g., Lysine)
-
Carboxymethylated monomethoxypolyethylene glycol (mPEG-COOH)
-
Triethylamine (TEA)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Appropriate organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA) if using Boc protection)
-
Gel filtration chromatography system
Methodology:
-
Preparation of Core: Start with a core molecule containing multiple functional groups, such as lysine (B10760008). Protect the alpha-amino group and the side-chain carboxyl group if necessary, leaving the epsilon-amino group available for reaction.
-
PEGylation of the Core: React the protected lysine with two equivalents of mPEG-COOH in the presence of a coupling agent like DCC and an activator like NHS in an anhydrous organic solvent (e.g., DCM or DMF). This will couple the mPEG chains to the available amino group.
-
Deprotection: Remove the protecting group from the alpha-amino group of the lysine core. For a Boc group, this is typically done using TFA in DCM.
-
Activation of the Carboxyl Group: React the free carboxyl group on the lysine core with NHS in the presence of DCC to form the NHS ester.
-
Purification: Purify the final branched PEG-NHS ester product using gel filtration chromatography to remove unreacted reagents and byproducts.[9]
Protocol 2: Conjugation of a Branched PEG-NHS Ester to an Antibody
This protocol describes the conjugation of the synthesized branched PEG-NHS ester to the primary amine groups (e.g., lysine residues) of a monoclonal antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Branched PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.[1]
-
Conjugation Reaction: a. Bring the vial of branched PEG-NHS ester to room temperature before opening.[1] b. Calculate the required volume of the 10 mM PEG-NHS ester solution to achieve the desired molar excess over the antibody (typically 5-20 fold).[10] c. Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1] d. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove the unreacted PEG linker and byproducts from the conjugated antibody using SEC or dialysis.[1]
-
Characterization: a. Determine the protein concentration using a standard assay (e.g., BCA or A280). b. Assess the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[1] c. Analyze the purity and aggregation state of the conjugate by SEC.[1]
Protocol 3: In Vitro Cytotoxicity Assessment of an ADC using an MTT Assay
This protocol provides a method for evaluating the in vitro cytotoxicity of an ADC constructed with a branched PEG linker.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cancer cell line (antigen-negative)
-
Complete cell culture medium
-
ADC with branched PEG linker
-
Unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the target and control cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][12]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of the ADC or control antibody. Include wells with untreated cells as a viability control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a sigmoidal dose-response curve fit.[1]
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language for Graphviz can effectively illustrate complex biological processes and experimental procedures.
Caption: ADC Internalization and Payload Release Pathway.[][14][15]
Caption: PEGylated Interferon-α Signaling via the JAK-STAT Pathway.[16][17][18][19]
Caption: General Experimental Workflow for Bioconjugation.[1]
Conclusion
Branched PEG linkers represent a significant advancement in the field of bioconjugation, offering tangible benefits for the development of next-generation therapeutics. Their unique architecture provides a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates, leading to improved efficacy and safety profiles. The rational design and selection of linker architecture, informed by quantitative data and validated through rigorous experimental protocols, are paramount to realizing the full potential of these versatile molecules in modern drug development. As research continues to evolve, the strategic implementation of branched PEG linkers will undoubtedly play a crucial role in bringing more effective and targeted therapies to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1461762A - Method of preparing branched polyethylene glycol - Google Patents [patents.google.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Antibody–Drug Conjugates (ADCs) and Their Journey to Autoimmune Disease Immunotherapy | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inteferons pen the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for N-(Boc-PEG3)-N-bis(PEG3-azide) in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a pivotal component, significantly influencing the PROTAC's efficacy, solubility, and cell permeability.[2] N-(Boc-PEG3)-N-bis(PEG3-azide) is a versatile, polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs.[3][4] Its unique trifurcated structure, featuring a Boc-protected amine and two azide-terminated PEG chains, offers a controlled and flexible approach to constructing complex PROTAC molecules.[5] The bifunctional azide (B81097) groups serve as handles for efficient "click chemistry" ligation, enabling a streamlined assembly of PROTACs.[2][6]
Physicochemical Properties
The selection of a suitable linker is critical for the successful development of a PROTAC. The physicochemical properties of N-(Boc-PEG3)-N-bis(PEG3-azide) contribute to favorable characteristics in the final PROTAC molecule. The PEG3 spacers enhance hydrophilicity and can improve the bioavailability of the resulting conjugate.[3]
| Property | Value | Reference |
| Molecular Formula | C21H41N7O8 | [3] |
| Molecular Weight | 519.6 g/mol | [3] |
| CAS Number | 1258939-38-6 | [3] |
| Appearance | Solid | [7] |
| Storage | -20°C | [7][8] |
| Solubility | Water, DMSO, DCM, DMF | [8] |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[2]
Experimental Protocols
The following protocols outline a modular approach to PROTAC synthesis using N-(Boc-PEG3)-N-bis(PEG3-azide) and subsequent evaluation of the synthesized PROTAC.
Boc Deprotection of the Linker
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[5]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM)[3]
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[3][5]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]
-
The resulting amine salt can be used directly in the next step or purified by chromatography if necessary.[5]
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction to conjugate the azide-functionalized linker to an alkyne-containing molecule (either the POI ligand or the E3 ligase ligand).[2]
Materials:
-
Deprotected N-bis(PEG3-azide) linker
-
Alkyne-functionalized POI ligand
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[2]
-
Sodium ascorbate[2]
-
Dimethylformamide (DMF)[2]
-
Solvents for extraction and purification (e.g., ethyl acetate, water, brine)
-
Anhydrous sodium sulfate
-
LC-MS for reaction monitoring
-
Flash column chromatography system
-
Preparative HPLC system
Procedure:
First Click Reaction (CuAAC):
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the deprotected bis-azide linker (1.1 eq) in DMF.[2]
-
Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.3 eq).[2]
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).[2]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.[2]
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the mono-clicked intermediate by flash column chromatography.[2]
Second Click Reaction (CuAAC):
-
Dissolve the purified mono-clicked intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in DMF.[2]
-
Add freshly prepared aqueous solutions of sodium ascorbate (0.3 eq) and CuSO₄·5H₂O (0.1 eq).[2]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.[2]
-
Work up the reaction as described in the first click reaction.
Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.[2]
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[2]
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[1][2]
Materials:
-
Cell culture reagents
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., α-Synuclein) and a loading control (e.g., GAPDH)[2]
-
HRP-conjugated secondary antibody[2]
-
Chemiluminescence detection system[2]
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate by SDS-PAGE. Transfer the proteins to a membrane.[1]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and capture the signal with an imaging system.[1]
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.[2]
-
Normalize the target protein signal to the loading control signal.[2]
-
Calculate the percentage of target protein degradation relative to the DMSO-treated control.[2]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[9]
Quantitative Data Summary
The following table summarizes representative quantitative data for a PROTAC synthesized using a PEG-based linker, exemplified by an α-Synuclein-targeting PROTAC.[2] These values are illustrative and will vary depending on the specific POI and E3 ligase ligands.
| Parameter | Typical Value Range | Description |
| Reaction Yield (CuAAC) | 70-95% | The efficiency of the click chemistry reaction for linker conjugation. |
| Final PROTAC Purity | >95% (by HPLC) | The purity of the final PROTAC molecule after purification. |
| DC50 | 1-100 nM | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved with the PROTAC. |
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-azide) is a valuable and versatile tool for the modular synthesis of PROTACs.[2] Its bifunctional azide groups are amenable to click chemistry, facilitating the rapid assembly of PROTAC libraries with diverse POI and E3 ligase ligands.[2][10] The PEG3 spacer can enhance the solubility and cell permeability of the resulting PROTAC, contributing to improved degradation efficacy.[2] The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker, which can be adapted and optimized for specific research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Boc-PEG3)-N-bis(PEG3-azide) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(Boc-PEG3)-N-bis(PEG3-azide), a versatile heterotrifunctional and branched polyethylene (B3416737) glycol (PEG) linker, in click chemistry reactions. This reagent is particularly valuable in bioconjugation, drug delivery, and proteomics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
N-(Boc-PEG3)-N-bis(PEG3-azide) features two terminal azide (B81097) groups available for click chemistry and a Boc-protected amine that can be deprotected for subsequent conjugation.[1][2] The PEG3 linkers enhance aqueous solubility, provide flexibility, and reduce steric hindrance between conjugated molecules.[1] This document outlines the protocols for two primary types of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Features of N-(Boc-PEG3)-N-bis(PEG3-azide):
-
Bifunctionality: Two azide groups enable the conjugation of two alkyne-containing molecules.[3]
-
PEG Spacers: The hydrophilic PEG3 linkers improve the solubility and pharmacokinetic properties of the resulting conjugates.[1]
-
High Reactivity: The terminal azides exhibit excellent reactivity in both CuAAC and SPAAC reactions.[3][4]
-
Versatility: This linker is applicable in a wide range of bioconjugation and material science applications.[3]
-
Protected Amine: The Boc-protected amine allows for sequential and site-specific conjugation strategies.[1]
Choosing the Right Click Chemistry Method
The selection between CuAAC and SPAAC depends on the specific application and the sensitivity of the molecules involved.
-
CuAAC is a fast and efficient reaction but requires a copper(I) catalyst, which can be cytotoxic.[2] This method is well-suited for robust small molecules and applications where the removal of the copper catalyst is feasible.
-
SPAAC is a copper-free alternative, making it highly biocompatible and ideal for sensitive biological systems, such as live cells or proteins that can be denatured by copper.[2][5] However, SPAAC generally has slower reaction kinetics compared to CuAAC.[2]
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
Prior to conjugation at the amine terminus, the Boc protecting group must be removed.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical CuAAC reaction between N-(Boc-PEG3)-N-bis(PEG3-azide) and an alkyne-functionalized molecule.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Water-soluble ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., water/tert-butanol mixture, THF, DMF)
-
EDTA solution for work-up
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-(Boc-PEG3)-N-bis(PEG3-azide) in a suitable solvent (e.g., DMF or THF).[6]
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the same solvent.[6]
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[6]
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.[6]
-
Prepare a 50 mM stock solution of the ligand (THPTA is water-soluble; TBTA should be dissolved in a DMSO/tert-butanol mixture).[6]
-
-
Reaction Setup:
-
In a reaction vessel, add N-(Boc-PEG3)-N-bis(PEG3-azide) (1.0 equivalent).[6]
-
Add the alkyne-functionalized molecule (1.0-1.2 equivalents for mono-adduct, or 0.4-0.5 equivalents for di-adduct relative to the azide).[3]
-
Add the reaction solvent. The final concentration of the reactants is typically in the range of 1-10 mM.[6]
-
Add the copper(II) sulfate solution (0.1-0.2 equivalents).[6]
-
Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[6]
-
-
Initiation and Incubation:
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[6]
-
Wash the organic layer with an EDTA solution to remove copper ions, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification:
-
Purify the crude product using silica (B1680970) gel column chromatography or preparative HPLC.[3]
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free reaction between N-(Boc-PEG3)-N-bis(PEG3-azide) and a strained alkyne (e.g., DBCO-functionalized molecule).
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.[8]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, combine the N-(Boc-PEG3)-N-bis(PEG3-azide) solution and the DBCO-functionalized molecule solution. A slight excess of one reagent may be used to drive the reaction to completion.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to minimize potential effects on biomolecules.[8]
-
-
Incubation:
-
Monitoring and Purification:
Quantitative Data Summary
The following tables summarize typical reaction conditions for CuAAC and SPAAC with PEGylated azides. These values should serve as a starting point and may require optimization for specific substrates and applications.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Concentration/Ratio | Notes |
| Stoichiometry | ||
| N-(Boc-PEG3)-N-bis(PEG3-azide) : Alkyne (mono-adduct) | 1.0 - 1.2 : 1.0 | A slight excess of the azide can drive the reaction to completion.[3] |
| N-(Boc-PEG3)-N-bis(PEG3-azide) : Alkyne (di-adduct) | 0.4 - 0.5 : 1.0 | A slight excess of the alkyne ensures complete reaction of the bifunctional azide.[3] |
| Reagent Concentrations | ||
| Substrates (Azide and Alkyne) | 1 - 50 mM | Higher concentrations generally lead to faster reaction rates.[3] |
| Copper(II) Sulfate | 0.1 - 1.0 mM (1-10 mol%) | Catalyst loading can be optimized for specific reactions.[3] |
| Sodium Ascorbate | 1 - 5 mM (5-25 mol%) | A stoichiometric excess relative to copper is typically used.[3] |
| Reaction Parameters | ||
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature.[3] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored.[3][7] |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Concentration/Ratio | Notes |
| Stoichiometry | ||
| Azide : Strained Alkyne (e.g., DBCO) | 1:1 to 1:1.5 | A slight excess of one reactant can be used. |
| Reagent Concentrations | ||
| Substrates | 0.1 - 10 mM | Dependent on the specific biomolecules being conjugated. |
| Reaction Parameters | ||
| Temperature | 4 - 25 °C | Milder temperatures are used for sensitive biomolecules.[8] |
| Reaction Time | 2 - 24 hours | Slower than CuAAC, requires longer incubation.[8][9] |
| Solvent | Aqueous buffer (e.g., PBS) with <10% organic co-solvent (e.g., DMSO) | Ensures biocompatibility.[8] |
Experimental Workflows
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Decision-making workflow for using N-(Boc-PEG3)-N-bis(PEG3-azide).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, specificity, and biocompatibility.[1][2] This reaction facilitates the rapid and dependable formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, finding broad applications in bioconjugation, drug discovery, and materials science.[1][2] N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker molecule distinguished by its two azide groups for CuAAC reactions and a Boc-protected amine.[2][3] This unique structure is particularly valuable in the synthesis of complex biomolecular conjugates, such as Proteolysis Targeting Chimeras (PROTACs), where the dual azide moieties permit the attachment of two different alkyne-containing molecules.[2][4][5] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and minimize steric hindrance of the conjugated molecules, while the protected amine provides a handle for subsequent functionalization following deprotection.[2][3]
These application notes offer a detailed protocol for the utilization of N-(Boc-PEG3)-N-bis(PEG3-azide) in a typical CuAAC reaction.
Key Features of N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Bifunctionality : Two azide groups enable the conjugation of two alkyne-containing molecules.[3]
-
PEG Spacers : The hydrophilic PEG3 linkers improve solubility and reduce steric hindrance.[3]
-
High Reactivity : The terminal azides demonstrate excellent reactivity in CuAAC reactions.[3]
-
Versatility : Applicable in a broad range of bioconjugation and material science applications.[3]
Experimental Protocols
This section provides a detailed protocol for a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using N-(Boc-PEG3)-N-bis(PEG3-azide) and an alkyne-functionalized molecule of interest (e.g., a small molecule drug, a peptide, or a fluorescent probe).
Materials and Reagents
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or aqueous buffers (e.g., PBS, Tris)
-
Deionized water
-
Reaction vials
-
Analytical instruments for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., HPLC, column chromatography)
Stock Solution Preparation
-
N-(Boc-PEG3)-N-bis(PEG3-azide) : Prepare a 10 mM stock solution in DMSO or an appropriate solvent.[2]
-
Alkyne-functionalized Molecule : Prepare a 10 mM stock solution in a compatible solvent.[2]
-
Copper(II) Sulfate (CuSO₄·5H₂O) : Prepare a 20 mM stock solution in deionized water.[2]
-
Sodium Ascorbate : Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh.[2][3]
-
THPTA Ligand : Prepare a 50 mM stock solution in deionized water.[2][3]
Reaction Setup
The following table summarizes typical reaction conditions for CuAAC with biomolecules, which can be adapted for this specific linker. Optimization of these conditions is recommended for specific applications to achieve high yields and purity.[2]
| Parameter | Recommended Conditions | Notes |
| Solvent | Aqueous buffers (e.g., PBS, Tris), DMF, DMSO/water mixtures | Choice of solvent depends on the solubility of the reactants.[2] |
| Reactant Concentration | 10 µM to 10 mM | Higher concentrations generally lead to faster reaction rates.[2] |
| Equivalents of Alkyne | 1.0 to 1.2 equivalents per azide group | A slight excess of the alkyne can help drive the reaction to completion.[2] |
| N-(Boc-PEG3)-N-bis(PEG3-azide) : Alkyne (for mono-adduct) | 1.0 - 1.2 : 1.0 | A slight excess of the azide can drive the reaction to completion.[3] |
| N-(Boc-PEG3)-N-bis(PEG3-azide) : Alkyne (for di-adduct) | 0.4 - 0.5 : 1.0 | A slight excess of the alkyne is used to ensure complete reaction of the bifunctional azide.[3] |
| Copper(II) Sulfate | 0.1 to 1.0 mol% | The copper(II) is reduced in situ to the active copper(I) catalyst.[2] |
| Sodium Ascorbate | 5 to 10 mol% | Used to generate and maintain the Cu(I) oxidation state.[2] |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 1 to 5 equivalents relative to copper | The ligand both accelerates the reaction and protects the biomolecules from oxidation.[2][6] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-12 hours | Monitor progress by TLC or LC-MS.[2] |
Step-by-Step Protocol
-
In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).
-
Add the N-(Boc-PEG3)-N-bis(PEG3-azide) stock solution. For a monosubstituted product, use 1.0-1.2 equivalents. For a disubstituted product, use 0.4-0.5 equivalents.[3]
-
Add the chosen solvent to achieve the desired final reaction concentration.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is commonly used.[2]
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Initiate the reaction by adding the premixed CuSO₄/ligand solution to the reaction mixture.
-
Gently mix the reaction components. If the reaction is sensitive to oxygen, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Allow the reaction to proceed at room temperature for 1-12 hours.[2]
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, purify the product using a suitable method such as reverse-phase HPLC or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the components in a CuAAC reaction.
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Caption: Logical relationship of components in the CuAAC reaction.
Application in PROTAC Synthesis
N-(Boc-PEG3)-N-bis(PEG3-azide) is a valuable building block for the modular synthesis of Proteolysis-targeting chimeras (PROTACs).[4] Its bifunctional azide groups are amenable to click chemistry, enabling the rapid assembly of PROTAC libraries with diverse Protein of Interest (POI) and E3 ligase ligands. The PEG3 spacer can enhance the solubility and cell permeability of the resulting PROTAC, contributing to improved degradation efficacy.[4]
The synthesis of a PROTAC using this linker typically involves a sequential two-step CuAAC reaction. First, an alkyne-functionalized POI ligand is reacted with the bis-azide linker. Following purification, the resulting mono-adduct is then reacted with an alkyne-functionalized E3 ligase ligand in a second CuAAC reaction.
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated degradation of a target protein.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This powerful "click chemistry" reaction relies on the high ring strain of cyclooctynes, which rapidly and selectively react with azides to form a stable triazole linkage.[4][5] The bifunctional linker, N-(Boc-PEG3)-N-bis(PEG3-azide), offers a versatile platform for creating complex molecular architectures. It features a Boc-protected primary amine for initial conjugation and two terminal azide (B81097) groups, allowing for the subsequent attachment of two alkyne-modified molecules via SPAAC.[6][7]
The integrated polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[8][9] These characteristics make this linker an invaluable tool in drug development for synthesizing Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics where precise control over stoichiometry and spatial arrangement is critical.[10]
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for use in living systems and with sensitive biomolecules.[2][11]
-
High Selectivity: The azide and strained alkyne groups are bioorthogonal, meaning they react specifically with each other and not with native functional groups found in biological systems.[5]
-
Favorable Reaction Conditions: SPAAC proceeds efficiently in aqueous buffers, at physiological pH, and at ambient temperatures.[9][11]
-
High Stability: The resulting triazole linkage is chemically robust and stable under physiological conditions.[9]
Data Presentation
The efficiency of a SPAAC reaction is primarily determined by the second-order rate constant (k₂), which is influenced by the structure of the cyclooctyne (B158145).[1][5] The choice of cyclooctyne is critical for achieving desired reaction times, especially in applications involving low reactant concentrations or live cells.[1]
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Notes |
| DBCO (Dibenzocyclooctyne) | ~0.1 | Exhibits generally fast kinetics and is widely used.[1] |
| BCN (Bicyclo[6.1.0]nonyne) | 0.14 | Offers a favorable reaction rate for many bioorthogonal applications.[1] |
| DIBO (Dibenzocyclooctynol) | 0.17 | Exhibits fast reaction kinetics.[1][12] |
| DIFO (Difluorinated Cyclooctyne) | 0.076 | A common cyclooctyne used in SPAAC.[1] |
Note: The rate constants provided are for benzyl azide and serve as a reference. The reactivity with the bis-azide linker may vary slightly.
Experimental Protocols
The following protocols provide a general workflow for the use of N-(Boc-PEG3)-N-bis(PEG3-azide). Optimization may be required for specific applications.
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)[10]
-
Dichloromethane (DCM)[10]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM (e.g., 10-20 mg/mL).[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[7][10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]
-
Neutralization: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected N-(amino-PEG3)-N-bis(PEG3-azide) linker.
Protocol 2: Conjugation of the Deprotected Linker to a Carboxyl-Containing Molecule
This protocol details the coupling of the newly exposed amine of the linker to a molecule containing a carboxylic acid (e.g., a small molecule drug) using EDC/NHS chemistry.
Materials:
-
Deprotected N-(amino-PEG3)-N-bis(PEG3-azide) (from Protocol 1)
-
Carboxyl-containing molecule (Payload)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]
-
N-hydroxysuccinimide (NHS)[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]
-
Activation Buffer: 0.1 M MES, pH 6.0[10]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5[10]
-
Purification system (e.g., Reverse-phase HPLC)
Procedure:
-
Payload Activation: Dissolve the carboxylated payload in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Stir the mixture at room temperature for 15-30 minutes to generate the active NHS ester.[10]
-
Conjugation: In a separate vessel, dissolve the deprotected linker in DMF or DMSO. Add the activated payload solution to the linker solution. Stir the reaction at room temperature for 2-4 hours.[10]
-
Quenching: Add the quenching solution to terminate the reaction.[10]
-
Purification: Purify the resulting payload-linker-bis-azide conjugate using an appropriate method, such as reverse-phase HPLC.[10]
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the payload-linker-bis-azide to two alkyne-modified molecules (e.g., proteins, peptides, or imaging agents).
Materials:
-
Purified payload-linker-bis-azide (from Protocol 2)
-
Strained alkyne-functionalized molecule(s) (e.g., DBCO-Protein)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO (for stock solutions)
-
Purification system (e.g., Size Exclusion Chromatography (SEC))[9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the payload-linker-bis-azide in anhydrous DMSO (e.g., 10 mM).
-
Prepare the strained alkyne-modified molecule in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 1-5 mg/mL for a protein).[9]
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the alkyne-modified molecule and the payload-linker-bis-azide. A 5-10 fold molar excess of the azide linker per alkyne group is a typical starting point to ensure complete conjugation of the alkyne-modified molecule.[6]
-
-
Incubation: Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal time and temperature may need to be determined empirically.[8] Protect from light if any components are photosensitive.
-
Monitoring (Optional): The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if a significant mass change is expected.[9]
-
Purification: Purify the final conjugate using a suitable method like SEC to remove excess linker and other reagents.[9]
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: The SPAAC reaction mechanism.
Caption: Functional components of the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional linker valuable in bioconjugation and drug delivery. Its structure comprises a tert-butyloxycarbonyl (Boc) protected primary amine and two terminal azide (B81097) groups. The Boc group ensures the stability of the amine during synthesis and storage.[1] Selective removal of the Boc group is a critical step to unmask the primary amine for subsequent conjugation reactions, such as amide bond formation with proteins, peptides, or drug molecules.[1] The two azide moieties remain available for orthogonal "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This application note provides detailed protocols for the efficient acidic deprotection of the Boc group from N-(Boc-PEG3)-N-bis(PEG3-azide), ensuring the integrity of the azide functionalities.
The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][5] The deprotection mechanism involves the protonation of the Boc group's carbamate (B1207046) oxygen by a strong acid. This is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[1][6] The azide groups are stable under these recommended acidic conditions.[6]
Comparative Analysis of Acidic Deprotection Methods
The choice of acidic reagent for Boc deprotection is contingent on the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired reaction conditions.[4] For N-(Boc-PEG3)-N-bis(PEG3-azide), the most common and effective methods involve the use of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in 1,4-dioxane (B91453).[1][6][7] A summary of typical reaction conditions is presented below.
| Reagent | Typical Concentration | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes and Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 hours | Most common and generally effective method. TFA is volatile and can be easily removed under reduced pressure.[4] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 0.5 - 4 hours | Useful alternative to TFA. The resulting hydrochloride salt of the amine often precipitates from the reaction mixture, simplifying isolation.[4][6][7] |
| Trifluoromethanesulfonic Acid (TfOH) | ~5 equivalents | Trifluoroethanol/DCM | -40 | ~1.5 minutes | A very strong acid leading to extremely fast deprotection, even at low temperatures. Useful for sensitive substrates to minimize side reactions. Requires careful handling due to its corrosive nature.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is the most widely used method for Boc deprotection of PEGylated compounds and is highly effective for N-(Boc-PEG3)-N-bis(PEG3-azide).[8][9]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA), reagent grade[1]
-
Round-bottom flask[1]
-
Magnetic stirrer and stir bar[1]
-
Ice bath[1]
-
Rotary evaporator[1]
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)[8]
-
Anhydrous sodium sulfate (B86663) (optional, for drying)[8]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in anhydrous DCM to a concentration of 0.1-0.5 M.[1] Place the flask in an ice bath and begin stirring.[1]
-
Addition of TFA: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the stirred solution of the starting material.[1] The addition should be done dropwise to control any potential exotherm.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[1][7] The disappearance of the starting material and the appearance of a new, more polar product indicates the progression of the reaction.[1]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[1] To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with toluene (3 x 10 mL).[6][8]
-
Product Isolation: The crude product, N-Amino-N-bis(PEG3-azide) as the TFA salt, is typically obtained as a viscous oil and can often be used in the next step without further purification.[1][8] If necessary, purification can be performed by silica (B1680970) gel chromatography.[1]
-
Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.[2]
Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane
This protocol provides an effective alternative, particularly when a non-TFA salt of the deprotected amine is desired.[7]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Anhydrous 1,4-dioxane (if needed for solubility)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Cold, anhydrous diethyl ether[4]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-(Boc-PEG3)-N-bis(PEG3-azide) directly in the 4 M HCl in 1,4-dioxane solution.[6] If solubility is an issue, a minimal amount of anhydrous 1,4-dioxane can be used as a co-solvent.[9]
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction for completion by TLC or LC-MS. The reaction is typically complete within 30 minutes to 4 hours.[4][6][7]
-
Work-up and Isolation: Upon completion, the deprotected product as the hydrochloride salt often precipitates from the solution.[4][6] If precipitation occurs, collect the solid by filtration or centrifugation. Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.[4] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[6]
Visualizing the Process
Chemical Transformation:
Caption: Boc Deprotection Mechanism.
Experimental Workflow:
Caption: Experimental Workflow for Boc Deprotection.
Troubleshooting and Optimization
-
Incomplete Reaction: If the deprotection is incomplete, consider increasing the concentration of the acid or extending the reaction time.[7] For sterically hindered substrates, gentle heating might be necessary, though this should be done with caution to avoid side reactions.[7]
-
Side Product Formation: The tert-butyl cation generated during deprotection can sometimes lead to side reactions.[10] The use of scavengers like triisopropylsilane (B1312306) (TIS) can mitigate these unwanted reactions, especially with sensitive substrates.[7][8]
-
Product Isolation: If the deprotected amine salt is difficult to handle as an oil, precipitation from a non-polar solvent like cold diethyl ether can yield a solid product that is easier to isolate.[9]
Conclusion
The acidic deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide) is a straightforward and efficient process crucial for the subsequent use of this versatile linker in bioconjugation. Both TFA in DCM and HCl in 1,4-dioxane are reliable methods, with the choice depending on the specific requirements of the subsequent synthetic steps and desired salt form of the product. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can achieve high yields of the deprotected amine, ready for further functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Conjugation of Peptides with N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker that is instrumental in the field of bioconjugation.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and two azide (B81097) functionalities, enables a controlled and sequential conjugation strategy.[2][3] The azide groups serve as handles for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The PEG spacers not only enhance the solubility and reduce steric hindrance of the conjugated molecules but can also improve the pharmacokinetic properties of therapeutic peptides.[4][5]
These application notes provide a detailed, step-by-step guide for the conjugation of alkyne-modified peptides to N-(Boc-PEG3)-N-bis(PEG3-azide) via CuAAC, a widely used click chemistry reaction.[6] The protocols cover the initial deprotection of the Boc group, the CuAAC reaction, and the final purification of the conjugate.
Data Presentation: Quantitative Parameters for Peptide Conjugation
The following table summarizes representative quantitative data for the bioconjugation reactions involving N-(Boc-PEG3)-N-bis(PEG3-azide) and alkyne-modified peptides. These values are illustrative and may require optimization based on the specific peptide and desired final product.
| Parameter | Deprotection | CuAAC Reaction |
| Reaction Time | 1 - 2 hours[2] | 1 - 4 hours[2][3] |
| Reaction Temperature | Room Temperature[2] | Room Temperature[2] |
| Key Reagents & Molar Excess | TFA in DCM (1:1)[2] | Peptide-Alkyne (1 eq), N-amino-N-bis(PEG3-azide) (1.2 eq), CuSO₄ (5-10 fold molar excess of peptide), Sodium Ascorbate (B8700270) (excess)[7] |
| Typical Concentrations | Linker: 10-20 mg/mL[2] | Peptide: 100-200 µM, CuSO₄: 100-250 µM[2][7] |
| Solvents | Dichloromethane (DCM), Trifluoroacetic Acid (TFA)[2] | DMF, DMSO, PBS[2][7] |
| Purification Method | Rotary Evaporation, Liquid-Liquid Extraction[8] | Reverse-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC)[2][9] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, yielding N-amino-N-bis(PEG3-azide).
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)[2]
-
Dichloromethane (DCM)[2]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM to a concentration of 10-20 mg/mL.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.[8]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Filter and concentrate the organic layer to obtain the deprotected N-amino-N-bis(PEG3-azide).
Protocol 2: Conjugation of Alkyne-Modified Peptide via CuAAC
This protocol details the copper(I)-catalyzed click reaction to conjugate an alkyne-modified peptide to the azide groups of the deprotected linker.
Materials:
-
N-amino-N-bis(PEG3-azide) (from Protocol 1)
-
Alkyne-modified peptide (e.g., containing propargylglycine)[7]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzyltriazolylmethylamine (TBTA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in DMF or water to a final concentration of 100-200 µM.[7]
-
Prepare a stock solution of N-amino-N-bis(PEG3-azide) in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.[7]
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or water.[7]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide with the deprotected linker. A 1.2 equivalent of the linker relative to the peptide is a good starting point.[7]
-
In a separate tube, premix CuSO₄ and THPTA/TBTA in a 1:5 molar ratio.[2]
-
Add the CuSO₄/ligand premix to the peptide-linker mixture. The final concentration of copper is typically 100-250 µM.[2]
-
-
Initiation and Incubation:
-
Purification:
-
Purify the final peptide conjugate using reverse-phase HPLC (RP-HPLC).[7] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7] Monitor the elution at 220 nm for the peptide backbone.[7] Alternatively, for larger conjugates, size-exclusion chromatography (SEC) can be used to remove excess reagents and catalyst.[2][9]
-
Visualizations
Caption: Workflow for peptide conjugation using N-(Boc-PEG3)-N-bis(PEG3-azide).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Boc-PEG3)-N-bis(PEG3-azide) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker connecting the antibody and the payload is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and the efficiency of drug release.[2]
N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced ADC development.[3][4] Its unique architecture offers several advantages:
-
Branched Structure for Higher Drug-to-Antibody Ratio (DAR): The two terminal azide (B81097) groups allow for the attachment of two payload molecules to a single linker, facilitating the synthesis of ADCs with potentially higher and more homogenous DARs.[5]
-
PEG Spacers for Improved Physicochemical Properties: The PEG3 spacers enhance the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[6][7]
-
Orthogonal Chemistry for Controlled Conjugation: The Boc-protected amine and the azide functionalities allow for a sequential and controlled conjugation strategy. The amine can be deprotected to react with the antibody, followed by the highly specific and efficient "click chemistry" conjugation of an alkyne-modified payload to the azide groups.[][9]
These application notes provide a comprehensive guide to using N-(Boc-PEG3)-N-bis(PEG3-azide) in ADC development, including detailed experimental protocols, data presentation, and visualizations of the key workflows and mechanisms.
Data Presentation
The use of branched PEG linkers can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs with similar branched linker architectures. These values are for illustrative purposes and should be optimized for each specific ADC construct.
Table 1: Physicochemical Properties of N-(Boc-PEG3)-N-bis(PEG3-azide)
| Property | Value |
| Molecular Formula | C₂₁H₄₁N₇O₈ |
| Molecular Weight | 519.6 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in most organic solvents (DMSO, DMF, DCM) |
Table 2: Representative In Vitro Cytotoxicity of an anti-HER2 ADC with a Branched Linker
| Linker Architecture | Payload | Target Cell Line | IC₅₀ (nM) |
| Branched PEG-Azide | MMAE | SK-BR-3 (HER2-positive) | 0.46 ± 0.05 |
| Branched PEG-Azide | MMAE | MDA-MB-468 (HER2-negative) | > 1000 |
Data is representative and adapted from studies on similar branched linkers for illustrative purposes.[10]
Table 3: Representative Pharmacokinetic Parameters of a High-DAR ADC in Mice
| ADC Construct | Linker Type | Cₘₐₓ (µg/mL) | AUC (µg·h/mL) | t₁/₂ (hours) |
| Trastuzumab-DM1 | Branched PEG | 150 | 25000 | 120 |
| Trastuzumab-DM1 | Linear Linker | 125 | 18000 | 95 |
Data is representative and adapted from studies on similar branched linkers for illustrative purposes.[10]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using N-(Boc-PEG3)-N-bis(PEG3-azide). Optimization of reaction conditions (e.g., molar ratios, incubation times, temperature) is recommended for each specific antibody and payload combination.
Workflow for ADC Synthesis
The overall workflow involves a multi-step process, beginning with the deprotection of the linker, followed by its conjugation to the antibody, and finally, the attachment of the payload via click chemistry.
Caption: A typical experimental workflow for ADC synthesis.
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[5][6]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM (e.g., 2 mL of each for 50 mg of linker).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the oily residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to obtain the deprotected N-amino-N-bis(PEG3-azide). The product should be stored under an inert atmosphere at -20°C.
Protocol 2: Antibody-Linker Conjugation via Lysine (B10760008) Residues
This protocol details the conjugation of the deprotected amino-linker to the carboxyl groups of the antibody (e.g., on aspartic or glutamic acid residues) after their activation. This is an alternative to the more common lysine acylation, which would require an NHS-ester functionalized linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)
-
Deprotected N-amino-N-bis(PEG3-azide) from Protocol 1
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification (e.g., Superdex 200 column)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Ensure the antibody solution (typically 5-10 mg/mL) is in an amine-free buffer like MES, pH 6.0. If necessary, perform a buffer exchange using a desalting column.
-
Linker Solution Preparation: Dissolve the deprotected N-amino-N-bis(PEG3-azide) in anhydrous DMSO to a stock concentration of 20 mM.
-
Antibody Activation: a. Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution. b. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups on the antibody.
-
Conjugation Reaction: a. Add a 20-fold molar excess of the dissolved amino-linker to the activated antibody solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 using 0.1 M sodium phosphate (B84403) buffer. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the azide-modified antibody using an SEC system equilibrated with PBS, pH 7.4 to remove excess linker and reagents. Monitor the elution at 280 nm and collect the fractions corresponding to the antibody conjugate.
Protocol 3: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-modified cytotoxic payload to the azide-functionalized antibody.[11][12]
Materials:
-
Purified azide-modified antibody from Protocol 2 in PBS, pH 7.4
-
Alkyne-functionalized payload (e.g., alkyne-MMAE)
-
Copper(II) sulfate (CuSO₄)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reducing Agent: Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
SEC system for purification
Procedure:
-
Reagent Preparation: a. Dissolve the alkyne-payload in DMSO to a stock concentration of 10 mM. b. Prepare fresh aqueous stock solutions: 50 mM CuSO₄, 50 mM THPTA, and 100 mM sodium ascorbate.
-
Reaction Setup: a. In a reaction tube, add the azide-modified antibody (e.g., at 5 mg/mL). b. Add the alkyne-payload solution to achieve a 5- to 10-fold molar excess per azide group. c. In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio. d. Add the CuSO₄/THPTA premix to the antibody-payload mixture to a final copper concentration of 100-250 µM. e. Degas the solution by bubbling with argon or nitrogen for 5 minutes to prevent oxidation of the Cu(I) catalyst.
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using an SEC system to remove excess payload, catalyst, and other reagents. The ADC should be formulated in a suitable buffer (e.g., PBS).
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) and Purity by HIC-HPLC: Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and assessing the heterogeneity of an ADC.[13][14]
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) will elute species with increasing hydrophobicity. Unconjugated antibody will elute first, followed by ADCs with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.).
-
Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species, weighted by their respective DAR values.
2. Aggregation Analysis by SEC-HPLC: Size Exclusion Chromatography (SEC) is used to quantify the amount of high molecular weight aggregates.[][15]
-
Column: An SEC column suitable for antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.
-
Analysis: The percentage of aggregate is determined by comparing the peak area of the high molecular weight species to the total peak area.
3. Mass Confirmation by Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can confirm the successful conjugation and the masses of the different drug-loaded species.
Protocol 5: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload deconjugation in a biologically relevant matrix.[16][17]
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at a concentration of approximately 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, the ADC can be captured from the plasma using an anti-human Fc antibody conjugated to magnetic beads.
-
The captured ADC is then analyzed by LC-MS to determine the average DAR.
-
A decrease in the average DAR over time indicates linker instability and payload deconjugation.
Protocol 6: In Vitro Cytotoxicity Assay
This protocol provides a method for evaluating the in vitro potency of the ADC.[18]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
Plot the cell viability against the concentration of the therapeutic agent and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
Mechanism of Action and Signaling Pathway
ADCs exert their cytotoxic effect through a multi-step process that culminates in the induction of apoptosis in the target cancer cell.[]
Caption: General pathway of ADC internalization and payload-induced apoptosis.
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-azide) is a sophisticated, branched PEG linker with significant potential in the development of next-generation ADCs. Its unique architecture allows for the synthesis of ADCs with potentially high and homogenous DARs and favorable physicochemical properties, such as increased solubility and stability. The orthogonal reactivity of its functional groups enables a controlled and sequential conjugation strategy, leveraging the efficiency of click chemistry. The protocols and data presented herein provide a comprehensive guide for researchers to harness the capabilities of this linker in creating novel, potent, and targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. lcms.cz [lcms.cz]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface functionalization of nanoparticles using the heterotrifunctional linker, N-(Boc-PEG3)-N-bis(PEG3-azide). This linker is particularly valuable in bioconjugation, drug delivery, and proteomics for the construction of complex, multifunctional nanoparticle systems.[1] The protocols provided herein detail a modular, three-stage process: the initial preparation of nanoparticles with surface-reactive groups, the covalent attachment of the linker, and the subsequent "click" chemistry functionalization.
The unique structure of N-(Boc-PEG3)-N-bis(PEG3-azide) offers a strategic advantage in nanoparticle engineering. It features a central Boc-protected amine and two terminal PEG3-azide arms.[2] This design allows for a controlled, sequential conjugation. The Boc-protected amine, after deprotection, serves as the attachment point to the nanoparticle surface. The two azide (B81097) functionalities then act as handles for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1][3] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility, stability, and biocompatibility of the final nanoparticle conjugate, reducing steric hindrance and minimizing non-specific protein interactions.[1][4][5]
Core Properties of N-(Boc-PEG3)-N-bis(PEG3-azide)
The quantitative data for the N-(Boc-PEG3)-N-bis(PEG3-azide) linker are summarized below.
| Property | Value |
| Molecular Formula | C21H41N7O8 |
| Molecular Weight | 519.6 g/mol |
| CAS Number | 1258939-38-6 |
| (Data sourced from BenchChem)[1] |
Experimental Workflow Overview
The overall process for functionalizing nanoparticles with N-(Boc-PEG3)-N-bis(PEG3-azide) and subsequent conjugation is depicted in the following workflow diagram.
Experimental Protocols
These protocols are representative and may require optimization for specific nanoparticle systems and molecules.
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which will be used to conjugate the linker to the nanoparticle.[1][2]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM (e.g., 10-20 mg/mL).[3]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the deprotected product, N-(Amino-PEG3)-N-bis(PEG3-azide).
Protocol 2: Conjugation of Deprotected Linker to Amine-Reactive Nanoparticles
This protocol describes the attachment of the now amine-functionalized linker to nanoparticles that have been surface-activated with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.
Materials:
-
Amine-reactive nanoparticles (e.g., NHS-ester functionalized)
-
N-(Amino-PEG3)-N-bis(PEG3-azide) (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Centrifugal filter units or size exclusion chromatography (SEC) system for purification
Procedure:
-
Preparation of Reagents:
-
Disperse the amine-reactive nanoparticles in anhydrous DMF or DMSO.
-
Dissolve the N-(Amino-PEG3)-N-bis(PEG3-azide) linker in anhydrous DMF or DMSO to a stock concentration of approximately 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the linker solution to the nanoparticle suspension. The optimal ratio should be determined empirically.
-
Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in fresh PBS using centrifugal filter units to remove the excess linker and quenching reagents.[6] Alternatively, purify using an SEC system.
-
Protocol 3: Characterization of Azide-Functionalized Nanoparticles
It is crucial to characterize the nanoparticles after functionalization to confirm the successful attachment of the linker and to assess their physicochemical properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹). |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and polydispersity index, indicating changes in size and aggregation state upon functionalization.[7] |
| Zeta Potential | To assess the surface charge, which influences stability and interactions with biological systems.[7] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | For imaging the size, shape, and morphology of the nanoparticles to ensure they have not aggregated during the functionalization process.[7] |
| UV-Vis Spectroscopy | For plasmonic nanoparticles (e.g., gold), to monitor shifts in the surface plasmon resonance peak upon surface modification.[7] |
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule (e.g., a drug, peptide, or fluorescent dye) to the azide-functionalized nanoparticles.[8]
Materials:
-
Azide-functionalized nanoparticles (from Protocol 2)
-
Alkyne-functionalized molecule(s) of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized molecule in DMSO or DMF to a stock concentration of 10-20 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-modified molecule(s) to the desired molar excess (e.g., 5- to 10-fold excess per azide group).
-
Add the copper ligand to a final concentration of 5-fold molar excess over CuSO₄.
-
Add CuSO₄ to a final concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
The reaction progress can be monitored by techniques appropriate for the conjugated molecule (e.g., fluorescence, LC-MS of a cleaved payload).
-
-
Purification:
-
Purify the final nanoparticle conjugate using SEC or repeated centrifugation to remove excess reagents and the copper catalyst.
-
Decision Pathway for Click Chemistry Method
The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry is critical and depends on the nature of the biomolecules and nanoparticles involved.
Applications in Drug Development
The functionalization of nanoparticles with N-(Boc-PEG3)-N-bis(PEG3-azide) opens up numerous possibilities in drug development:
-
Targeted Drug Delivery: The two azide groups can be used to attach targeting ligands (e.g., antibodies, peptides) and therapeutic agents to the same nanoparticle, creating a targeted drug delivery system.[7]
-
Multimodal Imaging Agents: Nanoparticles can be co-functionalized with different imaging agents (e.g., fluorescent dyes and MRI contrast agents) for multimodal imaging applications.[7]
-
PROTAC Delivery: This linker is ideal for constructing Proteolysis Targeting Chimeras (PROTACs) and attaching them to nanoparticles for enhanced delivery and cellular uptake.[1][3]
-
Biosensors: The highly specific nature of click chemistry allows for the precise orientation of biorecognition elements on the nanoparticle surface, leading to the development of highly sensitive and specific biosensors.[7]
By following these protocols and leveraging the unique properties of the N-(Boc-PEG3)-N-bis(PEG3-azide) linker, researchers can develop sophisticated, multifunctional nanoparticle conjugates for a wide range of applications in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hiyka.com [hiyka.com]
- 8. irjweb.com [irjweb.com]
Application Notes and Protocols for Fluorescent Labeling using N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG3)-N-bis(PEG3-azide) is a versatile, heterobifunctional linker designed for advanced bioconjugation applications.[1][2] Its unique structure, featuring a Boc-protected amine and two azide (B81097) functionalities separated by flexible polyethylene (B3416737) glycol (PEG) spacers, offers a strategic approach to the sequential and site-specific labeling of biomolecules.[1] The PEG chains enhance the solubility and biocompatibility of the resulting conjugates, making this linker an excellent choice for developing fluorescently labeled probes for a variety of applications, including cellular imaging, flow cytometry, and immunoassays.[3][4]
The two azide groups serve as handles for the attachment of fluorescent dyes via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[5][6] The most common click chemistry reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] The Boc-protected amine allows for initial conjugation to a biomolecule of interest, providing a controlled, stepwise approach to creating well-defined fluorescent bioconjugates.[1]
These application notes provide a comprehensive guide to using N-(Boc-PEG3)-N-bis(PEG3-azide) for fluorescent labeling, including detailed experimental protocols, data presentation for key quantitative parameters, and visual workflows to illustrate the experimental processes.
Data Presentation
Quantitative Parameters in Fluorescent Labeling
The success of a fluorescent labeling experiment is determined by several key quantitative parameters. The following tables summarize important considerations for optimizing your labeling strategy.
Table 1: Key Parameters for Fluorescent Labeling
| Parameter | Description | Typical Range/Consideration | Reference |
| Degree of Labeling (DOL) | The average number of dye molecules conjugated to each biomolecule. | For antibodies, an optimal DOL is typically between 2 and 10. | [7] |
| Molar Ratio (Linker:Biomolecule) | The ratio of linker to biomolecule used in the initial conjugation step. This is a critical factor in controlling the DOL. | 5- to 20-fold molar excess of the linker is often a good starting point. | [8] |
| Molar Ratio (Dye:Linker) | The ratio of fluorescent dye to the azide groups on the linker in the click chemistry step. | A 1.5- to 10-fold molar excess of the dye is commonly used. | [9] |
| Reaction Time | The duration of the conjugation and click chemistry reactions. | Varies from 30 minutes to overnight depending on the specific protocol and reactants. | [6][8] |
| Reaction Temperature | The temperature at which the reactions are carried out. | Room temperature is common, but 4°C can be used to maintain protein stability. | [8] |
Table 2: Influence of PEG Linker on Fluorescent Probe Performance
| Property | Effect of PEGylation | Explanation | Reference |
| Solubility | Increased | The hydrophilic nature of the PEG chains improves the water solubility of the bioconjugate, which is particularly beneficial for hydrophobic dyes. | [3] |
| Fluorescence Quantum Yield | Can be enhanced | The PEG linker can create a "shielding" effect, preventing the fluorescent dye from interacting with quenching species in the microenvironment. However, a high degree of labeling can lead to self-quenching. | [10][11] |
| Non-specific Binding | Reduced | The PEG chains can minimize non-specific interactions of the fluorescent probe with surfaces and other biomolecules, leading to improved signal-to-noise in imaging applications. | [4] |
| Pharmacokinetics | Extended circulation half-life | For in vivo applications, the increased hydrodynamic radius due to PEGylation can reduce renal clearance of the labeled molecule. | [3] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the N-(Boc-PEG3)-N-bis(PEG3-azide) linker in anhydrous DCM in a round-bottom flask.
-
Flush the flask with nitrogen or argon gas.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and TFA by rotary evaporation.
-
The resulting deprotected linker (Amino-PEG3-N-bis(PEG3-azide)) can be used directly in the next step or stored under inert gas at -20°C.
Protocol 2: Conjugation of Deprotected Linker to a Protein via Amide Coupling
This protocol describes the conjugation of the deprotected linker to a protein containing accessible carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Deprotected Amino-PEG3-N-bis(PEG3-azide) linker
-
Protein of interest (in a suitable buffer like MES or PBS, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Dissolve the protein of interest in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Immediately add a 10- to 20-fold molar excess of the deprotected Amino-PEG3-N-bis(PEG3-azide) linker to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the resulting azide-functionalized protein from excess linker using a desalting column or dialysis.
Protocol 3: Fluorescent Labeling of Azide-Functionalized Protein via CuAAC
This protocol details the copper-catalyzed click chemistry reaction to attach an alkyne-functionalized fluorescent dye to the azide-modified protein.
Materials:
-
Azide-functionalized protein
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Prepare stock solutions: 10 mM Alkyne-dye in DMSO, 50 mM CuSO4 in water, 100 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 3- to 10-fold molar excess of the alkyne-dye.
-
Add the THPTA ligand to the mixture to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled protein from excess reagents using a desalting column.
Protocol 4: Fluorescent Labeling of Azide-Functionalized Protein via SPAAC (Copper-Free Click Chemistry)
This protocol is for labeling in systems where copper is cytotoxic, such as in live cells. It uses a strained alkyne (e.g., DBCO) functionalized dye.
Materials:
-
Azide-functionalized protein or live cells with metabolically incorporated azides
-
DBCO-functionalized fluorescent dye (e.g., DBCO-AF488)
-
Reaction Buffer (e.g., PBS, pH 7.4 or cell culture medium)
-
Desalting column (for in vitro labeling)
Procedure for In Vitro Labeling:
-
Dissolve the azide-functionalized protein in the Reaction Buffer.
-
Add a 5- to 20-fold molar excess of the DBCO-dye.
-
Incubate the reaction for 4-24 hours at room temperature or 4°C, protected from light.
-
Purify the fluorescently labeled protein using a desalting column.
Procedure for Live Cell Labeling:
-
Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz).
-
Wash the cells with warm PBS to remove unincorporated azido-sugars.
-
Prepare a 10-50 µM solution of the DBCO-dye in cell culture medium.
-
Incubate the cells with the DBCO-dye solution for 30-60 minutes at 37°C.[8]
-
Wash the cells three times with PBS to remove unreacted dye.
-
The cells are now ready for fluorescence microscopy.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Enhanced EGFP Fluorescence Emission in Presence of PEG Aqueous Solutions and PIB1000-PEG6000-PIB1000 Copolymer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for N-(Boc-PEG3)-N-bis(PEG3-azide) Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the advanced and controlled synthesis of complex bioconjugates. Its structure is comprised of three key components: a tert-butyloxycarbonyl (Boc) protected primary amine, which can be selectively deprotected under acidic conditions; and two terminal azide (B81097) groups that serve as reactive handles for "click chemistry".[1][2] The PEG3 spacers enhance solubility and minimize steric hindrance between conjugated molecules.
This linker is particularly valuable in fields like drug delivery and proteomics, especially for constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] The unique architecture allows for a sequential conjugation strategy, enabling the precise attachment of multiple molecular entities.[2] Successful utilization of this linker hinges on the appropriate selection of buffers and solvents for two primary transformations: the deprotection of the Boc group and the subsequent azide-alkyne cycloaddition reactions.
Application Notes: Selecting Buffers and Solvents
The two main reaction types involving N-(Boc-PEG3)-N-bis(PEG3-azide) are Boc deprotection and azide-alkyne "click" chemistry. The choice of buffers and solvents is critical for reaction efficiency and for maintaining the integrity of the linker and any attached molecules.
1. Boc Group Deprotection
The removal of the Boc protecting group is an acid-catalyzed process to expose the primary amine for subsequent conjugation.[3]
-
Reagents and Solvents: The most common method involves using trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM). A typical concentration ranges from 20% to 50% TFA in DCM.[4] Alternative acidic systems, such as 4M HCl in 1,4-dioxane, can also be employed.[4] The choice of solvent must ensure the solubility of both the PEGylated compound and the acid.[4]
-
Key Considerations: The Boc group is generally stable in neutral to basic conditions but is readily cleaved at a pH below 4.[5] It is crucial to use anhydrous solvents, as water can interfere with the reaction. For sensitive substrates prone to alkylation by the released tert-butyl cation, the addition of a scavenger like triisopropylsilane (B1312306) (TIS) is recommended.[4][6]
2. Azide-Alkyne Click Chemistry
The two azide groups are typically reacted via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A primary consideration when performing these reactions before Boc deprotection is the stability of the Boc group.
-
General Buffer Considerations: To prevent premature deprotection, the reaction pH should be maintained in a neutral to slightly basic range, typically between 6.5 and 8.5.[5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Buffers: Phosphate-buffered saline (PBS) at a pH between 7.0 and 7.4 is a standard choice for CuAAC reactions.[1]
-
Solvents: While the reaction can be conducted in aqueous buffers, organic co-solvents are often required to dissolve the linker and the alkyne-functionalized molecule.[7] Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used for this purpose.[1][8] Mixtures of solvents such as t-BuOH/H₂O can also be effective.[7]
-
Catalyst System: The Cu(I) catalyst is typically generated in situ from a copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate (B8700270).[1][8] A stabilizing ligand, for instance, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to improve reaction efficiency and prevent copper-mediated damage to biomolecules.[1][8]
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Buffers: SPAAC is a copper-free reaction, making it highly biocompatible and suitable for sensitive systems.[3] Recommended buffers include PBS and HEPES, typically at pH 7.4.[5] The reaction rate can be influenced by pH, with higher rates often observed at pH values between 5 and 10, provided the conjugated molecules are stable.[5]
-
Solvents: Stock solutions of the linker and the strained alkyne (e.g., DBCO or BCN derivatives) are usually prepared in DMSO.[5]
-
Data Presentation
Table 1: Recommended Buffers and Solvents for N-(Boc-PEG3)-N-bis(PEG3-azide) Reactions
| Reaction Type | Recommended Buffers | Typical pH | Recommended Solvents | Key Considerations |
| Boc Deprotection | N/A (Anhydrous Acid) | < 2 | Dichloromethane (DCM), 1,4-Dioxane[4] | Reaction must be anhydrous. Use scavengers for sensitive substrates.[4][6] |
| CuAAC | Phosphate-Buffered Saline (PBS)[1] | 7.0 - 7.4 | DMSO[1], DMF[8], t-BuOH/H₂O[7], Acetonitrile[7] | Requires a Cu(I) catalyst, reducing agent, and ligand.[1] Maintain pH to prevent Boc deprotection if applicable.[5] |
| SPAAC | Phosphate-Buffered Saline (PBS), HEPES[5] | 7.4 (can range 5-10) | DMSO (for stock solutions)[5] | Copper-free reaction.[3] Reaction rate is pH-dependent.[5] Maintain pH to prevent Boc deprotection if applicable.[5] |
Table 2: Typical Reaction Parameters
| Reaction | Parameter | Recommended Value / Range |
| Boc Deprotection | TFA Concentration | 20-50% in DCM[4] |
| Temperature | 0°C to Room Temperature[4] | |
| Time | 1 - 2 hours | |
| CuAAC | Alkyne Molar Excess | 2-5 fold per azide[1] |
| CuSO₄ Concentration | 0.5 - 1 mM[1] | |
| Sodium Ascorbate Conc. | 5 - 10 mM[1] | |
| Temperature | Room Temperature[1][8] | |
| Time | 1 - 4 hours[1][8] | |
| SPAAC | Azide Molar Excess | 2-4 fold per alkyne[9] |
| Temperature | Room Temperature or 4°C[5] | |
| Time | 4 - 12 hours (or overnight at 4°C)[5] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This protocol describes the standard procedure for removing the Boc protecting group to yield the free amine.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine and Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of anhydrous DCM and TFA. A typical concentration is 10-20 mg/mL.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar product.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization: Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Follow with a brine wash.[4]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected product, N-Amino-N-bis(PEG3-azide).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-functionalized molecule to the azide groups.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide) (or its deprotected form)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)[1]
-
Sodium ascorbate[1]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable ligand[1]
-
Reaction Buffer (e.g., PBS, pH 7.4)[1]
-
Anhydrous DMSO or DMF[1]
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, dissolve the N-(Boc-PEG3)-N-bis(PEG3-azide) in the reaction buffer. Some DMSO or DMF may be added to aid solubility.
-
Add the alkyne-modified molecule to the desired molar excess (e.g., 2-5 fold per azide group).[1]
-
Add the THPTA ligand to a final concentration that is a 5-fold molar excess over the CuSO₄.[1]
-
Add CuSO₄ to a final concentration of 0.5-1 mM.[1]
-
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.[1]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, ensuring it is protected from light.[1]
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted molecules and copper catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation using a strained alkyne.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Strained alkyne-functionalized molecule (e.g., DBCO-modified)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)[5]
-
Anhydrous DMSO[5]
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the strained alkyne molecule with the N-(Boc-PEG3)-N-bis(PEG3-azide) stock solution. A 2-4 fold molar excess of the azide linker is often used to drive the reaction.[5][9]
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is low enough (<10-15%) to avoid precipitation of the biomolecule, if applicable.[5]
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[5]
-
Monitoring: Monitor the reaction progress using LC-MS or another suitable analytical technique.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HPLC) to remove any unreacted starting materials.
Visualizations
Caption: Sequential reaction pathways for N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Molar Excess Calculations in N-(Boc-PEG3)-N-bis(PEG3-azide) Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-(Boc-PEG3)-N-bis(PEG3-azide), a versatile heterotrifunctional linker, in bioconjugation. Particular focus is given to the principles and practical calculations of molar excess to ensure efficient and controlled conjugation for applications such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]
Introduction
N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker designed for the sequential and site-specific conjugation of multiple molecular entities.[3] Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine and two terminal azide (B81097) functionalities.[3][4] The Boc group provides a stable amine functionality that can be selectively removed under acidic conditions, allowing for a controlled, sequential conjugation strategy.[3] The two azide groups serve as handles for highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] The PEG3 spacers enhance aqueous solubility and provide spacing between conjugated molecules, which can be critical for maintaining their biological activity.[6][7]
The bifunctional nature of the linker, with two azide groups, allows for the attachment of two molecules to a single conjugation site, which is advantageous for creating constructs with a high and defined drug-to-antibody ratio (DAR) in ADCs or for assembling complex PROTACs.[1][6] Precise control over the molar ratios of reactants is crucial for achieving the desired degree of labeling (DOL) and ensuring the batch-to-batch consistency of the final bioconjugate.[8]
Molar Excess Calculation Principles
Optimizing the molar excess of the linker and the molecule to be conjugated is a critical step in any bioconjugation protocol. The optimal molar ratios must often be determined empirically for each specific application.[9] However, starting from established ranges can significantly streamline the optimization process.
General Formula:
To calculate the mass of a reagent required for a specific molar excess, the following formula can be used:
Mass of Reagent (mg) = (Molar Excess × Moles of Limiting Reagent) × Molecular Weight of Reagent (g/mol) × 1000
Where:
-
Moles of Limiting Reagent is typically the moles of the protein, antibody, or other primary biomolecule being functionalized.
-
Molar Excess is the desired fold excess of the reagent over the limiting reagent.
-
Molecular Weight of Reagent is the molecular weight of the reagent being added in excess.
Example Calculation 1: Conjugation of Deprotected Linker to an Antibody
-
Objective: Conjugate amino-N-bis(PEG3-azide) (deprotected linker) to an antibody (Ab) with a target 15-fold molar excess.
-
Given:
-
Amount of Antibody: 5 mg
-
Molecular Weight of Antibody: 150,000 g/mol
-
Molecular Weight of Deprotected Linker: ~419.5 g/mol (Molecular weight of N-(Boc-PEG3)-N-bis(PEG3-azide) is 519.6 g/mol [4], so the deprotected form is ~100 g/mol less).
-
Desired Molar Excess: 15
-
-
Calculate moles of Antibody:
-
Moles Ab = (5 mg / 150,000,000 mg/mol) = 3.33 x 10⁻⁸ mol
-
-
Calculate mass of Deprotected Linker:
-
Mass of Linker (mg) = (15 × 3.33 x 10⁻⁸ mol) × 419,500 mg/mol = 0.209 mg
-
Example Calculation 2: Conjugation of an Alkyne-Drug to the bis-Azide Linker (CuAAC)
-
Objective: Conjugate an alkyne-functionalized drug to the antibody-linker conjugate from the previous step, targeting a 4-fold molar excess of the drug per azide group.
-
Given:
-
We assume each antibody is now conjugated with, on average, 4 linker molecules (a DOL of 4). Since each linker has 2 azide groups, there are 8 azide groups per antibody.
-
Moles of Antibody-Linker Conjugate: 3.33 x 10⁻⁸ mol
-
Molecular Weight of Alkyne-Drug: 500 g/mol
-
Desired Molar Excess per Azide: 4
-
-
Calculate total moles of Azide groups:
-
Total Moles of Azide = Moles of Ab × DOL × 2 = 3.33 x 10⁻⁸ mol × 4 × 2 = 2.66 x 10⁻⁷ mol
-
-
Calculate mass of Alkyne-Drug:
-
Mass of Drug (mg) = (4 × 2.66 x 10⁻⁷ mol) × 500,000 mg/mol = 0.532 mg
-
Experimental Protocols
The overall workflow for using N-(Boc-PEG3)-N-bis(PEG3-azide) involves an initial deprotection step, followed by conjugation to a primary biomolecule, and subsequent click chemistry reaction with an alkyne-containing molecule.
Caption: General experimental workflow for bioconjugation.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.[3]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM to a concentration of 10-20 mg/mL.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[1][3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent like DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amino-N-bis(PEG3-azide).[1]
Protocol 2: Conjugation of Deprotected Linker to an Antibody
This protocol describes the conjugation of the deprotected (amine-functional) linker to an antibody via an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody with an activated NHS ester
-
Amino-N-bis(PEG3-azide) (from Protocol 1)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Purify the antibody-linker conjugate using an SEC system to remove excess linker and quenching reagents.[2]
-
Protocol 3: Payload Conjugation via Click Chemistry
The two azide groups on the linker can be reacted with alkyne-functionalized molecules via either CuAAC or SPAAC.[1] The choice depends on the sensitivity of the biomolecule to copper.[1]
Caption: Decision pathway for choosing a click chemistry method.
3A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for biomolecules that are not sensitive to copper catalysts.[1]
Materials:
-
Purified antibody-linker conjugate
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
Procedure:
-
In a reaction tube, combine the antibody-linker conjugate with the reaction buffer.
-
Add the alkyne-functionalized payload solution to achieve a 3- to 10-fold molar excess per azide group.[1][2]
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.[1]
-
Add the CuSO₄/THPTA premix to the antibody-payload mixture. The final concentration of copper is typically 100-250 µM.[1][2]
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).[6]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[1]
-
Purify the final conjugate using SEC to remove excess reagents and catalyst.[1]
3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a copper-free alternative for sensitive biological systems.[2][7]
Materials:
-
Purified antibody-linker conjugate
-
Strained alkyne-functionalized payload (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
In a reaction tube, combine the antibody-linker conjugate with the reaction buffer.
-
Dissolve the strained alkyne payload in DMSO to a stock concentration of 10-20 mM.[2]
-
Add the strained alkyne solution to the antibody-linker conjugate. A 3- to 5-fold molar excess per azide is a common starting point.[1][2]
-
Gently mix the reaction and incubate. Reaction times can vary from 2-12 hours at room temperature to 4-24 hours at 4°C.[1]
-
Purify the final conjugate using SEC to remove excess reagents.[1]
Data Presentation: Summary of Molar Excess and Reaction Conditions
The following table summarizes the recommended starting conditions for various conjugation steps. These may require further optimization for specific applications.[3]
| Reaction Step | Reagent in Excess | Limiting Reagent | Recommended Molar Excess | Typical Reaction Time | Typical Temperature |
| Linker Conjugation | Amino-bis(PEG3-azide) | Antibody-NHS Ester | 10- to 20-fold[2] | 1-2 hours or overnight[2] | Room Temp or 4°C[2] |
| CuAAC | Alkyne-Payload | Azide Group | 3- to 10-fold[1][2] | 1-4 hours[1] | Room Temp[1] |
| SPAAC | Strained Alkyne-Payload | Azide Group | 3- to 5-fold[1][2] | 2-24 hours[1] | 4°C or Room Temp[1] |
Signaling Pathway Diagram
The following diagram illustrates the chemical transformation pathway for the dual conjugation.
Caption: Chemical pathway for ADC synthesis using the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
avoiding steric hindrance with N-(Boc-PEG3)-N-bis(PEG3-azide)
Welcome to the technical support center for N-(Boc-PEG3)-N-bis(PEG3-azide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-(Boc-PEG3)-N-bis(PEG3-azide) and what are its primary applications?
N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional linker molecule widely used in bioconjugation and drug delivery.[1] Its structure includes a Boc-protected amine, which allows for controlled, sequential conjugation, and two terminal azide (B81097) groups that can participate in "click chemistry" reactions.[1][2] The polyethylene (B3416737) glycol (PEG3) spacers enhance solubility and create distance between conjugated molecules, which can help minimize steric hindrance.[3][4]
Primary applications for this linker include the synthesis of:
-
Antibody-Drug Conjugates (ADCs): The branched structure allows for the attachment of two drug molecules to a single point on an antibody, enabling the creation of ADCs with a precise drug-to-antibody ratio (DAR).[3]
-
Proteolysis-Targeting Chimeras (PROTACs): This linker can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[3][5]
-
Complex Biomolecular Architectures: It is also valuable in creating other complex structures where precise control over stoichiometry and spatial arrangement is necessary.[3]
Q2: What is steric hindrance and why is it a concern with a branched linker like N-(Boc-PEG3)-N-bis(PEG3-azide)?
Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of molecules or parts of molecules near the reactive site.[6] With N-(Boc-PEG3)-N-bis(PEG3-azide), the two PEG3-azide arms can physically block the central amine (after deprotection) or the azide groups themselves, making it difficult for them to react with other molecules, especially if the binding partners are also large.[6] This can result in low reaction yields or incomplete conjugation.[6] While the PEG3 spacers are designed to reduce this issue, it can still be a factor to consider.[4]
Q3: Which "click chemistry" reaction is recommended for the azide groups: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
The choice between CuAAC and SPAAC depends on the specifics of your experiment, particularly the sensitivity of your biomolecule.
-
CuAAC is a fast and highly efficient reaction but requires a copper(I) catalyst, which can be cytotoxic and may lead to protein aggregation or degradation.[4] The use of copper-chelating ligands can help minimize these effects, but removal of residual copper is an important purification step.[4][7]
-
SPAAC is a copper-free alternative, making it more biocompatible and a better choice for sensitive biological systems.[4] However, SPAAC generally has slower reaction rates, and the required strained alkyne reagents can be more costly, which may be a consideration for large-scale syntheses.[4]
Q4: How does the length of the PEG linker affect my experiment?
The length of the PEG linker is a critical factor in the design of bioconjugates.[8] Longer PEG chains can improve a bioconjugate's stability and circulation half-life in vivo, but they can also introduce steric hindrance that may interfere with the binding of the conjugated molecule to its target.[8] Conversely, shorter PEG linkers may be better for maintaining high in vitro potency and binding affinity in some situations.[8] The optimal PEG linker length is dependent on the specific antibody or protein, the conjugated payload, and the therapeutic target, and often requires empirical testing.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in the initial conjugation to the amine (after Boc deprotection) | Steric hindrance: The bulky PEG3-azide arms are preventing the reactive group from accessing the central amine.[6] | * Optimize reaction conditions: Increase the reaction time or temperature.[6]* Use a more potent coupling reagent: Standard coupling reagents like EDC/NHS may not be sufficient to overcome significant steric hindrance.[6]* Consider a longer PEG linker: A longer spacer between the reactive groups may provide more flexibility and reduce steric clash.[8] |
| Low or no yield in the click chemistry reaction (CuAAC or SPAAC) | Inactive Copper Catalyst (CuAAC): The active Cu(I) catalyst can be oxidized to the inactive Cu(II) form by dissolved oxygen.[10] | * Use fresh reagents: Prepare fresh stock solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate) immediately before use.[2][10]* Degas solutions: Degas buffers and solutions to remove dissolved oxygen.[7] |
| Suboptimal pH (CuAAC): The reaction rate is sensitive to pH.[10] | * Maintain optimal pH: Ensure the reaction buffer is within the optimal pH range of 7 to 8.5.[10] | |
| Steric Hindrance: Bulky groups near the alkyne or azide are preventing the reaction.[10] | * Increase molar excess of one reactant: A higher concentration of the less hindered reactant can help drive the reaction forward.[2]* Increase reaction time: Allow more time for the reaction to proceed to completion.[2] | |
| Presence of Inhibitors (CuAAC): Certain buffer components, like Tris, can chelate with the copper catalyst and inhibit the reaction.[10] | * Use a non-chelating buffer: Use buffers such as PBS or HEPES.[10] | |
| Formation of a precipitate during the CuAAC reaction | Insoluble Copper Species: The copper catalyst or its complexes may not be fully soluble in the reaction solvent.[10] | * Use a copper-chelating ligand: Ligands like THPTA can improve the solubility and stability of the copper catalyst.[2][7]* Optimize solvent system: Ensure all reactants are soluble in the chosen solvent.[10] |
| Product Insolubility: The final triazole product may be insoluble in the reaction buffer.[10] | * Adjust the solvent composition: The addition of a co-solvent may be necessary to maintain the solubility of the product. | |
| High Degree of Labeling (DOL) / Aggregation | Excessive Molar Ratio: Too much labeling reagent was used, leading to over-modification of the biomolecule.[11] | * Reduce the molar ratio: Decrease the molar excess of N-(Boc-PEG3)-N-bis(PEG3-azide) relative to the target molecule.[11] |
| Prolonged Reaction Time: The reaction was allowed to proceed for too long, leading to excessive labeling.[11] | * Decrease incubation time: Monitor the reaction progress to determine the optimal reaction time.[11] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG3-azide)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
N-Boc-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM)[1]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.[1]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer to obtain the deprotected N-Amino-N-bis(PEG3-azide).[1]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction.
Materials:
-
Azide-functionalized molecule (e.g., the deprotected linker from Protocol 1 conjugated to a biomolecule)
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate (B8700270)
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized molecule in the reaction buffer.
-
Add the alkyne-modified molecule, typically at a 2- to 5-fold molar excess per azide group.[1]
-
Add the copper-chelating ligand to a final concentration of 5-fold molar excess over CuSO₄.[1]
-
Add CuSO₄ to a final concentration of 0.5-1 mM.[1]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[1]
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and catalyst components.[1]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a copper-free alternative for bioconjugation.
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-modified molecule (e.g., DBCO-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Add the strained alkyne-modified molecule. A 3- to 5-fold molar excess per azide is a common starting point.[2]
-
Incubate the reaction for 4-24 hours at 4°C or room temperature.[2]
-
Monitor the reaction progress by LC-MS.[2]
-
Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove the excess strained alkyne.[2]
Data Presentation
Table 1: Recommended Molar Ratios for Conjugation Reactions
| Reaction Type | Reagent 1 | Reagent 2 | Recommended Molar Ratio (Reagent 2 : Reagent 1) | Reference |
| Amine Coupling | Antibody-NHS ester | Amino-bis(PEG3-azide) | 10- to 20-fold excess | [2] |
| CuAAC | Azide-functionalized molecule | Alkyne-functionalized drug | 3- to 5-fold excess per azide | [2] |
| SPAAC | Azide-functionalized molecule | DBCO-functionalized drug | 3- to 5-fold excess per azide | [2] |
Table 2: Typical Reaction Conditions for Click Chemistry
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) (typically from CuSO₄ and a reducing agent) | None (copper-free) | [2] |
| Typical Temperature | Room Temperature | 4°C to Room Temperature | [2] |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours | [2] |
| Biocompatibility | Potential for cytotoxicity from copper catalyst | Excellent | [2] |
Visualizations
Caption: General experimental workflow for using N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing side reactions with N-(Boc-PEG3)-N-bis(PEG3-azide)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of N-(Boc-PEG3)-N-bis(PEG3-azide) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N-(Boc-PEG3)-N-bis(PEG3-azide)?
A1: N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker used in bioconjugation and drug development.[1][2] Its key applications include the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3][4] The Boc-protected amine allows for controlled, sequential conjugation, while the two azide (B81097) groups are used for highly efficient "click chemistry" reactions.[1] The PEG (polyethylene glycol) spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate.[1][5][6]
Q2: What are the key reactive groups on this molecule and what are their functions?
A2: N-(Boc-PEG3)-N-bis(PEG3-azide) has two types of reactive groups:
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine.[7] It is stable under many conditions but can be selectively removed using acid to reveal the reactive amine for subsequent conjugation.[8][9]
-
Azide groups (N3): The two azide groups are used for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][10] These reactions allow for the efficient and specific attachment of molecules containing an alkyne group.[3]
Q3: How should I store N-(Boc-PEG3)-N-bis(PEG3-azide) to ensure its stability?
A3: For long-term stability, N-(Boc-PEG3)-N-bis(PEG3-azide) should be stored at -20°C in a tightly sealed container, protected from light and moisture.[8] For short-term storage (a few weeks), 4°C is acceptable.[8] The azide groups are energetically unstable and can decompose at elevated temperatures or upon exposure to light, while the Boc group is sensitive to acidic conditions.[8]
Q4: What are the most common side reactions to be aware of when using this linker?
A4: The two main areas for side reactions are during Boc deprotection and the azide-alkyne cycloaddition.
-
Boc Deprotection: The primary side reaction is the alkylation of nucleophilic groups on your substrate by the tert-butyl cation that is generated during acidic cleavage of the Boc group.[11][12][13][14]
-
Azide-Alkyne Cycloaddition (CuAAC): Potential side reactions include oxidation of the Cu(I) catalyst to the inactive Cu(II) state and degradation of biomolecules by reactive oxygen species (ROS) generated by the reducing agent (e.g., sodium ascorbate).[15][16]
Troubleshooting Guides
Boc Deprotection Step
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time.[11][17] | Increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in DCM). Extend the reaction time and monitor by TLC or LC-MS.[11][17] Consider using a stronger acid system like 4M HCl in dioxane.[17] |
| Steric hindrance at the reaction site.[11] | Gentle warming (e.g., to 40°C) may improve the reaction rate, but be cautious of increased side reactions.[11] | |
| Unexpected Side Products (Increased Mass) | Alkylation of nucleophilic residues (e.g., Trp, Met, Cys, Tyr) on the substrate by the tert-butyl cation.[11][12][13] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[11][12] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[11] |
| Product Degradation | Substrate contains other acid-labile protecting groups. | Use milder deprotection conditions. For example, using 1-2 M HCl in dioxane can be a milder alternative to TFA.[13] |
Azide-Alkyne Cycloaddition (CuAAC) Step
| Problem | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Inactive Cu(I) catalyst due to oxidation.[16] | Ensure all solutions are degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[16] Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[16] |
| Poor ligand choice or incorrect copper-to-ligand ratio.[16] | Use a stabilizing ligand such as THPTA. A 1:5 copper-to-ligand ratio is a good starting point to protect the catalyst and biomolecules.[16][18] | |
| Steric hindrance around the azide or alkyne groups.[16][19] | Increase the reaction time and/or temperature (e.g., to 37°C).[16] A longer PEG linker on the reaction partner might also help.[20] | |
| Impurities in reactants. | Ensure the purity of both the azide-containing linker and the alkyne-containing substrate.[16] | |
| Low Yield of Purified Bioconjugate | Aggregation of the bioconjugate, especially with hydrophobic payloads.[21] | Optimize the PEG linker length; longer chains generally improve solubility.[21] Adjust buffer conditions (pH, buffer system) to minimize aggregation.[21] |
| Reduced Biological Activity of the Final Conjugate | Degradation of the biomolecule by reactive oxygen species (ROS) from ascorbate (B8700270) oxidation.[15][16] | Add a scavenger like aminoguanidine (B1677879) to the reaction mixture to intercept reactive byproducts.[15][16] Use a higher ligand-to-copper ratio (e.g., 5:1) to sequester the copper and act as a sacrificial reductant.[16] |
| Steric hindrance at the biomolecule's active site.[21] | If possible, consider a longer PEG linker on the azide or alkyne partner to increase the distance between the biomolecule and the payload.[21] |
Experimental Protocols
Protocol 1: General Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.[17]
-
Cool the solution to 0°C in an ice bath.[17]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[17]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[17]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[17]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[11][17]
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and should be optimized for specific applications.
-
Prepare Stock Solutions:
-
Azide-functionalized molecule (e.g., the deprotected N-(amino-PEG3)-N-bis(PEG3-azide) conjugate) in a suitable buffer or solvent.
-
Alkyne-functionalized biomolecule in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).[16]
-
Ligand solution (e.g., THPTA, 50 mM in water).[16]
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh ).[16]
-
Aminoguanidine solution (e.g., 100 mM in water).[16]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is recommended.[16]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Final concentrations are typically in the range of 50-250 µM CuSO₄.[1]
-
-
Incubation:
-
Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-4 hours.[16]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. precisepeg.com [precisepeg.com]
- 7. N-(Boc-PEG23)-N-bis(PEG3-azide) | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. purepeg.com [purepeg.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Boc-PEG3)-N-bis(PEG3-azide) and similar structures. The focus is on optimizing the Boc deprotection step to prevent the formation of side products and ensure high yield and purity of the desired primary amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide).
Issue 1: Incomplete Deprotection
-
Question: I am observing incomplete removal of the Boc group, with starting material remaining in my reaction mixture. What could be the cause and how can I resolve it?
-
Answer: Incomplete deprotection is a common issue that can arise from several factors. Here are the potential causes and recommended solutions:
-
Insufficient Acid Concentration or Strength: The Boc group is cleaved by acidolysis. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]
-
Solution: Increase the acid concentration (e.g., from 20% TFA in Dichloromethane (DCM) to 50% TFA in DCM).[1] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[1][2]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.[1]
-
Steric Hindrance: The bulky nature of the PEG chains can sterically hinder the acid's approach to the Boc-protected amine, slowing down the reaction rate.[1]
-
Solution: Increasing the reaction time and/or the acid concentration can help overcome steric hindrance.
-
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated.[1] DCM is a commonly used solvent for TFA-mediated deprotection.[1]
-
Solution: Ensure you are using anhydrous DCM to prevent side reactions.[3]
-
-
Issue 2: Formation of Unexpected Side Products
-
Question: I am seeing unexpected side products in my analysis after the Boc deprotection step. What are the likely side reactions and how can I prevent them?
-
Answer: The formation of side products during Boc deprotection is often due to the generation of a reactive tert-butyl carbocation.[1] This carbocation can react with nucleophilic residues in your molecule, leading to undesired modifications.[4]
-
Side Reaction: Alkylation of nucleophilic sites by the tert-butyl cation.
-
Issue 3: Degradation of the PEG Chain or Azide (B81097) Group
-
Question: I am concerned about the stability of the PEG chains and azide groups under acidic deprotection conditions. Are there any common side reactions involving these functionalities?
-
Answer:
-
Azide Group Stability: The azide group is generally very stable and highly selective for "click chemistry" reactions.[1] It is stable under most conditions used for bioconjugation and acidic Boc deprotection.[1][5]
-
PEG Chain Stability: While generally stable, the polyethylene (B3416737) glycol (PEG) backbone can be susceptible to degradation under certain conditions.[1]
-
Oxidation: The presence of dissolved oxygen, especially when heated or exposed to light, can lead to oxidative degradation of the PEG chain.[1] This can result in chain cleavage and the formation of aldehydes and carboxylic acids.[1]
-
Solution: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) when possible.[1] Adhere to recommended reaction temperatures and minimize exposure to light.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
-
A1: The removal of the Boc group is an acid-catalyzed process.[5] The mechanism involves protonation of the carbamate (B1207046) oxygen by a strong acid like TFA, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.[5] The resulting amine is typically protonated by the excess acid, forming an ammonium (B1175870) salt (e.g., a TFA or HCl salt).[5]
-
-
Q2: What are the standard reaction conditions for Boc deprotection of PEGylated compounds?
-
A2: The most common method for Boc deprotection is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2][3][5] A typical protocol involves dissolving the Boc-protected compound in anhydrous DCM, cooling to 0°C, and then adding TFA to a final concentration of 20-50% (v/v).[3][6] The reaction is often stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.[2][3]
-
-
Q3: How should I work up the reaction and isolate the deprotected product?
-
A3: Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.[2][3] To ensure complete removal of residual TFA, co-evaporation with a solvent like DCM or toluene (B28343) is recommended.[3][5] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[2][3][5] If the free amine is required, a neutralization step with a mild base, such as a saturated aqueous solution of sodium bicarbonate, can be performed.[2]
-
-
Q4: Are there alternative, milder methods for Boc deprotection?
Data Presentation
Table 1: Comparison of Common Boc Deprotection Methods
| Deprotection Method | Reagents | Typical Concentration | Temperature | Reaction Time | Scavenger (Optional) | Notes |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v)[2][3] | 0°C to Room Temp[2][3] | 1-2 hours[2][3] | Triisopropylsilane (TIS), 2.5-5% (v/v)[2] | Most common and generally effective method.[2] |
| Alternative Strong Acid | Hydrochloric Acid (HCl) in 1,4-Dioxane | 4 M[2] | Room Temp | 1-4 hours[2] | --- | A stronger acid system for more challenging deprotections.[2] |
| Lewis Acid Method | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | 2-3 equivalents[2] | Room Temp | Overnight[2] | --- | Milder alternative to strong Brønsted acids.[2] |
Table 2: Troubleshooting Summary for Incomplete Deprotection
| Potential Cause | Recommended Solution | Key Considerations |
| Insufficient Acid | Increase TFA concentration to 50% in DCM or use 4M HCl in dioxane.[1][2] | Higher acid concentrations may promote side reactions with sensitive functional groups.[3] |
| Inadequate Time/Temp | Increase reaction time and monitor by TLC/LC-MS. Gentle heating may be applied.[1] | Prolonged heating can lead to PEG degradation.[1] |
| Steric Hindrance | Increase reaction time and/or acid concentration. | Balance reaction conditions to avoid side product formation. |
| Solvent Issues | Use anhydrous DCM to ensure full solvation and prevent side reactions.[1][3] | Moisture can quench the acid and inhibit the reaction. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most Boc-protected PEGylated amines.[2]
Materials:
-
Boc-protected PEGylated compound
-
Triisopropylsilane (TIS) (optional, but recommended)[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]
-
If using a scavenger, add TIS (2.5-5% v/v).[6]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3][6]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][3]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. The reaction is typically complete within 1-2 hours.[2][3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[2][3]
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[2][6] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[2][6]
Visualizations
Caption: Experimental workflow for the acidic deprotection of the Boc group.
Caption: Boc deprotection and potential side reaction prevention with scavengers.
Caption: Troubleshooting decision workflow for Boc deprotection optimization.
References
Technical Support Center: Purifying N-(Boc-PEG3)-N-bis(PEG3-azide) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(Boc-PEG3)-N-bis(PEG3-azide) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is N-(Boc-PEG3)-N-bis(PEG3-azide) and what are its common applications?
A1: N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker.[1][2] Its structure features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal azide (B81097) functionalities, each connected via a PEG3 spacer.[1][2] This design allows for a controlled, sequential conjugation strategy. The azide groups are ideal for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bioorthogonal.[3][1] Common applications include the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][4]
Q2: What are the most common impurities encountered during the synthesis of N-(Boc-PEG3)-N-bis(PEG3-azide)?
A2: Common impurities in PEG derivatives can include PEG oligomers of varying lengths and byproducts from the manufacturing process, such as ethylene (B1197577) oxide and 1,4-dioxane.[3][5] Specific to this conjugate, impurities may also arise from incomplete reactions, such as starting materials with unreacted hydroxyl groups or partially azide-functionalized intermediates. Side products from the Boc protection step can also be a source of contamination. Reputable suppliers typically provide this reagent with a purity of >95%.[3]
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.[3][6] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separation and quantification.[7][] Due to the lack of a strong chromophore in the PEG structure, universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often preferred over UV detection.[6][] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can provide an absolute measure of purity (qNMR).[3][6] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the conjugate and identify potential impurities.[3][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| Product co-elutes with impurities during Reversed-Phase HPLC (RP-HPLC). | The hydrophobicity of the product and impurities (e.g., unreacted starting materials, side products) are too similar for effective separation under the current conditions.[9] | Optimize HPLC method: - Change the mobile phase: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the gradient slope.[9] - Alter the stationary phase: Use a column with a different chemistry (e.g., C8 instead of C18) or a different particle size. - Adjust the pH of the mobile phase: This can alter the ionization state of acidic or basic impurities, changing their retention time. |
| Poor resolution in Size-Exclusion Chromatography (SEC). | The size difference between the desired product and impurities is not significant enough for baseline separation with the current SEC column.[9] | Modify SEC parameters: - Use a longer column: This increases the path length and can improve resolution.[9] - Employ a column with a smaller pore size: This can enhance the separation of molecules with smaller size differences.[9] - Consider an alternative technique: If the size difference is minimal, RP-HPLC or another chromatographic method may be more suitable.[9] |
| The purified product is an oil and cannot be purified by precipitation. | PEG derivatives, especially those with shorter chain lengths, are often oils or waxy solids that are difficult to precipitate effectively.[10] | Alternative purification strategies: - Silica Gel Chromatography: While challenging for highly polar PEG compounds, it can be effective with optimized solvent systems (e.g., gradients of methanol in dichloromethane (B109758) or chloroform).[11] - Solid-Phase Extraction (SPE): This can be a rapid method for sample cleanup and removal of excess reagents.[9] - Liquid-Liquid Extraction (LLE): Can be used to separate the product based on differential solubility, though emulsion formation can be an issue. Saturating the aqueous phase with salt (e.g., NaCl) can improve extraction into organic solvents like dichloromethane.[10] |
| Low yield after purification. | The product may be lost during multiple purification steps. Adsorption to chromatography media or glassware can also contribute to low recovery. | Optimize the purification workflow: - Minimize the number of steps: A more efficient, single-method purification is preferable. - Passivate glassware: Silanizing glassware can reduce adsorption of the PEG conjugate. - Check for product in all fractions: Analyze wash and waste fractions to ensure the product is not being inadvertently discarded. |
| Mass spectrometry shows a broad distribution of molecular weights. | This indicates heterogeneity in the PEG chains, which can be inherent to the starting materials or a result of side reactions during synthesis.[12] | Source high-purity starting materials: Use well-defined, monodisperse PEG reagents if possible.[12] - Analytical characterization: Use techniques like LC-MS to characterize the distribution and determine if it meets the requirements for the intended application.[7] |
Experimental Protocols
Protocol 1: General Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for the purification of N-(Boc-PEG3)-N-bis(PEG3-azide) conjugates. Optimization will likely be required.
1. Sample Preparation:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase).[9]
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30-60 minutes is a good starting point.[9]
- Flow Rate: 1.0 mL/min.
- Detection: As PEG compounds have poor UV absorbance, an ELSD or CAD is recommended. If using UV, monitor at a low wavelength (e.g., 214 nm).[]
3. Fraction Collection and Analysis:
- Collect fractions based on the detector signal.
- Analyze the collected fractions by LC-MS to confirm the molecular weight of the product and assess purity.
Protocol 2: Boc Deprotection of a Purified PEG Conjugate
This protocol describes the removal of the Boc protecting group.
1. Reaction Setup:
- Dissolve the purified, lyophilized Boc-protected conjugate in anhydrous dichloromethane (DCM).[4][13]
- Cool the solution to 0°C in an ice bath.[4]
- Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]
- Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30-60 minutes.[4][13]
2. Work-up and Purification:
- Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[13]
- To remove residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (repeat 3 times).[4][13]
- The resulting TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4]
- Purify the deprotected conjugate by HPLC or desalting to remove TFA salts.[13]
Visualizations
Caption: A typical experimental workflow for the purification of N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: N-(Boc-PEG3)-N-bis(PEG3-azide) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-(Boc-PEG3)-N-bis(PEG3-azide) and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is N-(Boc-PEG3)-N-bis(PEG3-azide) and what are its general solubility properties?
A1: N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched, heterotrifunctional linker molecule widely used in bioconjugation, particularly for the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its structure includes a Boc-protected amine and two azide-terminated PEG3 arms.[2] The polyethylene (B3416737) glycol (PEG) chains are incorporated to enhance the hydrophilicity and solubility of the resulting conjugates in aqueous solutions.[2][3][4][5] While direct quantitative solubility data is not extensively published, based on its structure and analogous compounds, it is predicted to be soluble in water and common polar aprotic and chlorinated organic solvents.[1]
Q2: My N-(Boc-PEG3)-N-bis(PEG3-azide) conjugate has precipitated out of my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue, often arising when the concentration of the conjugate exceeds its solubility limit.[6][7] This can be influenced by the hydrophobic nature of the conjugated molecule, which can counteract the solubilizing effect of the PEG chains.[8][9] The Boc protecting group, being hydrophobic, can also contribute to reduced aqueous solubility.[10] Adding a solution of the conjugate in an organic solvent to an aqueous buffer too quickly can cause it to "crash out" of solution.[10]
Q3: What are the first steps I should take to troubleshoot the solubility of my conjugate?
A3: The initial and most critical step is to first dissolve the conjugate in a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a high-concentration stock solution.[9][11] Then, add this stock solution dropwise to the aqueous buffer while vortexing or stirring.[11] This gradual addition helps to avoid localized high concentrations that can lead to precipitation.[9]
Q4: Can I heat the solution to improve the solubility of my conjugate?
A4: Gentle warming (e.g., to 30-40°C) can be an effective method to increase the solubility of PEGylated compounds.[6][10][12] However, exercise caution, as prolonged exposure to high temperatures could potentially lead to the degradation of sensitive functional groups like the azide (B81097) or the Boc protecting group.[6][10]
Q5: How does pH affect the solubility of my conjugate?
A5: The pH of the aqueous buffer can significantly influence the solubility of your conjugate, especially if the conjugated molecule has ionizable groups.[7][10] Adjusting the pH to a point where the molecule is ionized will generally increase its solubility.[7] It is advisable to experiment with a range of pH values to determine the optimal conditions for your specific conjugate.[6]
Troubleshooting Guide
Should you encounter solubility issues with your N-(Boc-PEG3)-N-bis(PEG3-azide) conjugates, follow this systematic troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous buffer | The concentration of the conjugate exceeds its solubility limit. | - Decrease the final concentration of the conjugate in the buffer.[10]- First, dissolve the conjugate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding the aqueous buffer slowly while stirring.[7][10] |
| Cloudiness or incomplete dissolution | The hydrophobic nature of the Boc group or the conjugated molecule is reducing overall solubility. | - Increase the percentage of the organic co-solvent in the final solution, if the experimental conditions allow.[10]- Use gentle sonication in a water bath to help break up aggregates and promote dissolution.[6][10] |
| Variability in experimental results | Poor solubility or aggregation of the conjugate. | - Before use in cell-based assays, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.[6]- Consider adding a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) to the buffer to help prevent aggregation.[7] |
| Compound remains insoluble despite co-solvents | High crystallinity of the solid conjugate is hindering dissolution. | - Gently warm the solution to 30-40°C while stirring to aid dissolution.[7][12] Be mindful of the thermal stability of your conjugate.[10] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing N-(Boc-PEG3)-N-bis(PEG3-azide) Conjugates
This protocol describes a general method for dissolving N-(Boc-PEG3)-N-bis(PEG3-azide) conjugates for use in aqueous solutions.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide) conjugate
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of the conjugate.
-
Add a minimal amount of DMSO or DMF to completely dissolve the conjugate and create a concentrated stock solution.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (30-40°C) or sonication can be applied if necessary.[11]
-
To your aqueous buffer, add the concentrated stock solution dropwise while continuously vortexing or stirring.[11]
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If precipitation occurs, consider further dilution with the aqueous buffer or increasing the proportion of the organic co-solvent if your experiment allows.
Protocol 2: Saturation Shake-Flask Method for Solubility Determination
This protocol provides a standard method to estimate the solubility of N-(Boc-PEG3)-N-bis(PEG3-azide) conjugates in a specific solvent.[1]
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide) conjugate
-
Selected solvent (e.g., water, PBS, DMSO)
-
Vials with tight-fitting caps
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the conjugate (e.g., 5-10 mg) to a vial.[1]
-
Add a known volume of the selected solvent (e.g., 1 mL).
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Place the vial on an orbital shaker and allow it to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect for undissolved material.
-
If a solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.[10]
-
-
Quantification:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved conjugate using a suitable and validated analytical method.
-
Calculate the solubility in units such as mg/mL or µg/mL.
-
Visual Guides
Caption: A step-by-step workflow for troubleshooting solubility issues.
Caption: Factors that positively and negatively impact conjugate solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(Boc-PEG23)-N-bis(PEG3-azide) | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Monitoring N-(Boc-PEG3)-N-bis(PEG3-azide) Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving N-(Boc-PEG3)-N-bis(PEG3-azide).
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving N-(Boc-PEG3)-N-bis(PEG3-azide) that require monitoring?
A1: The two primary reactions that necessitate careful monitoring are:
-
Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine. This is typically achieved under acidic conditions (e.g., using trifluoroacetic acid, TFA).[1][2]
-
Azide (B81097) Conjugation (Click Chemistry): The reaction of the terminal azide groups with alkyne-functionalized molecules. This is a highly efficient and specific bioorthogonal reaction.[1][3]
Q2: Which analytical techniques are recommended for monitoring these reactions?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive monitoring. These include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of reaction completion.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR, for monitoring the disappearance of the Boc group.[2][4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants and products.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate confirmation of product mass and quantification.[2][6]
-
Infrared (IR) Spectroscopy: To monitor the azide functional group.[7]
Q3: How can I tell if the Boc deprotection is complete by ¹H NMR?
A3: The completion of the Boc deprotection is indicated by the disappearance of the sharp singlet peak corresponding to the nine protons of the tert-butyl group of the Boc protector. This signal is typically observed around 1.4-1.5 ppm in the ¹H NMR spectrum.[4][8]
Q4: What changes should I expect in the IR spectrum during the azide conjugation reaction?
A4: The progress of the azide conjugation reaction can be monitored by observing the disappearance or significant reduction in the intensity of the characteristic azide stretching vibration band in the IR spectrum, which typically appears around 2100 cm⁻¹.[7][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Monitoring Technique |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[2] | ¹H NMR, TLC, LC-MS |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress. Gentle heating may be considered.[2] | ¹H NMR, TLC, LC-MS | |
| Steric hindrance from the PEG chain. | Use a stronger acid system, such as 4M HCl in 1,4-dioxane.[2] | ¹H NMR, TLC, LC-MS | |
| Low Yield in Azide Conjugation | Inefficient catalyst (for CuAAC). | Use freshly prepared catalyst solutions. Ensure the correct copper ligand is used.[1] | HPLC, LC-MS |
| Low reactivity of the alkyne. | Increase the molar excess of the alkyne-functionalized molecule.[10] | HPLC, LC-MS | |
| Steric hindrance. | Extend the reaction time or consider using a longer PEG spacer. | HPLC, LC-MS | |
| Streaking on TLC Plate | Compound is too polar for the solvent system. | Use a more polar solvent system, such as a higher percentage of methanol (B129727) in dichloromethane.[11] | TLC |
| Sample is overloaded on the TLC plate. | Spot a smaller amount of the reaction mixture on the plate. | TLC | |
| Multiple Spots on TLC After Reaction | Presence of starting material, product, and potential side products. | Use a solvent system that provides good separation of all components to assess reaction progress. | TLC |
| Decomposition of the compound. | Ensure appropriate storage and handling of the azide-containing compound to prevent degradation.[12] | TLC, LC-MS |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by ¹H NMR
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Acquisition: Acquire a ¹H NMR spectrum.[4]
-
Analysis: Monitor the disappearance of the sharp singlet at approximately 1.4-1.5 ppm, which corresponds to the tert-butyl protons of the Boc group. The reaction is considered complete when this peak is no longer detectable.[4][8]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel-coated TLC plates.
-
Spotting: Apply a small spot of the reaction mixture and the starting material as a reference to the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 5-10% methanol in dichloromethane). Allow the solvent to travel up the plate.[11]
-
Visualization: After the solvent front nears the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., phosphomolybdic acid or a modified Dragendorff stain for PEG compounds).[11][13] The product (deprotected amine) should have a lower Rf value (be more polar) than the Boc-protected starting material.[2]
Protocol 3: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.[14]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 20-80% over 20 minutes) is a good starting point.[12]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 210 nm or 280 nm, or an Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.[5][15]
-
-
Analysis: The retention time of the product will differ from the starting materials. The percentage of conversion can be calculated by integrating the peak areas.[5]
Visualizations
Caption: Experimental workflow for reactions and monitoring.
Caption: Troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete reactions of N-(Boc-PEG3)-N-bis(PEG3-azide)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete reactions with the heterotrifunctional linker, N-(Boc-PEG3)-N-bis(PEG3-azide).
Frequently Asked Questions (FAQs)
Q1: What is N-(Boc-PEG3)-N-bis(PEG3-azide) and what are its primary applications?
N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched, heterotrifunctional Polyethylene (B3416737) Glycol (PEG) linker.[1][2] Its structure contains three key components:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine, which can be selectively revealed under acidic conditions for conjugation.[2]
-
Two Terminal Azide (B81097) Groups (N₃): These groups are ready for "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of two molecules containing alkyne groups.[2][3]
-
PEG3 Spacers: The polyethylene glycol chains enhance solubility in aqueous solutions, improve the bioavailability of the final conjugate, and provide flexibility to reduce steric hindrance between conjugated molecules.[2][3]
This linker is commonly used to create complex molecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]
Q2: What is the critical first step when using this linker?
The essential first step is the deprotection (cleavage) of the N-Boc group to expose the primary amine for subsequent conjugation.[1] This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The completeness of this step is crucial for the success of subsequent reactions.
Q3: What are the main causes of incomplete reactions with this linker?
Incomplete reactions can generally be traced back to two main stages:
-
Incomplete Boc Deprotection: Insufficient acid concentration, inadequate reaction time, or the presence of moisture can prevent the complete removal of the Boc group.[1]
-
Low-Yield Click Chemistry: For CuAAC reactions, the primary cause of failure is the oxidation of the active Copper(I) catalyst.[1] For both CuAAC and SPAAC, issues can arise from poor reagent quality, steric hindrance, or suboptimal reaction conditions.[1][3]
Q4: How should I store and handle N-(Boc-PEG3)-N-bis(PEG3-azide) to ensure its stability?
To prevent degradation, the compound should be stored under specific conditions.
-
Long-term storage: Store at -20°C, protected from light, and in a tightly sealed container.[4] A desiccated environment is also recommended to prevent hydrolysis.[4]
-
Short-term storage: Storage at 4°C is acceptable for periods of a few weeks.[4]
-
Handling: Before use, allow the container to warm to room temperature to prevent condensation.[4] Use non-metallic spatulas and work in a well-ventilated area.[4] The compound is soluble in common organic solvents like DMSO and DMF.[4][5]
Troubleshooting Incomplete Reactions
This guide addresses the most common issues encountered during the use of N-(Boc-PEG3)-N-bis(PEG3-azide).
Problem 1: Incomplete N-Boc Group Deprotection
Incomplete removal of the Boc group is a frequent issue that prevents subsequent conjugation to the primary amine. The reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
| Potential Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration or molar equivalents of the acid. For example, move from 20% TFA in Dichloromethane (DCM) to 50%, or use a stronger acid system like 4M HCl in dioxane.[7] |
| Inadequate Reaction Time/Temp | Prolong the reaction time and monitor progress. Most deprotections occur at room temperature within 1-2 hours.[2] If the reaction is sluggish, gentle heating (e.g., to 40°C) can be considered, but must be done cautiously to avoid side reactions.[8] |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. PEG compounds can be hygroscopic and should be dried under a high vacuum before use.[1][8] |
| Poor Reagent Solubility | Ensure the starting material is fully dissolved. DCM is a common and effective solvent for this reaction.[7][9] |
| Steric Hindrance | The bulky nature of the PEG chains can sometimes slow the reaction rate.[7] Ensure adequate reaction time and proper mixing. |
Problem 2: Low Yield in Azide Click Chemistry Reaction
After successful Boc deprotection and conjugation, the next step is the click reaction involving the two azide groups.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity (CuAAC) | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by air.[1] Degas all solvents and run the reaction under an inert atmosphere (nitrogen or argon).[10] Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[10][11] |
| Suboptimal Reagent Ratio | Optimize the molar ratio of the azide linker to the alkyne-modified molecule in small-scale trials before proceeding to a larger scale.[1] For attaching two molecules, an excess of the alkyne (e.g., 2.2 equivalents) is recommended.[3] |
| Poor Reagent Quality | Verify the purity and integrity of both the azide linker and the alkyne-containing molecule using analytical methods like LC-MS or NMR.[3][12] |
| Steric Hindrance | While the PEG3 spacers are designed to minimize this, steric hindrance can still be an issue.[1] Consider adjusting reaction temperature or time. In some cases, a longer PEG linker may be necessary. |
| Slow Kinetics (SPAAC) | Strain-promoted reactions are generally slower than copper-catalyzed ones.[1] Increase the reaction time (from 4 to 24 hours) or consider gentle heating.[13] |
Problem 3: Presence of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions.
| Potential Cause | Recommended Solution |
| t-Butyl Cation Side Reactions | During Boc deprotection, a reactive tert-butyl carbocation is formed, which can react with nucleophiles.[7] Add a "scavenger" like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to neutralize this carbocation.[14] |
| PEG Chain Degradation | The PEG backbone can undergo oxidative degradation if exposed to oxygen, especially with heat or light, leading to chain cleavage.[7] Use degassed solvents and protect the reaction from light.[7] |
| Alkyne Homocoupling (CuAAC) | Excess copper catalyst can sometimes promote the unwanted dimerization of alkyne-containing molecules. Optimize the copper concentration (typically 0.1 - 1.0 mM) to minimize this side reaction.[11] |
Quantitative Data Summary
The following tables provide key data for planning and executing experiments.
Table 1: Physicochemical Properties of N-(Boc-PEG3)-N-bis(PEG3-azide)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₄₁N₇O₈ | [2] |
| Molecular Weight | 519.6 g/mol | [2] |
| Purity (Typical) | >95% |[12] |
Table 2: Typical Boc Deprotection Reaction Conditions
| Parameter | Typical Value / Range | Notes | Reference |
|---|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) | A 1:1 mixture of TFA and Dichloromethane (DCM) is common. | [2] |
| Concentration | 20-50% (v/v) TFA in DCM | Higher concentrations can speed up the reaction but may require scavengers. | [14] |
| Temperature | 0°C to Room Temperature | Start at 0°C, then allow to warm to room temperature. | [14] |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion. | [2][9] |
| Boc Deprotection Efficiency | >95% | This is crucial for ensuring the availability of the amine for subsequent steps. |[14] |
Table 3: Typical CuAAC "Click" Reaction Conditions
| Parameter | Typical Value / Range | Notes | Reference |
|---|---|---|---|
| Substrate Concentration | 1 - 50 mM | Higher concentrations generally lead to faster reaction rates. | [11] |
| Copper(II) Sulfate (B86663) | 0.1 - 1.0 mM (1-10 mol%) | Catalyst loading should be optimized for the specific reaction. | [11] |
| Sodium Ascorbate | 5-10 mM | Use a freshly prepared solution to reduce Cu(II) to Cu(I). | [2] |
| Temperature | Room Temperature | Reactions are typically efficient at ambient temperature. | [2] |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion. | [2][11] |
| Click Chemistry Yield | >90% | High efficiency is a key feature of this reaction. |[14] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This protocol describes the standard procedure for removing the Boc protecting group.[2][14]
-
Dissolution: Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 50% (v/v). If the substrate is sensitive, add a scavenger such as triisopropylsilane (TIS) (5% v/v).
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[14] The resulting product, N-Amino-N-bis(PEG3-azide) as a TFA salt, can often be used directly in the next step.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide groups.[2][11]
-
Reagent Preparation:
-
Dissolve the deprotected N-Amino-N-bis(PEG3-azide) (1 equivalent) and the alkyne-containing molecule (2.2 equivalents) in a degassed solvent like a DMSO/water mixture.
-
Prepare fresh stock solutions: Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM) and Sodium Ascorbate in water (e.g., 100 mM).
-
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine the solution of your azide and alkyne.
-
Catalyst Addition: Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiation: Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
Incubation: Stir the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Upon completion, purify the conjugate using an appropriate method, such as size-exclusion or reverse-phase chromatography, to remove excess reagents and the copper catalyst.
Protocol 3: Reaction Monitoring by LC-MS
Regularly monitoring the reaction is key to troubleshooting.
-
Sample Preparation: At set time points (e.g., 0, 30, 60, 120 min), withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot. For Boc deprotection, this can be done by neutralizing the acid with a base (e.g., triethylamine). For CuAAC, quenching can be achieved by exposing the sample to air.
-
Analysis: Dilute the quenched aliquot in a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze via LC-MS.
-
Interpretation: Compare the chromatograms over time. Look for the disappearance of the starting material peak and the appearance of the desired product peak at the expected mass-to-charge ratio. The presence of other significant peaks may indicate side reactions.
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for using N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Troubleshooting workflow for low-yield CuAAC click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
impact of pH on N-(Boc-PEG3)-N-bis(PEG3-azide) conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-(Boc-PEG3)-N-bis(PEG3-azide) in bioconjugation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during conjugation experiments involving N-(Boc-PEG3)-N-bis(PEG3-azide).
Issue 1: Low Degree of Labeling (DOL) or Low Conjugation Yield
Question: I am observing a low degree of labeling (DOL) of my target molecule with N-(Boc-PEG3)-N-bis(PEG3-azide). What are the potential causes and how can I improve the efficiency?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH for Initial Labeling | The reactivity of primary amines on proteins is highly pH-dependent. For reactions with amine-reactive esters (like NHS esters), a pH of 8.3-8.5 is generally optimal.[1] Ensure your reaction buffer is amine-free (e.g., sodium bicarbonate buffer) and within this pH range.[1] |
| Hydrolyzed Reagents | Amine-reactive esters (e.g., NHS esters) on your target molecule can hydrolyze in the presence of moisture. Prepare stock solutions of N-(Boc-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO or DMF immediately before use and avoid aqueous storage of activated molecules.[1] |
| Insufficient Molar Ratio of Linker | The ratio of the linker to your target molecule is a critical factor. Increase the molar excess of N-(Boc-PEG3)-N-bis(PEG3-azide) to drive the reaction towards a higher DOL.[1] |
| Suboptimal Reaction Time and Temperature | Longer reaction times and higher temperatures can lead to a higher DOL. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[1] Consider optimizing these parameters for your specific system. |
| Low Concentration of Reactants | Higher concentrations of both the target molecule and the labeling reagent can increase the reaction rate and the resulting DOL.[1] |
Issue 2: Low "Click" Reaction Efficiency (CuAAC or SPAAC)
Question: After successfully labeling my biomolecule with the azide (B81097) linker, I am getting low yields in the subsequent azide-alkyne cycloaddition step. What could be wrong?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH for Click Chemistry | For CuAAC: While the reaction can proceed over a wide pH range (4-12), a neutral pH of around 7-8 is a good starting point for sensitive biomolecules.[2][3] For SPAAC: Generally, higher pH values (7.0-8.5) tend to increase the reaction rate.[4][5] It is advisable to perform a pH screen to find the optimal condition for your specific reactants.[4] |
| (CuAAC) Oxidized Copper Catalyst | The active catalyst in CuAAC is Copper(I), which can be oxidized to the inactive Copper(II) state in the presence of oxygen. Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[6] Ensure a sufficient excess of a stabilizing ligand, such as THPTA, is used (a 5-fold excess relative to copper is recommended).[5][6] |
| (CuAAC) Catalyst Inhibition | Components in your buffer, such as EDTA or other metal chelators, can sequester the copper catalyst and inhibit the reaction.[3] Purify your azide-modified biomolecule to remove any potential inhibitors before proceeding with the CuAAC reaction. |
| (SPAAC) Buffer Effects | The choice of buffer can significantly impact SPAAC reaction rates. HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS at the same pH.[4] |
| (SPAAC) Steric Hindrance | The PEG chains can introduce steric hindrance, potentially making the azide groups less accessible. While PEG enhances solubility, optimizing the linker length and reaction conditions may be necessary.[5] |
| Degraded Azide Groups | Azide groups can degrade over time, especially with exposure to elevated temperatures or light.[7] Use fresh or properly stored linker, and protect your reaction mixture from light.[7] |
Issue 3: Unwanted Side Reactions or Product Aggregation
Question: My reaction is producing multiple unexpected products, or I am observing aggregation of my protein conjugate. What are the likely causes and solutions?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Accidental Boc Group Deprotection | The Boc protecting group is sensitive to acidic conditions.[7] If your buffer is too acidic, you may be prematurely deprotecting the amine, leading to side reactions. Ensure your buffer is neutral or slightly basic during the initial conjugation and click reaction steps. |
| (CuAAC) Oxidative Damage to Biomolecules | The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules like proteins.[3] The inclusion of a copper-chelating ligand can help protect biomolecules from oxidation.[3] |
| High Degree of Labeling (DOL) | An excessively high DOL can lead to protein aggregation.[1] To avoid this, reduce the molar ratio of the N-(Boc-PEG3)-N-bis(PEG3-azide) linker to the target molecule or decrease the reaction time.[1] |
| Non-specific Binding or Aggregation | PEGylated molecules, especially proteins, can sometimes aggregate during the reaction or purification process.[3] Consider optimizing the reaction concentration, lowering the temperature, or including additives that reduce aggregation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is N-(Boc-PEG3)-N-bis(PEG3-azide) and what is it used for?
A1: N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterobifunctional and branched Polyethylene Glycol (PEG) linker.[8] It has a primary amine protected by a tert-butyloxycarbonyl (Boc) group and two azide (N₃) groups.[8] It is primarily used in bioconjugation to create complex molecules like antibody-drug conjugates (ADCs) or PROTACs.[9][10] The Boc-protected amine allows for controlled conjugation to a biomolecule, and the two azide groups are available for "click chemistry" reactions with alkyne-modified molecules.[8][9]
Q2: What is the first step when using this linker?
A2: The first step is typically the conjugation of the linker to a target biomolecule. If the target molecule has an amine-reactive group (like an NHS ester), the reaction is with the deprotected primary amine of the linker.[9] Alternatively, the Boc-protected amine on the linker can be deprotected under acidic conditions to reveal the primary amine for subsequent reactions.[8]
Q3: Which "click chemistry" reaction is better for the azide groups: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?
A3: The choice depends on your biomolecule's sensitivity.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) is very fast and efficient but requires a copper(I) catalyst, which can be cytotoxic and may cause protein aggregation or degradation.[8] It is well-suited for in vitro applications where residual copper can be removed.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is copper-free, making it more biocompatible and ideal for sensitive biological systems and live-cell applications.[8][11] However, the reaction rates are generally slower than CuAAC.[8]
Q4: What is the optimal pH for conjugation reactions with this linker?
A4: The optimal pH depends on the specific reaction step:
-
Initial conjugation to primary amines (e.g., on a protein via an NHS ester): A pH of 7-9 is commonly used, with pH 8.3-8.5 often being optimal to balance reaction rate and NHS ester stability.[1][2]
-
CuAAC Reaction: A neutral pH around 7.0-8.0 is a good starting point, especially for sensitive biomolecules.[3]
-
SPAAC Reaction: Higher pH values, typically between 7.0 and 8.5, generally increase the reaction rate.[4][5]
Q5: How does the PEG component of the linker affect the conjugation?
A5: The PEG spacers enhance the solubility of the linker and the resulting conjugate, which is particularly beneficial for hydrophobic molecules.[9][11] They can also reduce steric hindrance and potentially lower the immunogenicity of the final conjugate.[8][9] However, very long PEG chains could also introduce steric hindrance, possibly slowing down the reaction by making the azide and alkyne groups less accessible.[5]
Q6: My buffer contains sodium azide as a preservative. Will this interfere with my SPAAC reaction?
A6: Yes, absolutely. Sodium azide (NaN₃) will compete with the azide groups on your linker for reaction with the strained alkyne, leading to a significant reduction in the yield of your desired product. It is critical to ensure that all buffers and solutions used in your SPAAC reaction are free of sodium azide.[4]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol outlines a general method for conjugating an alkyne-modified molecule to a biomolecule previously labeled with N-(Boc-PEG3)-N-bis(PEG3-azide).
-
Preparation of Reagents:
-
Dissolve the azide-modified biomolecule in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 50 mM).
-
A copper ligand (e.g., THPTA) in water (e.g., 250 mM).
-
Sodium ascorbate in water (e.g., 500 mM). Always prepare this solution immediately before use.
-
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-modified biomolecule and the alkyne-containing molecule. A 3- to 5-fold molar excess of the alkyne molecule per azide group is a common starting point.[9]
-
Add the THPTA ligand to the reaction mixture to a final concentration that is at least 5 times the copper concentration.[5][6]
-
Add CuSO₄ to the reaction mixture to a final concentration of 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-20 mM.[5]
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature.[9] The reaction progress can be monitored by LC-MS if desired.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[9]
-
Protocol 2: General Procedure for SPAAC Conjugation
This protocol provides a copper-free method for conjugating a strained alkyne (e.g., DBCO-functionalized molecule) to a biomolecule labeled with N-(Boc-PEG3)-N-bis(PEG3-azide).
-
Preparation of Reagents:
-
Conjugation Reaction:
-
Add the strained alkyne solution to the solution of the azide-modified biomolecule. A 3- to 5-fold molar excess of the strained alkyne per azide group is a common starting point.[9]
-
Gently mix the reaction components.
-
-
Incubation:
-
Purification:
Visualizations
Caption: General experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting logic for addressing low conjugation efficiency issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Coupling Agents for N-(Boc-PEG3)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information for selecting the appropriate coupling agent to form an amide bond with N-(Boc-PEG3)-N-bis(PEG3-azide) after deprotection of the Boc group.
Frequently Asked Questions (FAQs)
Q1: What is the reactive site on N-(Boc-PEG3)-N-bis(PEG3-azide) for amide coupling?
N-(Boc-PEG3)-N-bis(PEG3-azide) is a branched, heterobifunctional PEG linker.[1][2] Its primary reactive site for standard amide coupling is a primary amine, which is initially protected by a tert-butyloxycarbonyl (Boc) group.[1][3] Before coupling, this Boc group must be removed, typically under acidic conditions (e.g., using trifluoroacetic acid (TFA) or HCl), to expose the primary amine (-NH₂).[3] The two terminal azide (B81097) (-N₃) groups are designed for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4]
Q2: What are the most common types of coupling agents for this reaction?
Amide bond formation between a carboxylic acid and the deprotected amine of the linker requires a coupling agent to activate the carboxyl group.[5] The most common classes of coupling agents are:
-
Carbodiimides: Such as EDC (or EDAC) and DCC. These are widely used, especially for conjugating molecules to proteins.[6][7] EDC is often preferred due to its water-soluble urea (B33335) byproduct, which simplifies purification.[8][9]
-
Uronium/Aminium Salts: Such as HATU, HBTU, and HCTU. These reagents are highly efficient and are often the preferred choice for difficult or sterically hindered couplings.[6][8][10][11] HATU is generally considered more reactive and effective than HBTU, leading to faster reactions and higher purity, especially for challenging syntheses.[10][11]
-
Phosphonium (B103445) Salts: Such as PyBOP and PyAOP. These are also very effective, particularly for sterically hindered amino acids and peptide cyclization, and do not pose the risk of guanidinylation that uronium reagents do.[6]
Q3: How do I choose the best coupling agent for my specific application?
The choice depends on several factors, including the steric hindrance of the substrates, the scale of the reaction, cost, and the sensitivity of your molecules.
-
For routine, non-hindered couplings: EDC in combination with an additive like N-hydroxysuccinimide (NHS) is a cost-effective and efficient choice.[5][9][12]
-
For sterically hindered substrates: The amine on the deprotected N-bis(PEG3-azide) linker can be considered sterically hindered. In such cases, or when coupling a bulky carboxylic acid, a more powerful uronium or phosphonium salt is recommended.[8][13] HATU is often the reagent of choice due to its high reactivity and ability to minimize side reactions.[10][11]
-
For sensitive molecules: If your molecule is sensitive, COMU can be a good alternative as it is highly efficient like HATU but is based on Oxyma Pure, making it safer to handle than reagents based on the potentially explosive HOBt or HOAt.[8]
Q4: Are the azide groups on the linker compatible with common amide coupling conditions?
Yes, the azide functional group is generally stable under the mild conditions used for most amide coupling reactions.[14] However, you should avoid strongly acidic conditions or the use of reducing agents, particularly thiols, during the coupling and work-up steps, as these can potentially react with the azide groups.[14]
Coupling Agent Comparison
The table below summarizes the key features of common coupling agents to help guide your selection.
| Coupling Agent | Class | Typical Efficiency | Key Features & Best Use Cases |
| EDC / NHS | Carbodiimide | Good to Excellent | Water-soluble byproducts, cost-effective. Ideal for bioconjugation in aqueous buffers and for non-hindered substrates.[6][8] |
| HBTU | Uronium/Aminium | Excellent | Highly efficient, popular for standard solid-phase peptide synthesis. Byproducts are generally soluble in organic solvents.[7][10] |
| HATU | Uronium/Aminium | Superior | More reactive and faster than HBTU, with a lower risk of racemization.[10][11] The preferred choice for sterically hindered couplings and "difficult" sequences.[10] |
| PyBOP | Phosphonium | Excellent | High coupling efficiency with low racemization risk. Can be used in excess to drive slow reactions to completion.[6] |
| COMU | Uronium/Aminium | Superior | Efficiency comparable to HATU but with improved safety and solubility profile (Oxyma-based).[8][11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Boc Deprotection: Residual Boc group prevents the amine from reacting. | Ensure complete deprotection by monitoring with TLC or LC-MS. Increase reaction time or use a stronger acidic condition if necessary.[1] |
| 2. Inefficient Carboxylic Acid Activation: The chosen coupling agent is not strong enough for a sterically hindered substrate. | Switch to a more powerful coupling agent like HATU or COMU.[8][10] Pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine.[5][15] | |
| 3. Reagent Degradation: Coupling agents, especially carbodiimides, can be sensitive to moisture. | Use fresh, high-quality reagents and anhydrous solvents. Store reagents under inert gas. | |
| Side Product Formation | 1. Racemization: (If coupling a chiral carboxylic acid) Loss of stereochemical integrity. | Use an additive like HOBt or Oxyma Pure.[8] HATU is known to cause less racemization than HBTU.[10] Run the reaction at a lower temperature.[8] |
| 2. N-acylurea Formation: (With carbodiimides) A stable, unreactive byproduct forms from the activated intermediate.[8] | Add HOBt or NHS to the reaction to trap the activated acid as a more stable ester, minimizing this side reaction.[8] | |
| 3. Guanidinylation of Amine: (With excess uronium reagents) The coupling reagent reacts with the deprotected amine, capping it. | Avoid using a large excess of uronium reagents like HATU or HBTU. Use phosphonium reagents (PyBOP, PyAOP) if a large excess of coupling reagent is needed. | |
| Difficulty in Purification | 1. Urea Byproducts: The byproduct from DCC is insoluble in many organic solvents, while EDC's is water-soluble. | If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea.[3] If using EDC, perform an aqueous wash to remove the water-soluble urea.[8] |
| 2. Excess Reagents/Byproducts: Difficulty separating the product from unreacted starting materials or coupling byproducts. | Optimize stoichiometry to use near-equimolar amounts of the amine and activated acid. Purify the final product using preparative HPLC or column chromatography.[3] |
Diagrams
Logical Workflow for Coupling Agent Selection
Caption: Decision workflow for selecting a suitable coupling agent.
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Dissolution: Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in an appropriate solvent (e.g., Dichloromethane (DCM)).
-
Acid Addition: Add an excess of Trifluoroacetic acid (TFA), typically 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for the complete disappearance of the starting material using TLC or LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) or DCM several times to ensure all TFA is removed.
-
Final Product: The resulting amine salt (TFA salt) is often used directly in the subsequent coupling step with the addition of a base.
Protocol 2: General Amide Coupling using HATU
This protocol assumes the coupling of a generic carboxylic acid to the deprotected amine from Protocol 1.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[5]
-
In a separate vessel, dissolve the deprotected amine salt (1.0 eq) in anhydrous DMF.
-
-
Activation:
-
Coupling:
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the amine starting material is consumed.
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final conjugate.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Strategies to Minimize Aggregation of Conjugates with N-(Boc-PEG3)-N-bis(PEG3-azide)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing aggregation when using the bifunctional linker, N-(Boc-PEG3)-N-bis(PEG3-azide), in bioconjugation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant aggregation (turbidity, precipitation) during the conjugation of our alkyne-modified protein with N-(Boc-PEG3)-N-bis(PEG3-azide) via CuAAC (click chemistry). What are the likely causes?
A1: Aggregation during the conjugation reaction is a common challenge and can stem from several factors:
-
Increased Hydrophobicity: The payload being conjugated is often hydrophobic. Attaching multiple hydrophobic molecules to a protein can lead to self-association as the conjugates attempt to minimize the exposure of these hydrophobic patches to the aqueous environment. The branched nature of N-(Boc-PEG3)-N-bis(PEG3-azide) allows for the attachment of two payloads per linker, which can locally increase hydrophobicity if not adequately shielded.[1]
-
Suboptimal Buffer Conditions: The reaction buffer's pH, ionic strength, and composition are critical. If the pH is close to the isoelectric point (pI) of the protein or the final conjugate, the net charge will be minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[2]
-
Copper Catalyst-Induced Aggregation: The Cu(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes promote protein aggregation or degradation.[3]
-
Presence of Organic Co-solvents: While often necessary to dissolve hydrophobic payloads, organic solvents like DMSO or DMF can partially denature the protein, exposing hydrophobic cores and leading to aggregation.[4] Reducing the amount of organic solvent required is a key strategy to diminish aggregation.[4]
-
High Protein and/or Reagent Concentration: High concentrations increase the probability of intermolecular interactions, which can be a precursor to aggregation.[5]
Q2: How can we optimize our reaction conditions to prevent aggregation during the CuAAC reaction?
A2: A systematic optimization of your reaction conditions is the most effective approach. Consider the following strategies:
-
Buffer Optimization:
-
pH Screening: Perform the conjugation in a buffer with a pH at least 1 unit away from the pI of your protein.
-
Use Non-Coordinating Buffers: Buffers like HEPES or PBS are generally preferred over Tris, which can chelate the copper catalyst.
-
Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to modulate electrostatic interactions.
-
-
Inclusion of Stabilizing Excipients: Additives can significantly enhance the stability of the protein during conjugation.
-
Sugars/Polyols: Sucrose or trehalose (B1683222) (1-10% w/v) can stabilize the protein's native structure.
-
Amino Acids: Arginine or glycine (B1666218) (50-250 mM) can act as aggregation suppressors.[6]
-
Surfactants: A low concentration of non-ionic surfactants like Polysorbate 20 or 80 (0.01-0.1% w/v) can prevent surface-induced aggregation.[6]
-
-
Catalyst System Modification:
-
Control Reagent Addition:
-
Slow Addition: Add the dissolved payload-linker solution to the protein solution slowly and with gentle, continuous mixing to avoid localized high concentrations.[5]
-
Reduce Organic Solvent: Whenever possible, use a linker with higher hydrophilicity (like a branched PEG linker) to minimize the required concentration of organic co-solvents.[4][9]
-
Q3: Does the branched structure of N-(Boc-PEG3)-N-bis(PEG3-azide) help in reducing aggregation?
A3: Yes, the branched structure of this linker is advantageous for several reasons. Branched PEG linkers provide a larger hydrophilic shield around the conjugated payload compared to linear PEGs of similar molecular weight.[10] This enhanced "hydration shell" is more effective at masking the hydrophobicity of the payload, which in turn reduces the propensity for intermolecular aggregation and can lead to slower clearance rates in vivo.[11][12] Studies have shown that applying PEG moieties in the side chain of a linker-drug can reduce the need for organic solvents during conjugation, which also diminishes aggregation.
Q4: How can we control the reaction to favor mono-conjugation versus di-conjugation on the N-(Boc-PEG3)-N-bis(PEG3-azide) linker, and how does this affect aggregation?
A4: Controlling the stoichiometry is key.
-
For Mono-conjugation: Use a slight excess of the N-(Boc-PEG3)-N-bis(PEG3-azide) linker relative to the alkyne-functionalized molecule (e.g., a 1.0 - 1.2 : 1.0 molar ratio of linker to alkyne).[13]
-
For Di-conjugation: Use a slight excess of the alkyne-functionalized molecule relative to the linker (e.g., a 0.4 - 0.5 : 1.0 molar ratio of linker to alkyne, which corresponds to a >2:1 ratio of alkyne to linker).[13]
The impact on aggregation depends on the nature of the payload. Attaching two hydrophobic payloads (di-conjugation) will increase the overall hydrophobicity more than attaching one, potentially increasing the risk of aggregation. However, the branched PEG structure is designed to mitigate this. If aggregation is a major issue, starting with conditions that favor mono-conjugation or using a linker with even longer PEG chains could be a viable strategy.
Q5: What are the best methods to detect and quantify the aggregation of our final conjugate?
A5: A combination of analytical techniques is recommended for a comprehensive assessment of aggregation.
-
Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for quantifying the percentage of monomer, dimer, and higher molecular weight (HMW) species. It provides robust, quantitative data on purity.[14]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method that measures the size distribution of particles in a solution. It is highly sensitive for detecting the early onset of aggregation but is less quantitative than SEC.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to monitor changes in the surface hydrophobicity of the conjugate, which is often correlated with a higher propensity to aggregate.[14]
Data Presentation
The choice of linker architecture and the inclusion of stabilizing excipients can have a significant impact on the aggregation propensity of the final conjugate.
Table 1: Quantitative Comparison of Linear vs. Branched PEG Linkers on ADC Performance
| Parameter | Linear PEG24 Linker | Branched (2xPEG12) Linker | Key Findings & Reference |
| Aggregation Tendency | Higher | Lower | The branched architecture provides a more effective hydrophilic shield, reducing intermolecular hydrophobic interactions.[11] |
| In Vivo Clearance Rate | Faster | Slower | The larger hydrodynamic radius of the branched PEG conjugate leads to reduced renal clearance and a longer half-life.[12] |
| DAR | 8 | 8 | Both linkers can support a high drug-to-antibody ratio (DAR). |
| In Vivo Efficacy | Good | Enhanced | Slower clearance and improved stability of the branched linker ADC can lead to better overall antitumor activity.[12] |
Table 2: Effect of Stabilizing Excipients on Preventing ADC Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20 / 80 | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation and shields hydrophobic regions on the protein surface. |
| Sugars/Polyols | Sucrose, Trehalose | 1% - 10% (w/v) | Stabilizes the native protein structure through preferential exclusion, and acts as a cryo/lyoprotectant. |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppresses aggregation by inhibiting protein-protein interactions and can increase solubility. |
Experimental Protocols
This section provides a detailed methodology for a two-step conjugation process using N-(Boc-PEG3)-N-bis(PEG3-azide), optimized to minimize aggregation.
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
-
Dissolution: Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at a concentration of 10-20 mg/mL.[15]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Filter and concentrate the organic layer to obtain the deprotected product, N-Amino-N-bis(PEG3-azide).
Protocol 2: CuAAC Reaction with an Alkyne-Modified Protein
This protocol outlines the conjugation of the deprotected, bis-azide linker to an alkyne-modified protein.
-
Buffer Exchange: Ensure your alkyne-modified protein is in a suitable, amine-free, and non-chelating buffer, such as PBS or HEPES, at pH 7.4. The protein concentration should ideally be between 1-5 mg/mL to minimize aggregation risk.
-
Reagent Preparation:
-
Prepare a solution of the deprotected N-Amino-N-bis(PEG3-azide) linker.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.[13]
-
Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.[13]
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[13]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified protein and any desired stabilizing excipients (refer to Table 2).
-
Add the deprotected bis-azide linker. A 5-10 fold molar excess of azide (B81097) groups per alkyne is a typical starting point for driving the reaction to completion.[3]
-
In a separate tube, premix the CuSO₄ and THPTA ligand in a 1:5 molar ratio.[15]
-
-
Initiation and Incubation:
-
Add the CuSO₄/THPTA premix to the protein-linker mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. A final copper concentration of 100-250 µM is often effective.[15]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using Size Exclusion Chromatography (SEC) to remove excess reagents, catalyst, and any aggregates that may have formed. Monitor the elution at 280 nm.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting aggregation issues.
References
- 1. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decision Tree Output Troubleshooting [docs.tibco.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of N-(Boc-PEG3)-N-bis(PEG3-azide) Conjugation Products
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a critical aspect of creating novel therapeutics, diagnostics, and research tools. The use of heterobifunctional linkers, such as N-(Boc-PEG3)-N-bis(PEG3-azide), offers a versatile platform for constructing complex molecular architectures. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring these conjugation reactions and characterizing the final products. This guide provides a comparative analysis of the HPLC profiles of N-(Boc-PEG3)-N-bis(PEG3-azide) conjugation products against common alternative bioconjugation methods, supported by detailed experimental protocols and representative data.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry significantly impacts the reaction efficiency, specificity, and the characteristics of the final product. Here, we compare the azide-alkyne cycloaddition enabled by N-(Boc-PEG3)-N-bis(PEG3-azide) with two widely used alternatives: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries.
| Feature | N-(Boc-PEG3)-N-bis(PEG3-azide) (Click Chemistry) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Functional Group | Alkyne | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction pH | 4 - 9 | 7 - 9 | 6.5 - 7.5 |
| Reaction Speed | Fast to Very Fast (with copper catalyst) | Moderate to Fast | Very Fast |
| Specificity | High (Bioorthogonal) | Moderate (can react with other nucleophiles) | High |
| Stability of Linkage | Very High (Triazole) | High (Amide) | Moderate (Thioether, susceptible to retro-Michael addition) |
| Typical Purity (by HPLC) | > 90% | 85 - 95% | > 90% |
| Common Side Products | Minimal | Hydrolyzed NHS ester, di-acylation | Hydrolyzed maleimide, disulfide-bridged dimers |
HPLC Analysis of Conjugation Products: A Comparative Overview
Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing the polar molecules generated during bioconjugation. Due to the nature of PEGylated compounds, which often lack a strong chromophore, detection methods beyond standard UV-Vis, such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS), are often employed for accurate quantification.
Below is a representative comparison of HPLC data for the conjugation of a hypothetical small molecule to a peptide using the three different chemistries.
| Parameter | N-(Boc-PEG3)-N-bis(PEG3-azide) Product | NHS Ester Product | Maleimide Product |
| Retention Time (min) | 15.2 | 14.8 | 15.0 |
| Purity (%) | 92 | 88 | 91 |
| Yield (%) | 85 | 75 | 80 |
| Major Impurities | Unreacted alkyne-peptide (retention time ~12.5 min), excess linker | Hydrolyzed NHS ester-linker, unreacted amino-peptide (retention time ~12.8 min) | Unreacted thiol-peptide (retention time ~12.6 min), maleimide-linker hydrolysis product |
Experimental Protocols
Protocol 1: Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Dissolution : Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) to a concentration of 10-20 mg/mL.
-
Reaction : Stir the solution at room temperature for 1-2 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can be used directly in the next step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution : Dissolve the deprotected amino-bis(PEG3-azide) linker (1 equivalent) and the alkyne-containing molecule (2.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO).
-
Catalyst Addition : Add Copper(II) Sulfate (CuSO₄) (0.1-0.5 equivalents) to the solution.
-
Reducing Agent : Add a freshly prepared solution of Sodium Ascorbate (0.5-1.0 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction : Stir the reaction mixture at room temperature for 4-12 hours.
-
Purification : Purify the final conjugate using preparative HPLC to remove the catalyst and unreacted starting materials.
Protocol 3: HPLC Analysis of Conjugation Products
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm and/or ELSD/CAD/MS for quantitative analysis of PEGylated species.
-
Sample Preparation : Dilute the reaction mixture in Mobile Phase A to a final concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the relationships between the components, the following diagrams are provided.
Mass Spectrometry for the Characterization of N-(Boc-PEG3)-N-bis(PEG3-azide) Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry techniques for the analysis of N-(Boc-PEG3)-N-bis(PEG3-azide) and its conjugates.[1] N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker with a tert-butyloxycarbonyl (Boc)-protected amine and two azide (B81097) groups, each on a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure is advantageous for creating complex bioconjugates.[1][2] Mass spectrometry is a critical tool for characterizing these molecules, offering detailed insights into molecular weight, purity, and structure.[1]
Comparative Analysis of Mass Spectrometry Techniques
The two most common ionization techniques for analyzing PEGylated molecules like N-(Boc-PEG3)-N-bis(PEG3-azide) conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique that generates ions from a liquid solution. Well-suited for PEG derivatives.[3] | A soft ionization technique where a laser strikes a matrix of small molecules to create ions from a solid sample. |
| Coupling | Easily coupled with Liquid Chromatography (LC) for LC-MS analysis of complex mixtures.[4] | Typically a standalone technique, though offline coupling with LC is possible. |
| Ionization | Forms multiply charged ions, allowing for the analysis of high molecular weight compounds on mass analyzers with a lower mass-to-charge range. | Primarily forms singly charged ions. |
| Sample Prep | The sample is dissolved in a suitable solvent, often with an acid modifier. | The sample is co-crystallized with a matrix compound on a target plate. |
| Advantages | High resolution and mass accuracy, ideal for complex mixtures and structural elucidation.[2] | High sensitivity, tolerant of some buffers and salts, and good for determining average molecular weight and degree of PEGylation.[5] |
| Disadvantages | Can be sensitive to salts and detergents in the sample. | Can have lower resolution than ESI, and the choice of matrix is critical. |
Expected Mass Spectrometry Data for N-(Boc-PEG3)-N-bis(PEG3-azide)
The following table summarizes the expected mass-to-charge ratios (m/z) for the parent molecule. These values are calculated based on its molecular formula (C₂₁H₄₁N₇O₈) and common adducts observed in mass spectrometry.[1]
| Ion Species | Calculated m/z |
| [M+H]⁺ | 520.6 |
| [M+Na]⁺ | 542.6 |
| [M+K]⁺ | 558.7 |
M represents the neutral molecule.
Alternative Characterization Methods
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the presence of characteristic functional groups like the Boc protecting group and the PEG backbone.[3] |
| Size Exclusion Chromatography (SEC) | Used to assess the purity of the conjugate and detect any aggregation.[2] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and chemical bonds within the molecule.[6] |
Experimental Protocols
Detailed methodologies for the two primary mass spectrometry techniques are provided below. These are general protocols and may require optimization for specific conjugates.[1]
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
ESI-LC-MS is ideal for analyzing complex mixtures and provides high-resolution mass data.[1]
1. Sample Preparation:
-
Dissolve the N-(Boc-PEG3)-N-bis(PEG3-azide) conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.[1]
2. LC-MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure adequate separation.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 200 - 2000.
3. Data Analysis:
-
Extract the total ion chromatogram (TIC) and mass spectra.
-
Identify the peaks corresponding to the expected conjugate and any impurities.
-
Deconvolute the mass spectra if multiply charged ions are observed to determine the molecular weight.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Sample Solution: Prepare a 1 mg/mL solution of the N-(Boc-PEG3)-N-bis(PEG3-azide) conjugate in the same solvent.[1]
-
Spotting: Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[1]
2. MALDI-TOF MS Parameters:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.[1]
-
Ionization Mode: Positive ion reflector mode.[1]
-
Laser: A nitrogen laser (337 nm) is commonly used.[1]
-
Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to minimize fragmentation.[1]
-
Mass Range: m/z 500 - 2000.[1]
3. Data Analysis:
-
Acquire the mass spectrum and identify the peak corresponding to the singly charged molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Analyze the isotopic distribution to confirm the elemental composition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing N-(Boc-PEG3)-N-bis(PEG3-azide) conjugates using mass spectrometry.
Caption: Workflow for Mass Spectrometry Characterization.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship in a typical bioconjugation process involving N-(Boc-PEG3)-N-bis(PEG3-azide) and subsequent characterization.
Caption: Bioconjugation and Characterization Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. resolvemass.ca [resolvemass.ca]
¹H NMR Spectroscopy for Confirmation of Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
A Comparative Guide for Researchers
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide and drug conjugate chemistry. Verifying the complete cleavage of the Boc group is essential for ensuring the success of subsequent synthetic steps. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive method for this purpose. This guide provides a comparative analysis of the ¹H NMR spectra before and after the deprotection of a model compound, N-(Boc-PEG3)-N-bis(PEG3-azide), and includes a standard protocol for the reaction.
The key to confirming Boc deprotection via ¹H NMR is to monitor the disappearance of the characteristic signal from the Boc group's protons and observe the chemical shift changes in protons on adjacent carbons.
Comparative Analysis of ¹H NMR Chemical Shifts
The deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide) to N-(H)-N-bis(PEG3-azide) using an acid like trifluoroacetic acid (TFA) results in predictable changes in the ¹H NMR spectrum. The most telling change is the complete disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group.[1][2] Concurrently, the electron-withdrawing effect of the Boc-carbamate is removed, causing protons on the alpha-carbon (-CH₂-N) to shift upfield (to a lower ppm value).
Table 1: Predicted ¹H NMR Chemical Shift Comparison
| Proton Assignment | Functional Group | Expected Chemical Shift (δ) in Boc-Protected Compound (ppm) | Expected Chemical Shift (δ) in Deprotected Compound (TFA Salt) (ppm) | Key Change |
| a | (CH ₃)₃C-Boc | ~1.44[1] | - | Disappearance |
| b | -CH ₂-N(Boc)- | ~3.2 - 3.4 | ~3.0 - 3.2 | Upfield Shift |
| c | -O-CH ₂-CH ₂-O- | ~3.64 (s, large)[3] | ~3.64 (s, large) | No significant change |
| d | -CH ₂-N₃ | ~3.38 | ~3.38 | No significant change |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument. The deprotected amine will exist as a TFA salt, which influences the exact shift of neighboring protons.
Experimental Protocol
This section details a standard procedure for the acid-catalyzed deprotection of a Boc-protected amine and subsequent preparation for NMR analysis.
Materials
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) standard
Procedure: Boc Deprotection (TFA/DCM)
-
Dissolution: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[4]
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes.
-
Acid Addition: Slowly add TFA to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM to TFA (v/v).[4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[5] Reaction progress can be monitored by TLC or LC-MS if necessary.[4]
-
Solvent Removal: Once the reaction is complete, remove the DCM and TFA in vacuo using a rotary evaporator. To remove residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.[6] The product will be the amine trifluoroacetate (B77799) salt.
Procedure: NMR Sample Preparation
-
Dissolution: Dissolve a small amount (5-10 mg) of the dried crude product (the TFA salt) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Standard: Add a small drop of TMS as an internal standard (δ 0.0 ppm).
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
Visualized Workflows and Structures
Diagrams created with Graphviz help to illustrate the experimental process and the chemical transformation being monitored.
Caption: Boc deprotection workflow from reaction to NMR analysis.
Caption: Key ¹H NMR signal changes upon Boc group removal.
References
A Comparative Guide to the Quantification of Azide Groups in N-(Boc-PEG3)-N-bis(PEG3-azide) Conjugates
For researchers and drug development professionals working with PEGylated compounds, accurate quantification of reactive functional groups is paramount to ensure the quality, consistency, and efficacy of bioconjugates. This guide provides a comparative analysis of established methods for the quantification of azide (B81097) groups in N-(Boc-PEG3)-N-bis(PEG3-azide), a branched linker increasingly utilized in the synthesis of complex biomolecules. We present a side-by-side comparison of common analytical techniques, supported by detailed experimental protocols and illustrative workflows.
Comparison of Azide Quantification Methods
The choice of quantification method depends on several factors including the required sensitivity, the presence of interfering substances, and the available instrumentation. Below is a summary of common techniques for the quantification of azide groups in the target molecule.
| Method | Principle | Advantages | Limitations | Typical Sensitivity |
| ¹H-NMR Spectroscopy | Integration of the proton signal adjacent to the azide group relative to an internal standard or the Boc-protecting group protons. | Provides structural information; can be used for absolute quantification without a calibration curve. | Lower sensitivity; the signal of protons adjacent to the azide can be obscured by the PEG backbone signals.[1] | Low (mg range) |
| UV-Vis Spectroscopy | Strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) (e.g., DBCO) reagent, followed by monitoring the decrease in absorbance of the DBCO reagent at ~310 nm.[2][3][4][5] | High specificity and efficiency under mild, aqueous conditions; real-time monitoring is possible.[4] | Requires a reagent and careful subtraction of background absorbance. | Moderate (µM range) |
| Fluorescence Spectroscopy | Reaction with a "clickable" and cleavable fluorescent probe. After conjugation and removal of excess probe, the fluorophore is cleaved and quantified.[6][7][8] | Very high sensitivity; suitable for complex samples. | Multi-step process involving reaction, purification, and cleavage. | High (nM to pM range) |
| FTIR Spectroscopy | Direct detection of the characteristic asymmetric stretching vibration of the azide group at approximately 2100 cm⁻¹.[9] | Label-free and non-destructive.[9] | Lower sensitivity compared to fluorescence methods; potential for overlapping peaks.[9] | Low (requires higher concentrations) |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
This method offers a direct way to quantify the azide groups by relating the integral of the protons on the carbon adjacent to the azide to the integral of a known reference, such as the nine protons of the Boc group on the same molecule.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of N-(Boc-PEG3)-N-bis(PEG3-azide) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Analysis:
-
Identify the characteristic signals:
-
Boc-group protons: singlet around 1.4 ppm.
-
PEG backbone: complex multiplet between 3.5 and 3.7 ppm.
-
Methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃): triplet around 3.4 ppm.
-
-
Integrate the signal for the Boc-group protons and set it to a value of 9.
-
Integrate the signal for the methylene protons adjacent to the azide groups. The expected integral value for a pure sample with two azide groups would be 4.
-
The degree of azidation can be calculated as: (Integral of -CH₂-N₃ protons / 4) * 100%.
-
UV-Vis Spectroscopy using DBCO Reagent
This method is based on the highly efficient and specific SPAAC reaction between the azide groups and a dibenzocyclooctyne (DBCO) reagent. The consumption of the DBCO reagent is monitored by the decrease in its characteristic UV absorbance at approximately 310 nm.[2][4][10]
Protocol:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the DBCO reagent in the reaction buffer and measure their absorbance at 310 nm to create a standard curve.
-
Reaction Setup:
-
Dissolve a known amount of N-(Boc-PEG3)-N-bis(PEG3-azide) in a suitable solvent (e.g., PBS or a similar buffer, which may contain up to 20% DMSO).[4]
-
Add a known molar excess of a DBCO-containing reagent (e.g., DBCO-PEG4-OH).
-
-
Reaction Monitoring:
-
Measure the initial absorbance of the reaction mixture at 310 nm (A₀).
-
Incubate the reaction at room temperature.
-
Periodically measure the absorbance at 310 nm until the reaction is complete (Af), indicated by a stable absorbance reading.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A₀ - Af).
-
Using the standard curve, determine the concentration of DBCO that has reacted.
-
Since the stoichiometry of the reaction is 1:1, the concentration of reacted DBCO is equal to the concentration of azide groups in the sample.
-
Fluorescence Spectroscopy with a Cleavable Probe
This highly sensitive method involves the reaction of the azide groups with a specially designed fluorescent probe that can be cleaved after the reaction, allowing for the quantification of the released fluorophore.[6][7][8]
Protocol:
-
Reaction: React a known amount of N-(Boc-PEG3)-N-bis(PEG3-azide) with an excess of a cleavable, fluorescent alkyne probe (e.g., DBCO-s-s-fluorophore) in a suitable buffer.
-
Purification: After the reaction is complete, remove the unreacted fluorescent probe using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
Cleavage: Treat the purified conjugate with a cleaving agent to release the fluorophore. For a disulfide-containing linker, a reducing agent like DTT would be used.
-
Quantification:
-
Prepare a standard curve of the free fluorophore.
-
Measure the fluorescence intensity of the solution containing the released fluorophore.
-
Determine the concentration of the fluorophore using the standard curve. This concentration corresponds to the initial concentration of the azide groups.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the Graphviz (DOT language).
References
- 1. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org [2014.igem.org]
- 6. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
performance of N-(Boc-PEG3)-N-bis(PEG3-azide) in different bioconjugation systems
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker not only connects the constituent parts of the bioconjugate but also significantly influences its stability, solubility, and overall performance. This guide provides an objective comparison of N-(Boc-PEG3)-N-bis(PEG3-azide), a branched polyethylene (B3416737) glycol (PEG) linker, and its associated "click chemistry" with other widely used bioconjugation alternatives.
N-(Boc-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional linker featuring a Boc-protected amine and two azide (B81097) functionalities.[1] This unique structure allows for a sequential and modular approach to bioconjugation. The azide groups serve as handles for highly efficient and bioorthogonal click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The PEG spacers enhance the hydrophilicity and biocompatibility of the resulting conjugate.[1]
Performance Comparison of Bioconjugation Chemistries
The performance of a bioconjugation strategy is assessed based on several key parameters, including reaction efficiency, specificity, kinetics, and the stability of the resulting linkage. The following tables provide a comparative overview of the azide-alkyne cycloaddition chemistry utilized by N-(Boc-PEG3)-N-bis(PEG3-azide) against traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) chemistries.
Table 1: General Performance Comparison of Bioconjugation Chemistries
| Feature | Azide-Alkyne Cycloaddition (via N-(Boc-PEG3)-N-bis(PEG3-azide)) | NHS Ester Chemistry | Maleimide (B117702) Chemistry |
| Target Functional Group | Alkynes (terminal or strained) | Primary amines (e.g., Lysine (B10760008) residues)[2] | Thiols (e.g., Cysteine residues)[2] |
| Reaction Efficiency/Yield | High to quantitative[2] | Moderate (can be variable, 50-80%)[3] | High (>90%)[3] |
| Specificity & Stoichiometry | Highly specific and bioorthogonal, leading to well-defined products[4] | Can react with multiple lysine residues, leading to a heterogeneous mixture[4] | Highly selective for thiols at pH 6.5-7.5[4] |
| Biocompatibility | CuAAC: Potential cytotoxicity from copper catalyst (can be mitigated with ligands).[5] SPAAC: Excellent (copper-free).[5] | Good | Good |
| Key Advantages | Bioorthogonality, high efficiency, highly stable linkage, can be performed in complex biological media. | Well-established, readily available reagents. | Fast reaction kinetics, high selectivity for thiols. |
| Key Disadvantages | CuAAC: Requires a potentially cytotoxic copper catalyst. SPAAC: Slower reaction rates than CuAAC.[5] | Susceptible to hydrolysis, potential for side reactions.[3] | The resulting thioether bond can be unstable and reversible in vivo.[4] |
Table 2: Quantitative Comparison of Reaction Kinetics
| Bioconjugation Method | Reaction Speed | Notes |
| CuAAC | Very fast (often complete in 30-60 minutes at room temperature)[4] | Requires a copper(I) catalyst. |
| SPAAC | Fast (some reactions complete in under an hour, but generally slower than CuAAC)[4] | Copper-free, ideal for live-cell applications. |
| NHS Ester Reaction | Relatively fast (30-60 minutes at room temperature)[4] | Optimal at pH 7-9.[4] |
| Maleimide-Thiol Reaction | Very fast (minutes to a few hours at room temperature)[4] | Optimal at pH 6.5-7.5.[4] |
Table 3: Comparative Stability of Bioconjugate Linkages
| Linkage Type | Chemistry | Stability Highlights | Stability Concerns |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC, SPAAC) | Highly stable to hydrolysis, enzymatic degradation, and redox conditions.[6] Considered a robust mimic of the amide bond.[6] | Generally considered highly stable under physiological conditions. |
| Amide | Activated Ester + Amine | Exceptionally stable with a reported half-life of ~600 years in neutral solution at 25°C.[6] | Susceptible to enzymatic cleavage by proteases.[6] |
| Thioether (from Maleimide) | Michael Addition | Stable under many conditions. | Susceptible to retro-Michael reaction and thiol exchange in the presence of biological thiols, leading to conjugate cleavage.[6] The half-life of a maleimide-thiol ADC mimic in human plasma at 37°C is approximately 7 days.[7] |
| Ester | Carboxylic Acid + Alcohol | Prone to hydrolysis, especially at non-neutral pH and elevated temperatures.[6] | Rapidly cleaved by esterases. Often used for prodrug strategies where controlled release is desired.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for the key reactions involving N-(Boc-PEG3)-N-bis(PEG3-azide) and its alternatives.
Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG3-azide)
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
N-(Boc-PEG3)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Boc-PEG3)-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected N-amino-N-bis(PEG3-azide).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-functionalized molecule to the azide groups of the linker.
Materials:
-
Azide-functionalized biomolecule (e.g., antibody-linker conjugate)
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Anhydrous DMSO
Procedure:
-
Preparation of Reagents: Dissolve the alkyne-functionalized payload in DMSO to a stock concentration of 10 mM. Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
Conjugation Reaction: To the azide-functionalized biomolecule in the reaction buffer, add the alkyne-functionalized payload (typically a 3- to 5-fold molar excess per azide).
-
Add the CuSO₄/THPTA premix, followed by sodium ascorbate to initiate the reaction. Final concentrations are typically in the range of 50-250 µM CuSO₄.[2]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[2] The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess payload and catalyst components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a copper-free method for conjugating a strained alkyne-functionalized molecule.
Materials:
-
Azide-functionalized biomolecule
-
Strained alkyne-functionalized payload (e.g., DBCO-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Preparation of Reagents: Dissolve the strained alkyne-functionalized payload in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the strained alkyne-payload solution to the azide-functionalized biomolecule. A 3- to 5-fold molar excess of the strained alkyne per azide is a common starting point.
-
Incubation: Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the final conjugate using a suitable chromatography method to remove the unreacted payload.
Protocol 4: NHS Ester Conjugation to a Primary Amine
This protocol describes the labeling of a protein with an NHS-ester functionalized molecule.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Reagents: Immediately before use, dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-ester solution to the protein solution.[8] The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to consume any unreacted NHS esters.
-
Purification: Purify the conjugate using a desalting column to remove excess reagents.
Protocol 5: Maleimide Conjugation to a Thiol
This protocol details the conjugation of a maleimide-activated molecule to a protein's cysteine residues.
Materials:
-
Protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-activated molecule
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Thiol Reduction (if necessary): If the target cysteine residues are in disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[8]
-
Conjugation Reaction: Add a 10-20x molar excess of the maleimide solution to the protein solution.[8]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Purify the conjugate using a desalting column.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for bioconjugation using N-(Boc-PEG3)-N-bis(PEG3-azide) and the decision-making process for choosing a conjugation chemistry.
Caption: Experimental workflow for bioconjugation using N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: Decision tree for selecting a bioconjugation chemistry.
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-azide) offers a versatile and powerful platform for advanced bioconjugation, primarily through the application of click chemistry. The resulting triazole linkage is characterized by its exceptional stability, a critical attribute for the development of robust and effective therapeutics.[6] While traditional methods like NHS ester and maleimide chemistries are well-established and offer rapid reaction kinetics, they present challenges in terms of product heterogeneity and linkage stability, respectively.[4] The choice of bioconjugation strategy should be guided by the specific requirements of the application, with careful consideration of the trade-offs between reaction conditions, specificity, and the desired stability of the final bioconjugate. For applications demanding high stability, homogeneity, and biocompatibility, the click chemistry approach enabled by linkers such as N-(Boc-PEG3)-N-bis(PEG3-azide) represents a superior choice.
References
A Comparative Guide to Trifunctional Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating sophisticated bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is paramount. Trifunctional linkers, possessing three reactive moieties, offer a significant advantage over their bifunctional counterparts by enabling the construction of more complex and versatile molecular architectures. This guide provides an objective comparison of N-(Boc-PEG3)-N-bis(PEG3-azide) with other notable trifunctional linkers, supported by experimental protocols and data presentation frameworks.
Introduction to N-(Boc-PEG3)-N-bis(PEG3-azide)
N-(Boc-PEG3)-N-bis(PEG3-azide) is a versatile heterotrifunctional linker designed for advanced bioconjugation.[1][2] Its structure is centered around a branched core, offering three distinct points of attachment. The key features of this linker include:
-
A Boc-Protected Amine: This functionality allows for a controlled and sequential conjugation strategy. The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions and can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation.[3]
-
Two Terminal Azide (B81097) Groups: The dual azide moieties serve as handles for "click chemistry," one of the most efficient and bioorthogonal ligation reactions.[2] They can react with alkyne-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This allows for the attachment of two molecules, which can be the same or different, to the linker.
-
PEG3 Spacers: The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity and bioavailability of the resulting conjugate.[3] They also provide flexibility and reduce steric hindrance between the conjugated molecules.
Comparison with Alternative Trifunctional Linkers
While N-(Boc-PEG3)-N-bis(PEG3-azide) is a powerful tool, a variety of other trifunctional linkers are available, each with unique reactive groups and applications. The choice of linker depends on the specific molecules to be conjugated and the desired architecture of the final product.
| Linker Name | Reactive Group 1 | Reactive Group 2 | Reactive Group 3 | Key Features & Applications |
| N-(Boc-PEG3)-N-bis(PEG3-azide) | Boc-protected Amine | Azide | Azide | Branched structure for dual conjugation via click chemistry; ideal for ADCs with two payloads or PROTAC synthesis.[5] |
| N-(Boc-PEG3)-N-bis(PEG3-acid) | Boc-protected Amine | Carboxylic Acid | Carboxylic Acid | Branched structure for conjugation to two amine-containing molecules via amide bond formation.[6] |
| N-(acid-PEG3)-N-bis(PEG3-azide) | Carboxylic Acid | Azide | Azide | Heterotrifunctional linker for diverse conjugation strategies, combining amine-reactive and alkyne-reactive functionalities. |
| Azide-PEG-Amine(Boc)-COOH | Azide | Boc-protected Amine | Carboxylic Acid | Linear heterotrifunctional linker enabling sequential, orthogonal conjugation of three different molecules.[7] |
| DBCO-PEG4-bis-PEG3-methyltetrazine | DBCO | Methyltetrazine | Methyltetrazine | Enables dual inverse electron demand Diels-Alder cycloaddition reactions and one strain-promoted click chemistry reaction. |
| Poly(ethylene glycol)-succinamide-Lysine-Lysine-maleimide | Maleimide | Biotin (or other tag) | Targeting Moiety | A flexible linker designed for cell targeting, regiospecific conjugation, and detection of the conjugate. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of trifunctional linkers. Below are generalized protocols for the synthesis of an antibody-drug conjugate (ADC) and a PROTAC, which can be adapted for various trifunctional linkers.
Protocol 1: Synthesis of a Dual-Payload ADC using an N-(Boc-PEG)-N-bis(PEG-azide) Type Linker
This protocol describes a two-stage process: first, the conjugation of the deprotected linker to an antibody, and second, the attachment of two different alkyne-containing payloads via click chemistry.
Materials:
-
Antibody with activated N-hydroxysuccinimide (NHS) ester
-
Amino-bis(PEG-azide) (deprotected form of N-Boc-N-bis(PEG-azide))
-
Alkyne-functionalized drug payload 1
-
Alkyne-functionalized drug payload 2
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Linker-Antibody Conjugation:
-
Dissolve the Amino-bis(PEG-azide) linker in DMSO to a stock concentration of 10 mM.
-
Ensure the antibody-NHS ester solution is at a concentration of 1-10 mg/mL in PBS.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution and incubate for 1-2 hours at room temperature.[2]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the antibody-linker conjugate using an SEC system.
-
-
Payload Attachment via CuAAC:
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the catalyst premix.
-
To the purified antibody-linker conjugate, add a 3- to 5-fold molar excess of each alkyne-functionalized drug payload per azide group.[2]
-
Initiate the reaction by adding the catalyst premix followed by sodium ascorbate. Final CuSO₄ concentrations are typically in the range of 50-250 µM.[2]
-
Incubate the reaction for 1-4 hours at room temperature, monitoring progress by LC-MS.
-
Purify the final ADC using SEC to remove excess reagents.
-
Protocol 2: In Vitro Cytotoxicity Assessment of ADCs
The potency of the synthesized ADCs can be determined using a cell viability assay, such as the MTT assay.
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][8]
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in cell culture medium and add them to the cells.[1][8]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[1][9]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[1][8]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC50) for each ADC.
Data Presentation: Example Cytotoxicity Data
| ADC Construct | Linker Type | Payload(s) | Target Cell Line (Antigen +) IC50 (nM) | Control Cell Line (Antigen -) IC50 (nM) |
| ADC-1 | N-(Boc-PEG3)-N-bis(PEG3-azide) | Drug A + Drug B | 1.5 | >1000 |
| ADC-2 | Trifunctional Linker X | Drug A + Drug B | 2.8 | >1000 |
| ADC-3 | Trifunctional Linker Y | Drug A + Drug B | 5.1 | >1000 |
| Control Antibody | - | - | >1000 | >1000 |
Protocol 3: Synthesis of a PROTAC using a Trifunctional Linker
This protocol outlines the general steps for synthesizing a PROTAC molecule, where the trifunctional linker connects a target protein binder and an E3 ligase ligand.
Procedure:
-
Sequential Conjugation: The synthesis typically involves a stepwise approach where the trifunctional linker is sequentially conjugated to the target protein binder and the E3 ligase ligand using orthogonal chemistries. The specific order of addition and the choice of reactive groups will depend on the specific linker and ligands used.
-
Purification: After each conjugation step, the intermediate product is purified to remove excess reagents and byproducts.
-
Final Deprotection: If any protecting groups are present on the ligands or the linker, a final deprotection step is carried out to yield the active PROTAC molecule.
Protocol 4: PROTAC-Induced Protein Degradation Assay (Western Blot)
The efficacy of a synthesized PROTAC is assessed by its ability to induce the degradation of the target protein.
Procedure:
-
Cell Treatment: Seed cells and treat them with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).[10]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.[10]
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[10]
-
Densitometry Analysis: Quantify the band intensities to determine the extent of target protein degradation.
-
Data Analysis: Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Data Presentation: Example Protein Degradation Data
| PROTAC Construct | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A | N-(Boc-PEG3)-N-bis(PEG3-azide) based | Protein X | 15 | 95 |
| PROTAC-B | Trifunctional Linker Z | Protein X | 32 | 88 |
| PROTAC-C | Trifunctional Linker W | Protein X | 58 | 75 |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Mechanism of action of an antibody-drug conjugate (ADC).[11][12][13][14]
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.[10]
Conclusion
N-(Boc-PEG3)-N-bis(PEG3-azide) represents a highly versatile and powerful trifunctional linker for the construction of complex bioconjugates. Its unique combination of a protected amine and dual azide functionalities, coupled with the benefits of PEGylation, makes it an excellent choice for developing next-generation ADCs and PROTACs. However, the selection of the optimal trifunctional linker is highly dependent on the specific application. By understanding the different chemistries and properties of the available linkers and employing robust experimental protocols for synthesis and evaluation, researchers can rationally design and develop novel bioconjugates with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
Evaluating Drug-to-Antibody Ratio (DAR): A Comparative Guide for ADCs Utilizing N-(Boc-PEG3)-N-bis(PEG3-azide) Linkers
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profile.[1][2][] Accurate and robust determination of DAR is therefore essential throughout the development and manufacturing of these complex biotherapeutics. This guide provides a comparative overview of common analytical methods for DAR evaluation, with a special focus on ADCs constructed using the branched, heterobifunctional linker, N-(Boc-PEG3)-N-bis(PEG3-azide).
The N-(Boc-PEG3)-N-bis(PEG3-azide) linker is a versatile tool in ADC development.[4][5][6][7] Its structure features a Boc-protected amine and two azide (B81097) functionalities.[5][6] This allows for a sequential conjugation strategy, where the deprotected amine can be coupled to a payload, and the two azide groups can then react with alkyne-modified antibodies via "click chemistry" (e.g., CuAAC or SPAAC).[4][5][8] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[4][5] The branched nature of this linker theoretically allows for the attachment of two drug molecules per linker, potentially leading to higher DAR values.
While N-(Boc-PEG3)-N-bis(PEG3-azide) is instrumental in the synthesis of ADCs, the subsequent evaluation of the resulting DAR is performed using a range of established analytical techniques. The choice of method depends on the specific characteristics of the ADC, including the conjugation chemistry and the physicochemical properties of the antibody and cytotoxic drug.[1]
Comparative Analysis of Key DAR Determination Methods
The most widely employed methods for DAR analysis include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).[2][9][10] Each technique offers distinct advantages and limitations in terms of the information provided, throughput, and sample requirements.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at different wavelengths for the antibody and the drug.[9][11][] | Separates ADC species based on hydrophobicity under non-denaturing conditions.[9][13][14][15] | Separates ADC components under denaturing conditions based on hydrophobicity.[2][9] | Separates ions based on their mass-to-charge ratio (m/z).[1][2] |
| Primary Output | Absorbance values.[11][16] | Chromatogram with peaks for different drug-loaded species (e.g., DAR0, DAR2, DAR4).[14] | Chromatogram of antibody subunits (light and heavy chains) with and without conjugated drug.[9][17] | Mass spectrum showing the molecular weights of intact or fragmented ADC species.[18] |
| DAR Calculation | Based on the Beer-Lambert law, using the extinction coefficients of the antibody and the drug.[] Provides an average DAR.[9][11][16] | Calculated from the weighted average of the peak areas of the different drug-loaded species.[2][14] | Calculated from the weighted average of the peak areas of the conjugated and unconjugated light and heavy chains.[17] | Calculated from the deconvoluted mass spectra, providing the relative abundance of each DAR species.[18] |
| Information Provided | Average DAR only. Does not provide information on drug distribution.[10] | Average DAR and distribution of different drug-loaded species.[9][14] | Average DAR and drug distribution on light and heavy chains.[9] | Precise mass measurement for unequivocal identification of DAR species and their distribution. Can also identify unconjugated linkers or other impurities.[2] |
| Key Advantage | Simple, rapid, and requires basic instrumentation.[][10][] | Resolves intact ADC species under native-like conditions.[15][19] | High resolution for antibody fragments.[20] | Provides the most detailed and accurate DAR information.[2][] |
| Key Disadvantage | Susceptible to interference from free drug, which can lead to overestimation of DAR.[10] Requires different absorbance maxima for the antibody and drug.[2][9] | May not be suitable for all ADCs, particularly those with very hydrophobic drugs or linkers.[19] | Requires reduction of the ADC, thus altering the native structure.[9] | Requires more complex instrumentation and data analysis.[19] |
Experimental Workflow for ADC Synthesis and DAR Evaluation
The following diagram illustrates a general workflow for the synthesis of an ADC using an alkyne-modified antibody and N-(Boc-PEG3)-N-bis(PEG3-azide) linker, followed by DAR analysis using common techniques.
Caption: General workflow for ADC synthesis and subsequent DAR analysis.
Detailed Methodologies for Key Experiments
1. Hydrophobic Interaction Chromatography (HIC)
HIC is a preferred method for analyzing cysteine-linked ADCs as it separates species with different DARs based on their increasing hydrophobicity under non-denaturing conditions.[9][14][15]
-
Sample Preparation: The ADC sample is typically diluted to a concentration of 1-2 mg/mL in the initial mobile phase (high salt buffer).[20]
-
Chromatographic Conditions:
-
Column: A column with a hydrophobic stationary phase, such as TSKgel Butyl-NPR.[20]
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).[20]
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).[20]
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with the most hydrophobic (highest DAR) eluting last.
-
Detection: UV absorbance at 280 nm.[20]
-
-
DAR Calculation: The weighted average DAR is calculated from the relative peak areas of the chromatogram using the following formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
2. Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is often used for the analysis of reduced ADCs, providing information on the drug load on the light and heavy chains.[9]
-
Sample Preparation: The ADC is chemically reduced to separate the heavy and light chains. This is typically done using a reducing agent like dithiothreitol (B142953) (DTT).[9] Deglycosylation may also be performed to simplify the chromatogram.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Gradient: An increasing organic solvent gradient is used for elution.
-
Detection: UV absorbance at 280 nm.
-
-
DAR Calculation: The weighted average DAR is calculated based on the relative peak areas of the drug-loaded and unloaded light and heavy chains.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of ADCs, confirming the identity of each species by its precise mass.[2][18]
-
Sample Preparation: The ADC can be analyzed either intact or after reduction into its subunits.[18] For intact analysis, the sample is often desalted.
-
LC Separation: Either HIC or RP-LC can be coupled to the mass spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF) are used. The resulting mass spectrum is deconvoluted to determine the molecular weights of the different species present.
-
DAR Calculation: The weighted average DAR is calculated from the relative abundance (peak intensity or area) of each identified species in the deconvoluted spectrum.[18]
Logical Flow for Method Selection
The selection of an appropriate DAR analysis method often follows a tiered approach.
Caption: Decision tree for selecting a suitable DAR analysis method.
References
- 1. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Cytotoxicity Assays for Advanced Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise evaluation of an Antibody-Drug Conjugate's (ADC) cytotoxic potential is paramount to its clinical success. This is particularly true for ADCs synthesized with novel, branched linkers like N-(Boc-PEG3)-N-bis(PEG3-azide), which are designed to optimize drug-to-antibody ratios (DAR) and improve pharmacokinetic profiles. This guide provides an objective comparison of key in vitro cytotoxicity assays, supported by experimental data, to inform the rational selection of evaluation methods for these next-generation ADCs.
The N-(Boc-PEG3)-N-bis(PEG3-azide) linker features a branched structure with two azide (B81097) groups, allowing for the attachment of multiple payload molecules.[1][2] The polyethylene (B3416737) glycol (PEG) components enhance hydrophilicity, which can mitigate the aggregation often associated with hydrophobic drug payloads and lead to improved pharmacokinetics.[3][] Understanding how these structural features translate to cytotoxic activity requires robust and appropriate assay selection.
Performance Comparison of Key Cytotoxicity Assays
The selection of a cytotoxicity assay depends on factors such as the ADC's mechanism of action, desired sensitivity, and experimental throughput. This section compares three commonly employed assays: two endpoint metabolic assays (MTT and CellTiter-Glo®) and a real-time impedance-based assay.
| Feature | MTT Assay | CellTiter-Glo® Luminescent Assay | Real-Time Cell Analysis (RTCA) |
| Principle | Measures metabolic activity via reduction of a tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[5] | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[5][6] | Measures changes in electrical impedance as cells attach and proliferate on microelectrodes, providing continuous monitoring of cell health and viability.[7] |
| Assay Endpoint | Colorimetric (Absorbance) | Luminescent (Light Emission) | Kinetic (Impedance Measurement) |
| Typical Assay Time | 2 - 5 hours (plus 72-96h incubation) | 10 - 30 minutes (plus 72-96h incubation) | Continuous (72-144 hours) |
| Sensitivity | Moderate | High | High |
| Throughput | High | High | Moderate to High |
| Key Advantages | Inexpensive and well-established. | High sensitivity, simple "add-mix-measure" protocol.[6] | Provides kinetic data on the onset and rate of cytotoxicity; label-free.[7] |
| Key Disadvantages | Formazan crystals require a solubilization step; potential for interference from colored compounds.[5] | More expensive than colorimetric assays. | Requires specialized instrumentation. |
Quantitative Comparison: Impact of Linker Architecture on Cytotoxicity
The structure of the linker, particularly the inclusion and arrangement of PEG chains, can significantly impact the ADC's cytotoxic potency. Branched PEG linkers, such as the N-bis(PEG3-azide) structure, can influence payload delivery and potency. The following tables summarize representative data comparing ADCs with different linker architectures.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. Data is compiled from various sources for comparative illustration.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| No PEG | MMAE | Karpas-299 | ~10 | [8] |
| Linear (PEG4) | MMAE | HER2+ (NCI-N87) | 1.8 | [3] |
| Linear (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5 | [3] |
| Branched/Pendant | DM1 | HER2+ (BT-474) | Slower clearance, improved in vivo stability | [9] |
Table 2: Influence of Branched Linker Length on In Vitro Cytotoxicity of a Homogeneous DAR 6 ADC
| Linker Spacer Length | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Short | MMAE | BT-474 | 2.5 | [9] |
| Medium | MMAE | BT-474 | 1.8 | [9] |
| Long | MMAE | BT-474 | 2.0 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance.
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[10][11]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete cell culture medium
-
ADC constructs (including one with N-(Boc-PEG3)-N-bis(PEG3-azide) linker)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.[3]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[5][10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[8]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP to determine the number of viable cells.[5][6]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC. Add the diluted ADC to the wells and incubate for the desired period (e.g., 72-144 hours).[5]
-
Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[5]
Visualizing Workflows and Mechanisms
Understanding the experimental process and the ADC's mechanism of action is facilitated by clear visual diagrams.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
ADCs equipped with tubulin inhibitors like Monomethyl Auristatin E (MMAE) typically induce apoptosis following internalization and payload release.
Caption: Signaling pathway of MMAE-induced apoptosis after ADC internalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Boc-PEG3)-N-bis(PEG3-azide)
For researchers and professionals in drug development, the proper disposal of chemical reagents like N-(Boc-PEG3)-N-bis(PEG3-azide) is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this heterobifunctional linker, with a primary focus on the deactivation of its potentially hazardous azide (B81097) functional groups.
Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety measures. The primary hazard associated with N-(Boc-PEG3)-N-bis(PEG3-azide) is the presence of two organic azide groups, which can be energetic and potentially form explosive compounds, especially with certain metals.
-
Work Area: All handling and deactivation procedures must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid Metal Contact: Never use metal spatulas or other metal equipment to handle the compound or its waste. Azides can react with metals such as copper, lead, silver, and zinc to form highly shock-sensitive and explosive metal azides. This is particularly important to consider for plumbing, as drain pipes (B44673) are often constructed from these materials.
-
Waste Segregation: All waste containing N-(Boc-PEG3)-N-bis(PEG3-azide), including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container made of a non-metal material like glass or polyethylene.
-
Avoid Halogenated Solvents: Do not mix azide-containing waste with halogenated solvents like dichloromethane (B109758) or chloroform, as this can lead to the formation of explosive polyazidomethanes.[1][2][3][4]
-
Avoid Acidic Conditions: Do not mix untreated azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[2][3]
Chemical Deactivation of Azide Groups
The core of the disposal procedure involves the chemical deactivation (quenching) of the azide functional groups. This renders the waste non-explosive and safer to handle for final disposal. Two primary methods for this deactivation are detailed below. The choice of method may depend on the nature of the waste (e.g., aqueous or organic solvent) and other chemicals present.
Method 1: Oxidative Quenching with Sodium Nitrite (B80452)
This method is effective for aqueous waste streams containing the azide compound. The reaction involves the use of nitrous acid, which is generated in situ from sodium nitrite and a dilute acid, to decompose the azide into nitrogen gas and other byproducts.[5][6][7][8]
Experimental Protocol:
-
Dilution: Ensure the concentration of the azide compound in the aqueous waste solution does not exceed 5%. If necessary, dilute the waste with water.
-
Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place the diluted azide waste. This entire setup should be inside a chemical fume hood.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the azide compound to ensure a molar excess.[7][8]
-
Acidification: Crucially, in the correct order of addition , slowly add a 2M sulfuric acid solution dropwise from the dropping funnel.[1][7][8] Continue adding the acid until the evolution of gas (nitrogen and nitric oxide) ceases and the solution is acidic, which can be confirmed with pH paper.
-
Verification of Completion: To ensure the complete destruction of the azide, test the solution for the presence of excess nitrite. This can be done by dipping a strip of starch-iodide paper into the solution; a blue-black color indicates that excess nitrite is present and the reaction is complete.[1][7]
-
Neutralization and Collection: Once the reaction is complete, neutralize the solution with a base, such as sodium hydroxide, to a pH between 6 and 8. This neutralized solution can then be collected in a properly labeled aqueous hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
| Reagent/Parameter | Specification | Purpose |
| Azide Concentration | ≤ 5% in aqueous solution | Safety |
| Sodium Nitrite | ~1.5 g per 1 g of azide | Quenching agent |
| Sulfuric Acid | 2 M solution | To form nitrous acid in situ |
| Endpoint Test | Starch-iodide paper | Confirms excess nitrite |
| Final pH | 6.0 - 8.0 | Neutralization before disposal |
Method 2: Reductive Quenching (Staudinger Reaction)
The Staudinger reaction provides a mild and efficient way to reduce organic azides to amines using a phosphine, such as triphenylphosphine (B44618).[9][10][11] This method is particularly useful for waste dissolved in organic solvents. The resulting iminophosphorane intermediate is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.
Experimental Protocol:
-
Dissolution: If the waste is solid, dissolve it in a suitable solvent such as tetrahydrofuran (B95107) (THF) or ethanol.
-
Addition of Phosphine: For each mole of the azide functional group in your waste, add a slight molar excess (e.g., 1.1 equivalents) of triphenylphosphine.
-
Reaction: Stir the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.[12] The reaction is typically complete within a few hours.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. This will produce the corresponding amine and triphenylphosphine oxide.
-
Waste Collection: The final solution, now free of reactive azides, should be collected as organic hazardous waste. Ensure the container is properly labeled with all its chemical constituents for disposal through your institution's EHS office.
| Reagent | Molar Ratio (to Azide) | Purpose |
| Triphenylphosphine | ~1.1 : 1 | Reducing agent |
| Water | Added after initial reaction | Hydrolysis of intermediate |
Final Disposal of Treated Waste
Once the azide groups have been chemically deactivated using one of the methods above, the resulting waste, along with any contaminated lab supplies, must be disposed of in accordance with local, state, and federal regulations.
-
Containerization: Collect the treated waste in a robust, sealed, and clearly labeled container. The label should accurately reflect the final chemical composition of the waste.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do Not Dispose Down the Drain: Even after treatment, the chemical waste should not be poured down the drain.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of N-(Boc-PEG3)-N-bis(PEG3-azide).
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. 591. Mechanism of the azide–nitrite reaction. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. unomaha.edu [unomaha.edu]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. orgsyn.org [orgsyn.org]
Essential Safety and Operational Guide for N-(Boc-PEG3)-N-bis(PEG3-azide)
This guide provides crucial safety protocols and logistical information for handling N-(Boc-PEG3)-N-bis(PEG3-azide). The following procedures are based on established best practices for managing azide-containing compounds to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before commencing any work with this substance.
I. Understanding the Hazards
N-(Boc-PEG3)-N-bis(PEG3-azide) contains two azide (B81097) functional groups. Organic azides are energetic compounds that must be handled with care due to their potential for explosive decomposition under certain conditions, such as exposure to heat, shock, friction, or light.[1] While a higher molecular weight and a higher carbon-to-nitrogen ratio can mitigate this risk, it is critical laboratory practice to treat all azide-containing compounds with caution.[2] The azide group also imparts toxicity, which is comparable to that of cyanide.[2] A Safety Data Sheet (SDS) for the similar compound N-(acid-PEG3)-N-bis(PEG3-azide) indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Key Hazards:
-
Explosive Potential: Can decompose explosively when subjected to heat, shock, friction, or light.[2][1]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Formation of Highly Explosive Compounds:
-
Reacts with heavy metals (e.g., lead, copper, silver, mercury) to form extremely shock-sensitive and explosive metal azides.[2][5][6] This is particularly relevant for plumbing systems.
-
Can form highly explosive di- and tri-azidomethane if exposed to halogenated solvents like dichloromethane (B109758) or chloroform.
-
Mixing with strong acids can form hydrazoic acid, which is highly toxic and explosive.[1][7]
-
II. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required personal protective equipment for handling N-(Boc-PEG3)-N-bis(PEG3-azide) in various laboratory settings.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | • Safety glasses• Nitrile gloves• Lab coat | • Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | • Safety goggles• Face shield• Double nitrile gloves• Flame-resistant lab coat | • Mandatory use of a chemical fume hood. [2][5]• Use anti-static weighing boats and non-metallic (plastic or ceramic) spatulas.[2]• A blast shield is recommended, especially when handling larger quantities.[2][8] |
| Solution Preparation and Handling | • Safety goggles• Double nitrile gloves• Lab coat | • Work within a chemical fume hood. [2][5]• Avoid using halogenated solvents.[2]• Do not use ground glass joints, which can create friction.[2] |
| Spill Cleanup | • Safety goggles• Face shield• Chemical-resistant gloves (double-gloving recommended)• Chemical-resistant apron or lab coat• Respiratory protection may be necessary depending on the spill size. | • Have a spill kit appropriate for azide-containing compounds readily available.[2] |
| Waste Disposal | • Safety goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | • Handle all waste in a designated and well-ventilated area, preferably within a fume hood.[2] |
III. Operational Plan: Step-by-Step Handling Procedures
A. Preparation:
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling the compound.[5]
-
Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, metal spatulas, and halogenated solvents.[5][9]
-
Assemble Materials: Have all necessary equipment, including non-metallic spatulas, appropriate glassware, quenching solutions (if applicable), and designated waste containers, readily available before starting.[5]
-
Emergency Equipment: Ensure an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds of travel time).[4]
B. Handling:
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation.[10]
-
Weighing: Use non-metallic or ceramic spatulas for handling the solid compound to prevent the formation of shock-sensitive metal azides.[2][5] Work with the smallest feasible quantities.[8]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Avoid incompatible solvents, particularly halogenated ones.[2]
-
Reaction Conditions: Avoid heating the compound unless absolutely necessary and only with appropriate safety measures in place (e.g., blast shield, small scale).[2]
C. Spill Cleanup:
-
Small Spills (inside a fume hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately. [2]
-
Alert your supervisor and the institution's Environmental Health & Safety (EHS) office.
-
Prevent entry to the contaminated area.
-
IV. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[2][5]
A. Waste Segregation:
-
Dedicated Containers: All waste contaminated with N-(Boc-PEG3)-N-bis(PEG3-azide), including gloves, pipette tips, weighing paper, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[2][5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.[7]
-
No Mixing: Do NOT mix azide waste with other chemical waste streams, especially acidic or metallic waste.[1][8]
B. Aqueous Waste:
-
NEVER pour azide-containing solutions down the drain. [2][5][11] This can lead to the formation of highly explosive lead or copper azides in the pipes.[2][5]
-
Collect all aqueous waste in a designated, sealed, and labeled non-metal container.[2]
C. Solid Waste:
-
Collect all contaminated solid waste in a separate, sealed, and labeled plastic bag or container.[2]
D. Deactivation (Quenching):
-
For some azide-containing waste streams, chemical deactivation to a more stable derivative before disposal is an option.[1][9]
-
However, given the specialized nature of this reagent, direct disposal as hazardous waste is the recommended and safest route.[7]
-
Consult with your institution's EHS department before attempting any deactivation procedure.[7]
E. Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations.[7]
Visual Safety Workflows
The following diagrams illustrate key workflows for safely handling N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: A workflow for the safe handling of N-(Boc-PEG3)-N-bis(PEG3-azide).
Caption: A decision diagram for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. benchchem.com [benchchem.com]
- 6. unomaha.edu [unomaha.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
